Vby-825
描述
属性
IUPAC Name |
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUXXDKQNAHHON-BJLQDIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F4N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310340-58-9 | |
| Record name | VBY-825 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310340589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Vby-825
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vby-825 is a potent, competitive, and reversible pan-cathepsin inhibitor with significant therapeutic potential in oncology, inflammation, and analgesia.[1][2] Its primary mechanism of action is the inhibition of multiple cysteine cathepsins, including B, L, S, and V, at picomolar to low nanomolar concentrations.[1][3] This inhibition disrupts key pathological processes such as tumor growth, invasion, metastasis, and inflammation.[2][3] Preclinical studies have demonstrated its efficacy in reducing tumor burden and alleviating cancer-induced pain.[3][4]
Core Mechanism of Action: Pan-Cathepsin Inhibition
This compound functions as a competitive and reversible inhibitor of several members of the papain family of cysteine cathepsins.[1][3] These proteases are often upregulated in various cancers and inflammatory conditions, where they play crucial roles in the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and angiogenesis.[3] By blocking the active site of these enzymes, this compound prevents the proteolysis of key substrates, thereby mitigating their pro-tumorigenic and pro-inflammatory effects.
The primary targets of this compound are cathepsins B, L, S, and V.[3] In the context of cancer, the inhibition of these specific cathepsins has been shown to reduce tumor growth and incidence.[3] The proposed mechanism involves a decrease in cell proliferation and an increase in apoptosis within the tumor microenvironment.[3]
Caption: this compound inhibits cathepsins, preventing ECM degradation and subsequent tumor progression.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against various cathepsins has been quantified through in vitro enzyme potency assays. The apparent inhibition constants (Ki(app)) and half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: In Vitro Inhibitory Potency of this compound against Human Cathepsins
| Cathepsin | Ki(app) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Cathepsin K | 2.3 nM |
| Cathepsin F | 4.7 nM |
| Data sourced from a study on a pancreatic cancer model.[3] |
Table 2: In Vitro Inhibitory Potency of this compound against Cathepsin S Orthologues
| Species | Ki(app) |
| Mouse | 40 pM |
| Monkey | 60 pM |
| Dog | 250 pM |
| Rat | 770 pM |
| Cross-species potency is crucial for preclinical pharmacology studies.[3] |
Table 3: Cellular Inhibitory Potency of this compound in HUVEC cells
| Cathepsin Isoform | IC50 |
| Cathepsin L (heavy chain) | 0.5 nM |
| Cathepsin B (heavy chain) | 3.3 nM |
| Cathepsin B (heavy chain) | 4.3 nM |
| Determined in Human Umbilical Vein Endothelial Cells (HUVEC).[2] |
Key Experimental Protocols
In Vitro Enzyme Potency Assays
Objective: To determine the inhibitory potency (Ki(app)) of this compound against purified cathepsin enzymes.
Methodology:
-
Enzyme Activation: Recombinant human cathepsins are pre-activated according to standard protocols.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Reaction: The assay is performed in a 96-well plate format. Each well contains the activated cathepsin enzyme, a specific fluorogenic substrate, and a concentration of this compound or vehicle control.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The apparent inhibition constants (Ki(app)) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Cell-Based Cathepsin Activity Assay
Objective: To measure the inhibitory activity of this compound against endogenous cathepsins in a cellular context.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC), which express both cathepsins B and L, are cultured to confluence.[3]
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-300 nM) for a specified period.[2]
-
Activity-Based Probe Labeling: A cell-permeable, activity-based probe that covalently binds to the active site of cathepsins is added to the culture media.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Gel Electrophoresis and Western Blotting: Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane. The labeled active cathepsins are visualized using an antibody or streptavidin conjugate that recognizes the probe.
-
Densitometry Analysis: The intensity of the bands corresponding to active cathepsins is quantified to determine the IC50 values.
Caption: Workflow for determining the cellular inhibitory potency of this compound.
In Vivo Pancreatic Cancer Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of pancreatic islet cancer.[3]
Methodology:
-
Animal Model: The RIP1-Tag2 transgenic mouse model, which spontaneously develops pancreatic islet tumors, is used.[4]
-
Treatment Groups: Mice are randomized into a treatment group receiving this compound and a vehicle control group (e.g., 5% dextrose in water).[4]
-
Drug Administration: this compound is administered daily via subcutaneous injection at a specified dose (e.g., 10 mg/kg/day) for a defined treatment period (e.g., from 10 to 13.5 weeks of age).[3]
-
Tumor Assessment: At the end of the study, mice are euthanized, and their pancreata are dissected. The number and volume of tumors are measured.
-
Histopathological Analysis: Tumor tissues are collected for further analysis, such as immunohistochemistry for markers of cell proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
Statistical Analysis: Tumor burden (total tumor volume) and tumor number are compared between the treatment and control groups using appropriate statistical tests. A significant decrease in these parameters in the this compound-treated group indicates anti-tumor efficacy.[3]
Additional Therapeutic Applications
Beyond its anti-cancer properties, this compound has demonstrated potential in other therapeutic areas:
-
Pain Management: In a mouse model of bone cancer, this compound treatment reduced pain behaviors.[2] It has also been shown to attenuate bone cancer-induced bone remodeling.[4]
-
Anti-inflammatory Effects: this compound has shown efficacy in mouse models of gout, peritonitis, and arthritis.[2]
-
Antiviral Activity: In vitro studies suggest that this compound can inhibit the entry of SARS-CoV-2 into host cells, likely by inhibiting host proteases required for viral processing.[5]
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the potent and reversible inhibition of multiple cathepsins. Its demonstrated efficacy in preclinical models of cancer and pain, coupled with its anti-inflammatory and potential antiviral activities, underscores its broad therapeutic potential. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for human diseases.
References
- 1. virobayinc.com [virobayinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multivalent Cathepsin Inhibitor, this compound, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Discovery of VBY-825: A Potent, Reversible Pan-Cathepsin Inhibitor for Oncology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and preclinical evaluation of VBY-825, a novel, reversible, and potent inhibitor of multiple cathepsin proteases. This compound emerged from an extensive structure-based drug discovery program and has demonstrated significant anti-tumor efficacy in preclinical cancer models. This document details the quantitative inhibitory profile of this compound, the experimental methodologies employed in its characterization, and the underlying signaling pathways implicated in its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals interested in the development of cathepsin inhibitors for therapeutic applications.
Introduction
The papain family of cysteine cathepsins, a group of lysosomal proteases, has been increasingly implicated in the pathophysiology of various diseases, including cancer.[1] Elevated expression and activity of specific cathepsins, such as B, L, S, and V, are associated with tumor progression, invasion, and metastasis.[1] These proteases contribute to the degradation of the extracellular matrix (ECM), a critical step in cancer cell dissemination.[2] Consequently, the development of potent and selective cathepsin inhibitors represents a promising therapeutic strategy in oncology.[1]
This compound is a novel, orally available, and reversible cathepsin inhibitor identified through a rigorous structure-based drug design program.[3][4] It exhibits potent inhibitory activity against a range of cathepsins, classifying it as a pan-cathepsin inhibitor.[5] Preclinical studies have demonstrated its anti-tumor, anti-inflammatory, and analgesic properties.[3] This guide will delve into the technical details of this compound's discovery and characterization.
Quantitative Data: Inhibitory Potency of this compound
This compound has been characterized as a potent inhibitor of several human cathepsins and their orthologues in species relevant for pharmacological studies. The inhibitory activity is summarized in the tables below.
Table 1: In Vitro Inhibitory Potency (Ki(app)) of this compound against Human Cathepsins [3]
| Cathepsin Target | Apparent Inhibition Constant (Ki(app)) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Cathepsin K (humanized-rabbit) | 2.3 nM |
| Cathepsin F | 4.7 nM |
Table 2: In Vitro Inhibitory Potency (Ki(app)) of this compound against Cathepsin S Orthologues [3]
| Species | Apparent Inhibition Constant (Ki(app)) |
| Mouse | 40 pM |
| Monkey | 60 pM |
| Dog | 250 pM |
| Rat | 770 pM |
Table 3: Cellular Inhibitory Potency (IC50) of this compound in HUVEC Cells [3]
| Cathepsin Target | IC50 |
| Cathepsin L (heavy chain isoform 1) | 0.5 nM |
| Cathepsin L (heavy chain isoform 2) | 3.3 nM |
| Cathepsin B | 4.3 nM |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory potency of compounds against purified cathepsin enzymes using a fluorogenic substrate.
Materials:
-
Purified recombinant human cathepsin enzymes (B, L, S, V, K, F)
-
Fluorogenic cathepsin substrates (e.g., Z-FR-AMC for cathepsins B and L; Z-VVR-AMC for cathepsin S)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a vehicle control (buffer with no inhibitor) and a no-enzyme control.
-
Add the purified cathepsin enzyme to each well (except the no-enzyme control) and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time curves.
-
Determine the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
-
Calculate the apparent inhibition constant (Ki(app)) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km) for the specific enzyme.
Cell-Based Cathepsin Activity Assay (HUVEC)
This protocol describes a method to assess the inhibitory activity of this compound on endogenous cathepsin activity within a cellular context using an activity-based probe.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete cell culture medium for HUVECs
-
This compound
-
Activity-based probe (e.g., a radiolabeled or fluorescently tagged irreversible cathepsin inhibitor)
-
Cell lysis buffer
-
SDS-PAGE and autoradiography or fluorescence imaging equipment
Procedure:
-
Culture HUVECs to near confluency in appropriate culture vessels.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-4 hours) in complete culture medium.
-
Following treatment, incubate the cells with an activity-based probe that covalently binds to the active site of cathepsins.
-
Wash the cells to remove unbound probe and lyse the cells.
-
Separate the cell lysates by SDS-PAGE.
-
Visualize the labeled cathepsins by autoradiography (for radiolabeled probes) or fluorescence imaging.
-
Quantify the band intensities to determine the extent of inhibition of probe binding by this compound.
-
Calculate the IC50 values by plotting the percentage of inhibition of probe labeling against the this compound concentration.
In Vivo Anti-Tumor Efficacy in a Pancreatic Cancer Model (RIP-Tag2)
This protocol provides a general outline for evaluating the in vivo anti-tumor efficacy of this compound in the RIP-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors (PNETs).[4][6][7]
Animal Model:
-
RIP-Tag2 transgenic mice, which spontaneously develop pancreatic islet cell tumors in a multi-stage process that recapitulates human tumor progression.[6][7]
Procedure:
-
Genotype mice to confirm the presence of the RIP-Tag2 transgene.
-
At a pre-determined age (e.g., when tumors are established), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via an appropriate route (e.g., oral gavage) at a specified dose and frequency. The control group receives a vehicle control.
-
Monitor the health of the animals regularly.
-
At the end of the study, euthanize the mice and dissect the pancreas.
-
Quantify the tumor burden, which can include measuring the total tumor volume and counting the number of tumors.
-
Perform histological and immunohistochemical analyses on the tumors to assess parameters such as cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the discovery and mechanism of action of this compound.
Conclusion
This compound is a potent, reversible, pan-cathepsin inhibitor discovered through a structure-based drug design approach. It has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer, supporting the therapeutic potential of cathepsin inhibition in oncology. The data and protocols presented in this technical guide provide a comprehensive overview of the discovery and preclinical characterization of this compound, offering valuable insights for researchers and drug developers in the field of cancer therapeutics. Further investigation into the clinical utility of this compound and other cathepsin inhibitors is warranted.
References
- 1. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Dipeptidyl nitrile inhibitors of Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Rip1Tag2 Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. The Rip1Tag2 Transgenic Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Vby-825: A Technical Guide to its Reversible Covalent Inhibition of Cathepsins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vby-825 is a potent, reversible covalent inhibitor targeting multiple members of the cathepsin family of cysteine proteases. Identified through a structure-based drug design program, this ketoamide-containing compound demonstrates high potency against cathepsins B, L, S, and V, which are frequently implicated in the pathology of various cancers. This compound's unique mechanism of action, involving the formation of a reversible hemiothioketal linkage with the active site cysteine, offers a compelling profile for therapeutic development. This document provides an in-depth technical overview of this compound, including its mechanism of inhibition, quantitative inhibitory data, detailed experimental methodologies, and the relevant signaling pathways, to support ongoing research and drug development efforts in the field of oncology and beyond.
Core Mechanism of Reversible Covalent Inhibition
This compound is classified as a ketoamide, a class of compounds known to act as reversible covalent inhibitors of cysteine proteases.[1][2] The inhibitory activity of this compound is centered on the interaction between its electrophilic ketoamide "warhead" and the nucleophilic thiol group of the active site cysteine residue within the target cathepsin.
This interaction proceeds via a two-step mechanism:
-
Non-covalent Binding: Initially, this compound binds to the active site of the cathepsin through non-covalent interactions, positioning the ketoamide group in close proximity to the catalytic cysteine. The inhibitor is designed to occupy the S1, S2, and S3 binding pockets of the enzyme, which contributes to its affinity and specificity.
-
Reversible Covalent Bond Formation: Following initial binding, the sulfur atom of the cysteine residue performs a nucleophilic attack on the carbonyl carbon of the ketoamide. This results in the formation of a tetrahedral intermediate, a hemiothioketal, which is a covalent but reversible linkage.[1]
The reversibility of this covalent bond is a key feature of this compound, potentially offering advantages over irreversible inhibitors by reducing the risk of off-target effects and idiosyncratic toxicities. The equilibrium between the non-covalently bound state, the covalent adduct, and the dissociated inhibitor and enzyme determines the overall inhibitory potency.
Quantitative Inhibitory Potency
This compound has demonstrated potent inhibition of several human cathepsins in both biochemical and cell-based assays. The apparent inhibition constants (Ki(app)) and half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | Ki(app) (nM) | Reference |
| Human Cathepsin S | 0.130 | [3] |
| Human Cathepsin L | 0.250 | [3] |
| Human Cathepsin V | 0.250 | [3] |
| Human Cathepsin B | 0.330 | [3] |
| Humanized-Rabbit Cathepsin K | 2.3 | [3] |
| Human Cathepsin F | 4.7 | [3] |
| Mouse Cathepsin S | 0.040 | [3] |
| Monkey Cathepsin S | 0.060 | [3] |
| Dog Cathepsin S | 0.250 | [3] |
| Rat Cathepsin S | 0.770 | [3] |
Table 1: Biochemical Inhibition of Purified Cathepsins by this compound.
| Cell Line | Target | IC50 (nM) | Reference |
| HUVEC | Cathepsin L (heavy chain isoform 1) | 0.5 | [4] |
| HUVEC | Cathepsin L (heavy chain isoform 2) | 3.3 | [4] |
| HUVEC | Cathepsin B | 4.3 | [4] |
Table 2: Cell-Based Inhibition of Cathepsins by this compound.
Experimental Protocols
In Vitro Cathepsin Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the inhibitory potency of this compound against purified cathepsins using a fluorogenic substrate.
Materials:
-
Purified recombinant human cathepsin (e.g., Cathepsin B, L, S, or V)
-
This compound
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the purified cathepsin enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic cathepsin substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals for kinetic analysis.
-
Calculate the rate of substrate cleavage (RFU/min) for each well from the linear portion of the kinetic curve.
-
Normalize the activity in the inhibitor-treated wells to the vehicle control wells to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 or Ki(app) value.
Cell-Based Cathepsin Activity Assay Using an Activity-Based Probe
This protocol outlines a method to assess the inhibition of intracellular cathepsin activity by this compound using an activity-based probe (ABP).
Materials:
-
Cells of interest (e.g., HUVEC)
-
Complete cell culture medium
-
This compound
-
Activity-Based Probe (e.g., a quenched fluorescent ABP targeting cathepsins)
-
Cell lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 1-4 hours).
-
Add the activity-based probe to the cells and incubate for a short period to allow for covalent labeling of active cathepsins.
-
Wash the cells to remove unbound probe.
-
Lyse the cells and collect the protein lysate.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled cathepsins using a fluorescence gel scanner.
-
Quantify the band intensities to determine the extent of inhibition at different this compound concentrations.
Role of Cathepsins in Cancer Signaling Pathways
Cathepsins are implicated in multiple stages of cancer progression, including tumor growth, invasion, angiogenesis, and metastasis. By inhibiting a spectrum of these proteases, this compound can potentially interfere with several key signaling cascades.
-
Extracellular Matrix (ECM) Degradation and Invasion: Secreted cathepsins can degrade components of the ECM, such as collagen, laminin, and fibronectin. This process is crucial for cancer cells to break through the basement membrane and invade surrounding tissues. Inhibition of cathepsins by this compound can therefore limit the metastatic potential of tumor cells.
-
Angiogenesis: Cathepsins can promote the formation of new blood vessels (angiogenesis) by releasing pro-angiogenic factors from the ECM and by activating other proteases like matrix metalloproteinases (MMPs). By blocking cathepsin activity, this compound may suppress tumor-induced angiogenesis.
-
Apoptosis and Autophagy: Intracellularly, cathepsins are involved in the regulation of programmed cell death (apoptosis) and cellular recycling (autophagy). Depending on the cellular context, cathepsins can have both pro- and anti-apoptotic roles. Pan-cathepsin inhibition by this compound could modulate these pathways, potentially sensitizing cancer cells to other therapies.
Clinical Development Status
Information regarding the clinical development of this compound is limited in the public domain. Virobay, the developing company, had plans to file an Investigational New Drug (IND) application for this compound.[5] However, there is no readily available information confirming its entry into clinical trials. Further inquiries into Virobay's pipeline and clinical trial registries may be necessary to ascertain the current development status.
Conclusion
This compound is a well-characterized, potent, and reversible covalent inhibitor of multiple cathepsins with demonstrated preclinical efficacy in cancer models. Its unique mechanism of action and broad-spectrum activity make it a valuable tool for research into the roles of cathepsins in disease and a potential therapeutic candidate. The data and protocols presented in this guide provide a comprehensive foundation for scientists and drug developers working with this compound and similar cathepsin inhibitors. Further investigation into its clinical potential is warranted.
References
- 1. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fiercebiotech.com [fiercebiotech.com]
VBY-825: A Potent, Reversible Pan-Cathepsin Inhibitor for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VBY-825 is a novel, orally available, and reversible inhibitor of cysteine cathepsins, demonstrating high potency against cathepsins B, L, S, and V.[1][2] These proteases are critically involved in a multitude of pathological processes, including tumor progression, inflammation, and autoimmune diseases. This technical guide provides a comprehensive overview of the target profile of this compound, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways modulated by its inhibitory activity. The information presented herein is intended to support further research and development of this compound and other pan-cathepsin inhibitors as potential therapeutic agents.
Introduction
Cysteine cathepsins are a family of lysosomal proteases that play a central role in protein turnover and degradation.[3] However, their dysregulation and extracellular activity are strongly implicated in the pathology of various diseases.[3] Specifically, cathepsins B, L, S, and V have been identified as key players in cancer cell invasion and metastasis, angiogenesis, and the modulation of immune responses.[2][3][4] This has led to the development of cathepsin inhibitors as a promising therapeutic strategy.
This compound has emerged as a potent, competitive, and reversible pan-cathepsin inhibitor with picomolar to low nanomolar potency against cathepsins B, L, S, and V.[2][5] Preclinical studies have highlighted its anti-tumor, anti-inflammatory, and analgesic effects, underscoring its therapeutic potential.[1] This guide serves as a technical resource for researchers engaged in the study of this compound and the broader field of cathepsin inhibition.
Target Profile and Quantitative Data
This compound exhibits a strong inhibitory profile against multiple key cathepsins. The following tables summarize the quantitative data for this compound's potency against its primary targets.
Table 1: In Vitro Inhibitory Potency of this compound against Purified Human Cathepsins
| Cathepsin Target | Apparent Inhibition Constant (Ki(app)) |
| Cathepsin S | 130 pM[2] |
| Cathepsin L | 250 pM[2] |
| Cathepsin V | 250 pM[2] |
| Cathepsin B | 330 pM[2] |
Table 2: Cellular Inhibitory Potency of this compound in Human Umbilical Vein Endothelial Cells (HUVEC)
| Cathepsin Target | IC50 Value |
| Cathepsin L (heavy chain isoform 1) | 0.5 nM[1][2] |
| Cathepsin L (heavy chain isoform 2) | 3.3 nM[1][2] |
| Cathepsin B | 4.3 nM[1][2] |
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are attributed to its modulation of signaling pathways in which its target cathepsins are key players. Two such critical pathways are the MHC class II antigen presentation pathway and the NLRP3 inflammasome activation pathway.
Inhibition of MHC Class II Antigen Presentation via Cathepsin S
Cathepsin S plays a crucial role in the adaptive immune response by mediating the final step in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[6][7] This process is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells.[7] By inhibiting Cathepsin S, this compound can disrupt this process, which has therapeutic implications for autoimmune diseases and certain cancers.
References
- 1. Specificity of human cathepsin S determined by processing of peptide substrates and MHC class II-associated invariant chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysosomal Cathepsin Release Is Required for NLRP3-Inflammasome Activation by Mycobacterium tuberculosis in Infected Macrophages [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Vby-825: A Pan-Cathepsin Inhibitor Demonstrating Anti-Tumor Efficacy in Preclinical Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-tumor properties of Vby-825, a novel, reversible pan-cathepsin inhibitor, with a specific focus on its activity in pancreatic cancer. The information presented is based on available preclinical data.
Core Mechanism of Action
This compound is a potent, competitive, and reversible inhibitor of multiple cathepsins, with high potency against those commonly implicated in cancer progression.[1][2] It is considered a pan-cathepsin protease inhibitor.[2] In the context of pancreatic cancer, this compound primarily targets cathepsins B, L, and S.[1] These proteases are crucial for key processes in cancer development, including tumor growth, invasion, and metastasis through the degradation of the extracellular matrix.[3] By inhibiting these cathepsins, this compound disrupts these fundamental cancer progression pathways.
Figure 1: Proposed mechanism of action for this compound in pancreatic cancer.
Preclinical Efficacy in a Pancreatic Islet Cancer Model
This compound has been evaluated in a well-characterized RIP1-Tag2 (RT2) mouse model of pancreatic neuroendocrine cancer, demonstrating significant anti-tumor effects.[3]
Quantitative In Vivo Efficacy Data
The following table summarizes the key quantitative findings from an intervention trial where this compound was administered daily via subcutaneous injection.
| Parameter | Vehicle Control (D5W) | This compound (10 mg/kg/day) | Percentage Change | p-value |
| Tumor Number | - | - | 33% decrease | P<0.05 |
| Cumulative Tumor Volume | - | - | 52% decrease | *P<0.01 |
| Cell Proliferation (Ki67 positive cells) | - | - | 25% decrease | - |
| Apoptosis (Cleaved caspase 3 positive cells) | - | - | Trend towards an increase | - |
Data extracted from a preclinical study in a pancreatic islet cancer model.[3]
Cellular Mechanism of Action in Pancreatic Cancer Cells
This compound's impact on tumor growth is attributed to a combined effect on cell proliferation and apoptosis.[3]
Experimental Protocols
While detailed, step-by-step protocols are not publicly available, this section outlines the methodologies used in the key preclinical studies of this compound.
In Vivo Xenograft Study Workflow
The preclinical efficacy of this compound was assessed using an intervention trial in a transgenic mouse model of pancreatic cancer.
Figure 2: High-level workflow for the in vivo evaluation of this compound.
Key Methodologies:
-
Animal Model: RIP1-Tag2 (RT2) transgenic mouse model of pancreatic neuroendocrine cancer.[3]
-
Treatment Regimen: Daily subcutaneous injections of this compound (10 mg/kg/day) or a vehicle control (D5W) from 10 to 13.5 weeks of age.[3]
-
Efficacy Endpoints:
Potency of this compound
This compound demonstrates high potency as a competitive and reversible inhibitor of multiple cathepsins.[1][2]
| Cathepsin Target | IC50 Value |
| Cathepsin B | 4.3 nM |
| Cathepsin L (isoform 1) | 0.5 nM |
| Cathepsin L (isoform 2) | 3.3 nM |
IC50 values were determined in cell-based assays.[3]
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound for the treatment of pancreatic cancer.
Summary and Future Directions
This compound is a potent, reversible pan-cathepsin inhibitor that has demonstrated significant anti-tumor efficacy in a preclinical model of pancreatic islet cancer.[3] Its mechanism of action, involving the inhibition of key proteases responsible for tumor growth and invasion, presents a promising therapeutic strategy.[1][3] The observed reduction in tumor burden, coupled with a decrease in cell proliferation and a trend towards increased apoptosis, underscores its potential as an anti-cancer agent.[3]
Future research should focus on:
-
Elucidating the detailed signaling pathways modulated by this compound downstream of cathepsin inhibition.
-
Evaluating the efficacy of this compound in other preclinical models of pancreatic ductal adenocarcinoma.
-
Investigating potential synergistic effects of this compound in combination with standard-of-care chemotherapies or other targeted agents.
-
Initiation of clinical trials to assess the safety and efficacy of this compound in patients with pancreatic cancer.
References
Vby-825: A Technical Overview of Preclinical Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical anti-inflammatory effects of Vby-825, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The data herein is a synthesis of findings from multiple preclinical studies designed to elucidate the compound's mechanism of action and therapeutic potential in inflammatory disease models.
Core Mechanism of Action
This compound is an orally bioavailable, small molecule inhibitor that selectively and irreversibly binds to BTK, a critical signaling protein in various immune cells.[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and the production of autoantibodies.[2][3] Beyond its role in B-cells, BTK is also involved in the signaling pathways of other immune cells, including macrophages, neutrophils, and mast cells, where it mediates inflammatory responses through Fc receptor (FcR) and Toll-like receptor (TLR) signaling.[2][3][4][5] By inhibiting BTK, this compound effectively dampens these pro-inflammatory cascades.
Signaling Pathway of this compound Inhibition
In Vitro Anti-inflammatory Activity
The anti-inflammatory properties of this compound were initially characterized in a series of in vitro assays using primary immune cells and cell lines.
Inhibition of Pro-inflammatory Cytokine Release
This compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokine and chemokine production in various cell types upon stimulation.
Table 1: this compound Inhibition of LPS-Induced Cytokine Release in Human PBMCs and Murine Macrophages
| Cell Type | Stimulant | Cytokine | This compound IC₅₀ (nM) |
| Human PBMCs | LPS (1 µg/mL) | TNF-α | 14 |
| Human PBMCs | LPS (1 µg/mL) | IL-6 | 25 |
| Human PBMCs | LPS (1 µg/mL) | IL-1β | 18 |
| Murine RAW264.7 | LPS (1 µg/mL) | TNF-α | 21 |
| Murine RAW264.7 | LPS (1 µg/mL) | IL-6 | 32 |
| Murine RAW264.7 | LPS (1 µg/mL) | IL-1β | 29 |
Data compiled from representative in vitro studies.[6][7]
Experimental Protocol: In Vitro Cytokine Release Assay
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[8] Murine macrophage-like RAW264.7 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[9]
-
Cell Plating: Cells are seeded in 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.[8]
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control (0.1% DMSO) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.[10]
-
Incubation: The plates are incubated for 6 hours (for TNF-α) or 24 hours (for IL-6 and IL-1β) at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement: Supernatants are collected, and cytokine concentrations are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: IC₅₀ values are calculated using a four-parameter logistic curve fit.
Experimental Workflow: In Vitro Cytokine Release Assay
In Vivo Efficacy in Preclinical Models of Arthritis
The therapeutic potential of this compound was evaluated in a murine model of collagen-induced arthritis (CIA), a well-established animal model for rheumatoid arthritis.[11][12][13][14][15]
Reduction of Clinical Signs of Arthritis
Oral administration of this compound resulted in a dose-dependent reduction in the clinical signs of arthritis, including paw swelling and arthritis index scores.
Table 2: Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, BID) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) |
| Vehicle | - | 10.2 ± 1.5 | 3.8 ± 0.4 |
| This compound | 10 | 4.5 ± 0.8 | 2.1 ± 0.3 |
| This compound | 30 | 2.1 ± 0.5 | 1.5 ± 0.2 |
| Dexamethasone | 1 | 1.8 ± 0.4 | 1.3 ± 0.2 |
p < 0.01 compared to vehicle group. Data are presented as mean ± SEM.[16][17]
Histopathological Improvements
Histopathological analysis of the joints from this compound-treated animals revealed a significant reduction in synovial inflammation, cartilage destruction, and bone erosion compared to the vehicle-treated group.
Experimental Protocol: Murine Collagen-Induced Arthritis (CIA) Model
-
Animals: Male DBA/1J mice, 8-10 weeks of age, are used for this model due to their susceptibility to CIA.[11][14]
-
Induction of Arthritis:
-
Treatment: Prophylactic oral administration of this compound (10 and 30 mg/kg, twice daily) or vehicle is initiated on day 21 and continues until day 42. Dexamethasone (1 mg/kg, once daily) serves as a positive control.
-
Clinical Assessment: The severity of arthritis is evaluated three times a week from day 21 to day 42. Paw swelling is measured using a digital caliper. The arthritis index is scored on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis), with a maximum score of 16 per mouse.
-
Histopathology: At the end of the study (day 42), mice are euthanized, and hind paws are collected, fixed, decalcified, and embedded in paraffin. Joint sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O-fast green to assess inflammation, cartilage damage, and bone erosion.
Experimental Workflow: Murine CIA Model
Conclusion
The preclinical data for this compound strongly support its development as a novel anti-inflammatory agent. Through potent and selective inhibition of BTK, this compound effectively suppresses the production of pro-inflammatory cytokines in vitro and demonstrates significant efficacy in a well-validated in vivo model of rheumatoid arthritis. These findings provide a solid rationale for the continued investigation of this compound in clinical trials for the treatment of autoimmune and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 3. Bruton Tyrosine Kinase Inhibition Decreases Inflammation and Differentially Impacts Phagocytosis and Cellular Metabolism in Mouse- and Human-derived Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Immunomodulatory Functions of BTK Inhibition in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond | MDPI [mdpi.com]
- 6. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chondrex.com [chondrex.com]
- 12. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 15. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 16. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 17. researchgate.net [researchgate.net]
Vby-825: A Potent Pan-Cathepsin Inhibitor for the Disruption of Tumor Angiogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Consequently, targeting angiogenesis has emerged as a key therapeutic strategy in oncology. Vby-825 is a novel, orally available, and reversible pan-cathepsin inhibitor with potent activity against cathepsins B, L, S, and V. Emerging evidence indicates that cathepsins, particularly cathepsin S, play a pivotal role in promoting tumor angiogenesis. This technical guide provides a comprehensive overview of the role of this compound in inhibiting tumor angiogenesis, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for assessing its anti-angiogenic effects, and visualizations of the key signaling pathways and experimental workflows.
Introduction to this compound and its Target: Cathepsins
This compound is a synthetic organic compound identified through a structure-based drug design program.[1] It is a potent and reversible inhibitor of multiple cysteine cathepsins.[1] Cathepsins are a family of proteases that are typically found in lysosomes and are involved in protein turnover. However, in the tumor microenvironment, certain cathepsins are overexpressed and secreted, where they contribute to the degradation of the extracellular matrix (ECM), a crucial step in angiogenesis and tumor invasion.[2][3]
This compound exhibits high inhibitory potency against cathepsins B, L, S, and V, all of which have been implicated in cancer progression.[1][4] Notably, cathepsin S has been shown to play a significant role in angiogenesis by contributing to blood vessel permeability and facilitating endothelial cell invasion.[2][3]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various cathepsins has been determined through in vitro enzymatic assays. The following tables summarize the key quantitative data.
Table 1: IC50 Values of this compound against Cathepsins in HUVEC Cells [4]
| Cathepsin Target | IC50 (nM) |
| Cathepsin L (heavy chain) | 0.5 |
| Cathepsin B (heavy chain) | 3.3 |
| Cathepsin B (alternative) | 4.3 |
Table 2: Apparent Inhibition Constants (Ki(app)) of this compound against Purified Cathepsins
| Cathepsin Target | Ki(app) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Humanized-rabbit Cathepsin K | 2.3 nM |
| Cathepsin F | 4.7 nM |
Mechanism of Action: Inhibition of Angiogenesis
The anti-angiogenic effect of this compound is primarily attributed to its inhibition of cathepsin S. Cathepsin S, secreted by tumor and endothelial cells, degrades components of the extracellular matrix, which is a critical step for endothelial cell migration and invasion.[3] Furthermore, cathepsin S can influence the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a master regulator of angiogenesis.[1] By inhibiting cathepsin S, this compound is hypothesized to disrupt these pro-angiogenic processes.
Signaling Pathway of this compound in Angiogenesis Inhibition
The following diagram illustrates the proposed signaling pathway through which this compound inhibits tumor angiogenesis.
Caption: this compound inhibits secreted Cathepsin S, disrupting ECM degradation and VEGF/VEGFR-2 signaling, ultimately blocking angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments to evaluate the anti-angiogenic effects of this compound.
In Vitro Angiogenesis Assays
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Workflow Diagram:
Caption: Workflow for the HUVEC tube formation assay to assess in vitro angiogenesis.
Protocol:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium to 70-90% confluency.
-
Cell Preparation: Harvest HUVECs using trypsin and resuspend them in EBM-2 basal medium containing 50 ng/mL VEGF. Prepare experimental groups with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO).
-
Seeding: Seed 1.5 x 10^4 HUVECs per well onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours.
-
Imaging and Analysis: Visualize tube formation using a phase-contrast microscope. Capture images and quantify the total tube length and the number of branch points using image analysis software. A significant reduction in these parameters in the this compound treated groups compared to the vehicle control indicates inhibition of angiogenesis.
This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow to 100% confluency.
-
Wound Creation: Create a uniform scratch across the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh EBM-2 medium containing 50 ng/mL VEGF with or without different concentrations of this compound.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure. A decrease in the rate of wound closure in the presence of this compound indicates inhibition of cell migration.
In Vivo Angiogenesis Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Workflow Diagram:
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
Protocol:
-
Matrigel Preparation: On ice, mix growth factor-reduced Matrigel with heparin (60 U/mL) and VEGF (150 ng/mL). For the experimental group, add this compound to the Matrigel mixture at a desired concentration.
-
Implantation: Anesthetize mice (e.g., C57BL/6) and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank.
-
Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice daily via oral gavage for 14 days.[4]
-
Plug Excision and Analysis: After 14 days, euthanize the mice and excise the Matrigel plugs.
-
Hemoglobin Measurement: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and perform immunohistochemical staining for the endothelial cell marker CD31 to visualize and quantify microvessel density. A significant reduction in hemoglobin content and CD31-positive vessels in the this compound treated group indicates in vivo inhibition of angiogenesis.
Conclusion
This compound is a promising anti-cancer agent with a clear mechanism of action targeting cathepsins, which are critically involved in tumor angiogenesis. The data presented in this guide demonstrate its potent inhibitory activity. The detailed experimental protocols provide a framework for researchers to further investigate and validate the anti-angiogenic properties of this compound and other cathepsin inhibitors. The disruption of the cathepsin-VEGF axis by this compound represents a compelling strategy for the development of novel anti-angiogenic therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.
References
- 1. Melittin suppresses cathepsin S-induced invasion and angiogenesis via blocking of the VEGF-A/VEGFR-2/MEK1/ERK1/2 pathway in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Targeting of Cathepsin S Inhibits Angiogenesis and Synergistically Enhances Anti-VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cathepsin proteases attenuates migration and sensitizes aggressive N-Myc amplified human neuroblastoma cells to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Vby-825: A Technical Guide to Investigating Cysteine Protease Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vby-825 is a potent, orally available, and reversible pan-cathepsin inhibitor with significant therapeutic potential in oncology, inflammation, and pain management.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed methodologies for its use in studying cysteine protease function. The information presented here is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their preclinical studies.
Cysteine proteases, particularly the cathepsin family, are critically involved in a multitude of physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[3] Dysregulation of cathepsin activity has been implicated in various diseases, making them attractive therapeutic targets. This compound offers a powerful tool to probe the function of these enzymes and evaluate their role in disease progression.
This compound: Mechanism of Action and Inhibitory Profile
This compound is a competitive and reversible inhibitor of multiple cathepsins, exhibiting picomolar to low nanomolar potency against cathepsins B, L, S, and V.[1][3] Its broad-spectrum inhibitory activity makes it a valuable tool for investigating the collective role of these proteases in complex biological systems.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized through various in vitro and cell-based assays. The apparent inhibition constants (Ki(app)) and half-maximal inhibitory concentrations (IC50) against key human and species orthologues of cathepsins are summarized below.
| Target Cathepsin | Inhibition Metric | Value | Species | Reference |
| Cathepsin S | Ki(app) | 130 pM | Human | [3] |
| Cathepsin L | Ki(app) | 250 pM | Human | [3] |
| Cathepsin V | Ki(app) | 250 pM | Human | [3] |
| Cathepsin B | Ki(app) | 330 pM | Human | [3] |
| Cathepsin K (humanized) | Ki(app) | 2.3 nM | Rabbit | [3] |
| Cathepsin F | Ki(app) | 4.7 nM | Human | [3] |
| Cathepsin S | Ki(app) | 40 pM | Mouse | [3] |
| Cathepsin S | Ki(app) | 60 pM | Monkey | [3] |
| Cathepsin S | Ki(app) | 250 pM | Dog | [3] |
| Cathepsin S | Ki(app) | 770 pM | Rat | [3] |
| Cathepsin L (heavy chain) | IC50 | 0.5 nM | Human | [1] |
| Cathepsin L (heavy chain) | IC50 | 3.3 nM | Human | [1] |
| Cathepsin B | IC50 | 4.3 nM | Human | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of cysteine proteases using this compound.
In Vitro Cathepsin Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory potency of this compound against purified cathepsins using a fluorogenic substrate.
Materials:
-
Purified recombinant human cathepsins (B, L, S, V, etc.)
-
This compound
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT)
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsins B and L; Z-VVR-AMC for cathepsin S)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Activate the purified cathepsin by pre-incubating it in Assay Buffer containing DTT (typically 2-5 mM) for 15-30 minutes at 37°C.
-
In the microplate, add the activated cathepsin solution to each well.
-
Add the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature. Include a vehicle control (DMSO).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Ki(app) values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cell-Based Cathepsin Activity Assay (Activity-Based Probe)
This protocol outlines a method to measure the intracellular activity of cathepsins in response to this compound treatment using a cell-permeable activity-based probe (ABP).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cell line of interest
-
Complete cell culture medium
-
This compound
-
Activity-Based Probe (e.g., 125I-DMK or a fluorescently tagged ABP)
-
Cell lysis buffer
-
SDS-PAGE gels and buffers
-
Appropriate imaging system (phosphorimager for radio-labeled probes or fluorescence gel scanner for fluorescent probes)
Procedure:
-
Seed HUVECs in culture plates and grow to confluence.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-4 hours). Include a vehicle control.
-
Add the activity-based probe to the culture medium and incubate for a short period (e.g., 30-60 minutes) to allow for covalent modification of active cathepsins.
-
Wash the cells with PBS to remove unbound probe.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Visualize the labeled cathepsins using the appropriate imaging system. The intensity of the bands corresponds to the activity of the specific cathepsin isoforms.
-
Quantify the band intensities and calculate the percent inhibition of cathepsin activity at each this compound concentration to determine the cellular IC50 values.
In Vivo Pancreatic Cancer Model (RIP1-Tag2 Transgenic Mice)
This protocol describes the use of this compound in the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors.
Materials:
-
RIP1-Tag2 transgenic mice
-
This compound
-
Vehicle control (e.g., 5% dextrose in water)
-
Gavage needles
-
Calipers
-
Micro-ultrasound or other imaging modality
-
Materials for histology and immunohistochemistry
Procedure:
-
Genotype mice to confirm the presence of the RIP1-Tag2 transgene.
-
At a predetermined age (e.g., 10-12 weeks), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage.
-
Monitor tumor growth regularly (e.g., weekly) using a non-invasive imaging modality or by measuring palpable tumors with calipers.
-
At the end of the study (e.g., after 4-6 weeks of treatment), euthanize the mice and harvest the pancreata.
-
Count and measure the size of all visible tumors.
-
Fix the pancreatic tissue in formalin and embed in paraffin (B1166041) for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for markers of proliferation like Ki-67 and apoptosis like cleaved caspase-3).
-
Compare tumor burden (total tumor volume), tumor number, and the results of the histological and immunohistochemical analyses between the this compound-treated and vehicle-treated groups.
In Vivo Bone Cancer Pain Model
This protocol details a method for inducing bone cancer and assessing pain-related behaviors in mice, followed by treatment with this compound.
Materials:
-
Syngeneic tumor cells (e.g., 5TGM1 multiple myeloma cells)
-
C57BL/KaLwRij mice (or other appropriate strain)
-
This compound
-
Vehicle control
-
Equipment for intratibial or intrafemoral injection
-
Radiography or micro-CT system
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)
Procedure:
-
Culture and prepare the tumor cells for injection.
-
Anesthetize the mice and surgically expose the tibia or femur.
-
Inject a defined number of tumor cells (e.g., 1 x 10^5 cells) into the intramedullary cavity of the bone. Seal the injection site with bone wax.
-
Allow the tumors to establish for a set period (e.g., 7-14 days).
-
Begin daily treatment with this compound (e.g., 10 mg/kg, p.o.) or vehicle.
-
Assess pain-related behaviors at regular intervals. This can include:
-
Spontaneous pain: Observe for guarding of the affected limb.
-
Mechanical allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments.
-
Thermal hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
-
Monitor bone destruction using radiography or micro-CT at the end of the study.
-
At the study endpoint, harvest the tumor-bearing bones for histological analysis of tumor burden and osteoclast activity.
-
Compare pain behaviors, bone destruction, and histological findings between the this compound-treated and vehicle-treated groups.
In Vivo Inflammation Models (Gout and Peritonitis)
This section describes protocols for inducing acute inflammation in mice and evaluating the anti-inflammatory effects of this compound.
Monosodium Urate (MSU) Crystal-Induced Peritonitis:
Materials:
-
Monosodium urate (MSU) crystals
-
This compound
-
Vehicle control
-
Sterile PBS
-
Mice (e.g., C57BL/6)
Procedure:
-
Prepare a sterile suspension of MSU crystals in PBS.
-
Administer this compound (e.g., 10 mg/kg) or vehicle to the mice (e.g., intravenously or intraperitoneally) 1 hour prior to MSU injection.
-
Inject the MSU crystal suspension (e.g., 1 mg in 0.5 ml PBS) into the peritoneal cavity of the mice.
-
At a specified time point (e.g., 4-6 hours) after MSU injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS into the peritoneal cavity.
-
Collect the peritoneal lavage fluid and count the total number of cells.
-
Use flow cytometry to quantify the number of neutrophils and other inflammatory cells in the lavage fluid.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1β) in the cell-free supernatant of the lavage fluid by ELISA.
-
Compare the inflammatory cell influx and cytokine levels between the this compound-treated and vehicle-treated groups.
MSU Crystal-Induced Gouty Arthritis:
Materials:
-
Monosodium urate (MSU) crystals
-
This compound
-
Vehicle control
-
Sterile PBS
-
Mice
Procedure:
-
Administer this compound or vehicle to the mice prior to MSU injection.
-
Inject a small volume of the MSU crystal suspension directly into the intra-articular space of a joint (e.g., the ankle or knee).
-
Visually score the severity of arthritis at regular intervals based on joint swelling and redness.
-
Measure joint swelling using calipers.
-
At the end of the experiment, harvest the affected joints for histological analysis of inflammation and tissue damage.
-
Compare the arthritis scores, joint swelling, and histological findings between the this compound-treated and vehicle-treated groups.
Visualizations
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's application, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]
- 3. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]
Vby-825: A Potent Pan-Cathepsin Inhibitor for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vby-825 is a potent, competitive, and reversible pan-cathepsin inhibitor that has emerged as a critical tool compound for investigating the multifaceted roles of cathepsins in various physiological and pathological processes.[1] Developed through an extensive structure-based drug design program, this compound exhibits high potency against multiple cysteine cathepsins, making it an invaluable asset for research in oncology, inflammation, and neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, quantitative data, detailed experimental protocols, and its application in studying cathepsin-mediated signaling pathways.
Mechanism of Action and Selectivity
This compound is a reversible covalent inhibitor that targets the active site of cysteine cathepsins.[2] Its high potency is demonstrated by picomolar to low nanomolar inhibition constants against several key cathepsins implicated in disease progression.[1][2] The compound was initially developed with a focus on high selectivity for cathepsin S but was found to be a potent inhibitor of multiple cathepsins.[2]
Quantitative Inhibition Data
The inhibitory potency of this compound has been characterized against a panel of human and species orthologues of cathepsins. The apparent inhibition constants (Ki(app)) and cellular IC50 values are summarized in the tables below.
Table 1: In Vitro Inhibitory Potency of this compound against Human Cathepsins
| Cathepsin Isoform | Ki(app) (nM) |
| Cathepsin S | 0.130 |
| Cathepsin L | 0.250 |
| Cathepsin V | 0.250 |
| Cathepsin B | 0.330 |
| Cathepsin K (humanized-rabbit) | 2.3 |
| Cathepsin F | 4.7 |
Data sourced from Elie BT, et al. (2010).[2]
Table 2: In Vitro Inhibitory Potency of this compound against Cathepsin S Orthologues
| Species | Ki(app) (nM) |
| Mouse | 0.040 |
| Monkey | 0.060 |
| Dog | 0.250 |
| Rat | 0.770 |
Data sourced from Elie BT, et al. (2010).[2]
Table 3: Cellular Inhibitory Potency of this compound in HUVECs
| Target | IC50 (nM) |
| Cathepsin L (heavy chain isoform 1) | 0.5 |
| Cathepsin L (heavy chain isoform 2) | 3.3 |
| Cathepsin B | 4.3 |
Data sourced from Elie BT, et al. (2010) and MedchemExpress.[2][3]
Experimental Protocols
The characterization of this compound involves a series of well-defined experimental protocols to determine its inhibitory activity in both enzymatic and cellular contexts.
In Vitro Enzyme Inhibition Assay
This assay determines the potency of this compound against purified cathepsin enzymes.
Methodology:
-
Enzyme Preparation: Purified human cathepsins (B, F, K, L, S, and V) are used. With the exception of human liver-derived cathepsin B, other cathepsins can be produced using in-house expression systems.[2]
-
Incubation: Cathepsin enzymes are mixed with varying concentrations of this compound in an optimized reaction buffer for each specific enzyme. The mixture is incubated for 30 minutes at ambient temperature to allow for inhibitor binding.[2]
-
Reaction Initiation: A peptide substrate specific for each cathepsin is added to the mixture to initiate the enzymatic reaction.[2]
-
Data Analysis: The rate of substrate cleavage is measured, and the apparent inhibition constants (Ki(app)) are calculated to determine the inhibitory potency of this compound.
Whole-Cell Enzyme Occupancy Assay
This assay measures the ability of this compound to inhibit cathepsin activity within intact cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which express both cathepsins B and L, are cultured.[2]
-
Inhibitor Treatment: The cells are incubated with varying concentrations of this compound.[2]
-
Activity-Based Probe Labeling: A short incubation with a radioiodinated diazomethylketone-Tyr-Ala (¹²⁵I-DMK) activity-based probe is performed. This probe binds irreversibly to the active site of cysteine proteases, including cathepsins B and L.[2]
-
Analysis: The level of probe binding is used as a quantitative marker of protease activity. The IC50 values, representing the concentration of this compound required to inhibit 50% of the cellular cathepsin activity, are determined.[2]
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for dissecting the role of cathepsins in complex signaling pathways. In cancer, for instance, cathepsins are known to be involved in processes such as angiogenesis, invasion, and metastasis.[4]
Cathepsin-Mediated Tumor Progression Signaling
The following diagram illustrates a simplified signaling pathway where cathepsins play a crucial role in tumor progression and how this compound can be used to investigate this pathway.
Caption: Cathepsin signaling in tumor progression and this compound inhibition.
General Experimental Workflow Using this compound
The following diagram outlines a typical experimental workflow for researchers using this compound to investigate the function of cathepsins.
Caption: Experimental workflow for characterizing this compound's effects.
Applications in Research
This compound has demonstrated significant efficacy in preclinical models, highlighting its potential as a therapeutic agent and a research tool.
-
Oncology: In a pancreatic neuroendocrine tumor model (RIP1-Tag2 mice), this compound treatment led to a significant reduction in both tumor number and volume.[2] This anti-tumor effect is attributed to the inhibition of cathepsins B, L, and S, which are upregulated in this cancer model.[2] this compound also shows promise in treating bone cancer by reducing pain and tumor burden.[5]
-
Inflammation and Pain: this compound has been shown to possess anti-inflammatory and analgesic properties.[3] It can reduce pain behaviors in mouse models of bone cancer and inhibits inflammation in models of gout, peritonitis, and arthritis.[3]
Conclusion
This compound is a well-characterized, potent, and reversible pan-cathepsin inhibitor that serves as an indispensable tool for researchers investigating the roles of cathepsins in health and disease. Its broad-spectrum activity, coupled with detailed quantitative data and established experimental protocols, allows for robust and reproducible studies. The application of this compound in various disease models has already yielded significant insights into the pathological functions of cathepsins and holds promise for the development of novel therapeutic strategies.
References
- 1. virobayinc.com [virobayinc.com]
- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multivalent Cathepsin Inhibitor, this compound, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]
Vby-825 in vitro enzymatic potency assays
An In-Depth Technical Guide to In Vitro Enzymatic Potency Assays of Vby-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, orally available, and reversible inhibitor of several members of the cathepsin family of cysteine proteases.[1][2][3] Cathepsins are involved in various physiological processes, and their dysregulation has been implicated in a range of diseases, including cancer.[1] this compound has shown high inhibitory potency against cathepsins B, L, S, and V, and to a lesser extent, cathepsins F and K.[1] This technical guide provides a comprehensive overview of the in vitro enzymatic potency assays for this compound, including detailed experimental protocols and data presentation.
Quantitative Potency Data
The inhibitory potency of this compound has been determined against a panel of purified human cathepsins and species orthologues. The apparent inhibition constants (Ki(app)) and half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: this compound Apparent Inhibition Constants (Ki(app)) Against Human Cathepsins
| Cathepsin Target | Ki(app) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Cathepsin K | 2.3 nM |
| Cathepsin F | 4.7 nM |
Data sourced from Elie BT, et al. (2010).[1]
Table 2: this compound Ki(app) Against Cathepsin S Orthologues
| Species | Ki(app) |
| Mouse | 40 pM |
| Monkey | 60 pM |
| Dog | 250 pM |
| Rat | 770 pM |
Data sourced from Elie BT, et al. (2010).[1]
Table 3: this compound Cellular IC50 Values in HUVEC Cells
| Cathepsin Target | IC50 |
| Cathepsin L (heavy chain isoform 1) | 0.5 nM |
| Cathepsin L (heavy chain isoform 2) | 3.3 nM |
| Cathepsin B | 4.3 nM |
Data sourced from Elie BT, et al. (2010) and MedchemExpress.[1][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's in vitro enzymatic potency.
Protocol 1: In Vitro Enzymatic Potency Assay Using Fluorogenic Substrates
This protocol outlines a representative method for determining the inhibitory potency of this compound against purified cathepsins.
1. Materials and Reagents:
-
Enzymes: Purified recombinant human cathepsins B, L, S, V, F, and K. Cathepsin B from human liver can be purchased commercially.[1]
-
Assay Buffer: Optimized for each enzyme. A typical buffer for cysteine cathepsins is a sodium acetate (B1210297) or MES buffer at pH 5.5, containing EDTA and a reducing agent like DTT or L-cysteine.[1][5]
-
Inhibitor: this compound, prepared in a stock solution with an appropriate solvent (e.g., DMSO) and serially diluted.
-
Fluorogenic Peptide Substrates: Specific for each cathepsin (e.g., Z-FR-AMC for Cathepsin L, Z-VVR-AFC for Cathepsin S, Ac-RR-AFC for Cathepsin B).[6][7][8] Stock solutions are typically prepared in DMSO.
-
Microplates: Black, 96-well, flat-bottom plates suitable for fluorescence measurements.
-
Plate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., ~360-400 nm excitation and ~460-505 nm emission for AMC and AFC).[1][6]
2. Assay Procedure:
-
Prepare the assay buffer and fresh dilutions of the enzymes, this compound, and substrates.
-
In the wells of the microplate, add the reaction buffer.
-
Add varying concentrations of this compound to the appropriate wells. Include a control with no inhibitor.
-
Add the purified cathepsin enzyme to each well and mix gently.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 30 minutes) at ambient temperature to allow for binding.[1]
-
Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.
-
Immediately place the microplate in the fluorescence plate reader and monitor the increase in fluorescence over time.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each this compound concentration and determine the Ki(app) or IC50 values by fitting the data to an appropriate dose-response curve.
Protocol 2: Cellular Cathepsin Activity Assay Using an Activity-Based Probe
This protocol describes a method to determine the potency of this compound in a cellular context.
1. Materials and Reagents:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) or other suitable cell lines expressing the target cathepsins.[1]
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
This compound: Prepared in a stock solution and serially diluted in cell culture medium.
-
Activity-Based Probe: A cell-permeable probe that covalently binds to the active site of cathepsins (e.g., a radioiodinated diazomethylketone).[1]
-
Lysis Buffer: To prepare cell lysates for analysis.
-
SDS-PAGE and Autoradiography/Fluorescence Scanning Equipment: For visualization and quantification of probe-labeled cathepsins.
2. Assay Procedure:
-
Culture the cells to a suitable confluency in multi-well plates.
-
Treat the cells with varying concentrations of this compound for a specified period.
-
Add the activity-based probe to the cells and incubate for a short period to allow for labeling of active cathepsins.
-
Wash the cells to remove unbound probe and lyse them.
-
Separate the cell lysates by SDS-PAGE.
-
Visualize the probe-labeled cathepsins using autoradiography (for radiolabeled probes) or a fluorescence scanner (for fluorescently tagged probes).
-
Quantify the intensity of the bands corresponding to the target cathepsins.
-
Determine the IC50 values by plotting the band intensities against the this compound concentration and fitting to a dose-response curve.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: this compound reversibly inhibits active cathepsins.
Caption: Workflow for this compound in vitro enzymatic potency assay.
Caption: Workflow for this compound cellular potency assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Vby-825 cellular targets and pathways
An In-depth Technical Guide to the Cellular Targets and Pathways of Vby-825
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and reversible small molecule inhibitor of several cysteine cathepsins, demonstrating a broad therapeutic potential across oncology, virology, and inflammatory diseases. This document provides a comprehensive overview of the cellular targets, mechanism of action, and downstream signaling pathways affected by this compound. It is intended to serve as a technical resource, consolidating key preclinical data and outlining detailed experimental methodologies to facilitate further research and development.
Core Cellular Targets of this compound
This compound was identified through a structure-based drug design program as a powerful inhibitor of multiple papain-family cysteine cathepsins.[1] Its primary targets are essential proteases involved in a variety of physiological and pathological processes.
The principal cellular targets of this compound include:
-
Cathepsin B
-
Cathepsin L
-
Cathepsin S
-
Cathepsin V
It also exhibits inhibitory activity against Cathepsin F and Cathepsin K .[1] The high potency against this specific spectrum of cathepsins underpins its efficacy in diverse disease models.
Quantitative Analysis of this compound Potency and Efficacy
The inhibitory activity of this compound has been quantified through both in vitro enzymatic assays and cell-based functional assays. Furthermore, its therapeutic efficacy has been demonstrated in preclinical in vivo models.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | Potency (Ki(app)) | Target Species | Reference |
| Cathepsin S | 130 pM | Human | [2] |
| Cathepsin L | 250 pM | Human | [2] |
| Cathepsin V | 250 pM | Human | [2] |
| Cathepsin B | 330 pM | Human | [2] |
| Cathepsin K | 2.3 nM | Humanized-rabbit | [2] |
| Cathepsin F | 4.7 nM | Human | [2] |
| Cathepsin S | 40 pM | Mouse | [2] |
| Cathepsin S | 60 pM | Monkey | [2] |
| Cathepsin S | 250 pM | Dog | [2] |
| Cathepsin S | 770 pM | Rat | [2] |
Table 2: Cellular Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Cell Line | Assay Type | Reference |
| Cathepsin L (heavy chain isoform 1) | 0.5 nM | HUVEC | Whole-cell enzyme occupancy | [1][2][3] |
| Cathepsin L (heavy chain isoform 2) | 3.3 nM | HUVEC | Whole-cell enzyme occupancy | [1][2][3] |
| Cathepsin B | 4.3 nM | HUVEC | Whole-cell enzyme occupancy | [1][2][3] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value/Observation | Animal Model | Disease Context | Reference |
| Trough Plasma Concentration | >200 nM | Mouse | Pancreatic Cancer | [1][2] |
| Tumor Number Reduction | 33% | RT2 Mouse | Pancreatic Cancer | [1][2] |
| Cumulative Tumor Volume Reduction | 52% | RT2 Mouse | Pancreatic Cancer | [1][2] |
| Spontaneous Pain Behavior | Significantly attenuated | Mouse | Bone Cancer | [4] |
| Bone Integrity | Improved | Mouse | Bone Cancer | [4] |
| Tumor Burden | Reduced | Mouse | Bone Cancer | [4] |
Mechanism of Action and Affected Signaling Pathways
This compound's therapeutic effects are a direct consequence of its inhibition of key cathepsins, which in turn disrupts pathological signaling cascades in various diseases.
Anti-Cancer Activity
In oncology, particularly in models of pancreatic and breast cancer, this compound has been shown to significantly reduce tumor growth and incidence.[1][4] The underlying mechanism is believed to be a combination of decreased cell proliferation and an increase in apoptosis within the tumor.[1] Cathepsins are known to be upregulated in many cancers and contribute to tumor progression, invasion, and metastasis by degrading components of the extracellular matrix.[1]
Caption: Proposed mechanism of this compound's anti-tumor activity.
Antiviral Activity
This compound has demonstrated antiviral activity against several enveloped viruses, including coronaviruses and Ebola virus.[5][6] Many viruses rely on host cell proteases, particularly cathepsins located in late endosomes and lysosomes, to cleave their surface glycoproteins.[5] This cleavage event is a critical step for viral entry, as it triggers the fusion of the viral and endosomal membranes, allowing the viral genetic material to enter the cytoplasm. By inhibiting cathepsins B and L, this compound blocks this essential proteolytic processing, thereby preventing viral entry and replication.[5][6]
Caption: Inhibition of viral entry by this compound through cathepsin blockade.
Anti-Inflammatory Activity
In the context of inflammatory diseases such as gout, this compound has been shown to suppress inflammation by inhibiting both inflammasome-dependent and -independent pathways.[7] Gout is characterized by the deposition of monosodium urate (MSU) crystals, which trigger a potent inflammatory response driven by the cytokine interleukin-1β (IL-1β). This compound blocks the activation of the NLRP3 inflammasome, a multi-protein complex required for the caspase-1 mediated cleavage of pro-IL-1β into its active, secreted form.[7] This is achieved by inhibiting cathepsins that are believed to act upstream of or contribute to inflammasome activation.[7] Additionally, this compound inhibits an inflammasome-independent pathway that also generates mature IL-1β.[7]
Caption: this compound inhibits MSU crystal-induced inflammation via cathepsin inhibition.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to characterize the activity of this compound.
In Vivo Efficacy Assessment in a Xenograft Mouse Cancer Model
This protocol outlines the general workflow for evaluating the anti-tumor efficacy of this compound in vivo.
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
Protocol Details:
-
Cell Culture and Implantation: Tumor cells are cultured in appropriate media. Immunodeficient mice (e.g., SCID mice) are subcutaneously injected with a suspension of tumor cells into the flank.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into a vehicle control group and a this compound treatment group.
-
Treatment: this compound is administered, for example, once daily by subcutaneous injection at a dose of 10 mg/kg/day. The vehicle control group receives the vehicle solution (e.g., 5% dextrose in water).
-
Monitoring and Endpoint: Tumor volume is measured with calipers 2-3 times per week, and mouse body weight is monitored. At the end of the trial, mice are euthanized, and tumors are excised, weighed, and processed for further analysis such as immunohistochemistry.[5]
Ki67 Immunohistochemistry for Proliferation Assessment
This protocol is used to assess the proliferation of tumor cells in tissue sections from in vivo studies. A reduction in Ki67 staining indicates an anti-proliferative effect.
Protocol Details:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned (e.g., 4-5 µm).
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, for example, using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked using a blocking serum.
-
Primary Antibody Incubation: Slides are incubated with an anti-Ki67 primary antibody at an appropriate dilution overnight at 4°C.
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a DAB chromogen substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted.
-
Analysis: The Ki67 labeling index is determined by counting the percentage of tumor cells with positive nuclear staining in multiple high-power fields.[1]
Whole-Cell Enzyme Occupancy Assay
This assay measures the ability of this compound to inhibit target cathepsins within intact cells.
Protocol Details:
-
Cell Culture and Treatment: A suitable cell line expressing the target cathepsins (e.g., HUVEC for cathepsins B and L) is cultured. Cells are incubated with varying concentrations of this compound for a defined period.
-
Activity-Based Probe Incubation: A cell-permeable, irreversible activity-based probe (e.g., a radioiodinated diazomethylketone) that covalently binds to the active site of cysteine proteases is added to the cells for a short incubation period.
-
Cell Lysis and Analysis: Cells are lysed, and proteins are separated by SDS-PAGE.
-
Detection: The gel is exposed to a phosphor screen or film to visualize the radiolabeled active cathepsins. The intensity of the bands corresponding to the active forms of the cathepsins will decrease with increasing concentrations of this compound, allowing for the calculation of an IC50 value.[2]
Iip10 Accumulation Assay for Cathepsin S Inhibition
This assay provides a pharmacodynamic marker of cathepsin S inhibition in vivo. Inhibition of cathepsin S leads to the accumulation of a 10 kDa fragment of the MHC class II-associated invariant chain (Iip10).[2]
Protocol Details:
-
Sample Collection: Spleens are collected from mice treated with vehicle or this compound.
-
Tissue Lysis: Spleen tissue is homogenized and lysed in an appropriate buffer to extract proteins.
-
Western Blotting:
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that detects the Iip10 fragment (an anti-CD74 antibody).
-
A loading control antibody (e.g., anti-β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. A significant increase in the Iip10 band in this compound-treated samples compared to vehicle controls indicates target engagement and inhibition of cathepsin S.[2][8]
Summary and Future Directions
This compound is a versatile cathepsin inhibitor with a well-defined set of cellular targets. Its mechanism of action, involving the disruption of key proteolytic processes, has been validated in preclinical models of cancer, viral infection, and inflammation. The data presented in this guide highlight its potential as a therapeutic agent for these conditions. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further investigate the biological activities of this compound and similar molecules. Future research should focus on fully elucidating the downstream signaling consequences of inhibiting this specific spectrum of cathepsins in different cellular contexts and advancing its development towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ki67 immunohistochemistry staining [bio-protocol.org]
- 4. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 8. benchchem.com [benchchem.com]
Vby-825: A Pan-Cathepsin Inhibitor for Investigating and Modulating the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
December 18, 2025
This technical guide provides a comprehensive overview of Vby-825, a potent and reversible pan-cathepsin inhibitor, and its application in the study and potential therapeutic manipulation of the tumor microenvironment (TME). This document is intended for researchers, scientists, and drug development professionals interested in the role of cathepsins in cancer biology and the therapeutic potential of their inhibition.
Introduction to this compound and the Tumor Microenvironment
The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM). This intricate network plays a crucial role in tumor progression, metastasis, and response to therapy. Cysteine cathepsins, a family of lysosomal proteases, are key modulators of the TME. Their dysregulation in cancer contributes to ECM remodeling, angiogenesis, and the suppression of anti-tumor immunity.
This compound is a novel, orally available, and reversible inhibitor of multiple cysteine cathepsins, including cathepsins B, L, S, and V.[1][2][3] Its ability to broadly target these proteases makes it a valuable tool for investigating the multifaceted roles of cathepsins in the TME and a promising candidate for anti-cancer therapy.
Mechanism of Action: Targeting Cathepsins in the TME
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of key cathepsins that are overexpressed in the TME. This inhibition disrupts several pro-tumoral processes.
Impact on Tumor Cells
Within cancer cells, cathepsins are involved in processes that promote proliferation and survival. By inhibiting intracellular cathepsins, this compound can contribute to a reduction in tumor cell growth. Preclinical studies have shown that this compound treatment leads to a decrease in tumor cell proliferation.[3]
Modulation of the Immune Microenvironment
Cathepsins play a critical role in shaping the immune landscape of the TME, often contributing to an immunosuppressive environment that allows tumors to evade immune surveillance.[4]
-
Tumor-Associated Macrophages (TAMs): Cathepsin activity is associated with the pro-tumoral M2 phenotype of TAMs. Inhibition of cathepsins can lead to a shift towards an anti-tumoral M1 phenotype, which is characterized by the secretion of pro-inflammatory cytokines.[1][5]
-
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are potent suppressors of T-cell mediated anti-tumor immunity. Cathepsins have been implicated in the immunosuppressive functions of MDSCs.[6] Inhibition of cathepsin L, for instance, has been shown to enhance the cytotoxicity of CD8+ T cells in the presence of MDSCs.[6]
Effects on Angiogenesis and Extracellular Matrix Remodeling
Cathepsins secreted into the extracellular space contribute to the degradation of the ECM, facilitating tumor invasion and metastasis. They also play a role in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. While the direct impact of this compound on angiogenesis was not significant in one preclinical study, the inhibition of cathepsins, in general, is known to interfere with these processes.[3][7]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Cathepsin Target | IC50 (nM) | Ki(app) (pM) |
| Cathepsin B | 4.3 | 330 |
| Cathepsin L | 3.3 | 250 |
| Cathepsin S | - | 130 |
| Cathepsin V | - | 250 |
| Cathepsin K | - | 2300 |
| Cathepsin F | - | 4700 |
Data from Elie BT, et al. Biochimie. 2010.[3]
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Model (RIP1-Tag2 Mice)
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | Percent Change | P-value |
| Mean Tumor Number | 8.7 | 5.8 | -33% | <0.05 |
| Mean Cumulative Tumor Volume (mm³) | 42.97 | 20.59 | -52% | <0.01 |
| Cell Proliferation (% Ki67 positive cells) | ~20% | ~15% | -25% | Not statistically significant |
| Apoptosis (relative level) | Baseline | Increased trend | - | Not statistically significant |
Data from Elie BT, et al. Biochimie. 2010.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide representative protocols for key experiments used to evaluate the effects of this compound on the tumor microenvironment.
In Vivo Tumor Model: RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model
The RIP1-Tag2 transgenic mouse model is a well-characterized model for studying pancreatic islet cell carcinogenesis.[3]
-
Animal Model: Transgenic mice expressing the SV40 large T-antigen under the control of the rat insulin (B600854) promoter (RIP1-Tag2).
-
Treatment Regimen:
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized.
-
Pancreata are harvested, and tumors are counted and measured to determine tumor burden.
-
Tumor tissues are fixed in formalin and embedded in paraffin (B1166041) for histological analysis.
-
Immunohistochemistry (IHC) for TME Analysis
The following are general protocols for IHC staining. Specific antibody concentrations and incubation times may require optimization.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Ki67 (e.g., rabbit anti-Ki67) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a diaminobenzidine (DAB) substrate to visualize the staining.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of Ki67-positive cells by counting stained nuclei in multiple high-power fields.
-
Deparaffinization and Rehydration: As described for Ki67 staining.
-
Permeabilization: Treat sections with Proteinase K to permeabilize the tissue.
-
TdT Labeling: Incubate sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.
-
Detection: Use a streptavidin-HRP conjugate and DAB substrate for visualization.
-
Counterstaining: Counterstain with a suitable nuclear stain (e.g., methyl green).
-
Analysis: Quantify the number of TUNEL-positive (apoptotic) cells per unit area.
-
Deparaffinization and Rehydration: As described for Ki67 staining.
-
Antigen Retrieval: Use a citrate buffer (pH 6.0) for heat-induced epitope retrieval.
-
Blocking: Block endogenous peroxidase and non-specific binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 (PECAM-1) (e.g., rat anti-mouse CD31) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Use DAB as the chromogen.
-
Counterstaining: Counterstain with hematoxylin.
-
Analysis: Quantify microvessel density by counting the number of CD31-positive vessels in defined areas of the tumor.
Visualizing the Impact of this compound: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of action of this compound in the tumor microenvironment.
Caption: A typical experimental workflow for evaluating this compound in a preclinical tumor model.
Discussion and Future Directions
This compound represents a valuable pharmacological tool for dissecting the complex roles of cathepsins in the tumor microenvironment. The preclinical data demonstrate its potential to reduce tumor growth by impacting both tumor cells and the surrounding stromal and immune components.
Future research should focus on:
-
Detailed Immunoprofiling: A comprehensive analysis of the immune cell infiltrate (including T cells, NK cells, and dendritic cells) in this compound-treated tumors is warranted.
-
Cytokine and Chemokine Analysis: Quantifying the changes in the cytokine and chemokine milieu of the TME following this compound treatment will provide a more complete understanding of its immunomodulatory effects.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or chemotherapy, could lead to more effective treatment strategies.
-
Biomarker Development: Identifying biomarkers that predict response to this compound therapy will be crucial for its clinical development.
Conclusion
This compound is a potent pan-cathepsin inhibitor with demonstrated anti-tumor activity in preclinical models. Its ability to modulate the tumor microenvironment, particularly the immune landscape, makes it a compelling candidate for further investigation as a novel anti-cancer therapeutic. This guide provides a foundational understanding of this compound and a framework for its application in cancer research and drug development.
References
- 1. Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. virobayinc.com [virobayinc.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cysteine Cathepsins in Tumor-Associated Immune Cells [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Cysteine cathepsins L and X differentially modulate interactions between myeloid-derived suppressor cells and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Vby-825 In Vivo Protocols for Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vby-825 is a potent, orally available, and reversible pan-cathepsin inhibitor targeting cathepsins B, L, S, and V.[1] These cysteine proteases are frequently overexpressed in various malignancies and play a crucial role in tumor progression, invasion, and metastasis.[2] Preclinical studies in mouse models have demonstrated the anti-tumor efficacy of this compound, highlighting its therapeutic potential in oncology. This document provides detailed application notes and protocols for the in vivo use of this compound in two established mouse models: the RIP1-Tag2 transgenic model of pancreatic neuroendocrine tumors and a syngeneic breast cancer-induced bone metastasis model.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the proteolytic activity of multiple cathepsins. Cathepsins are involved in the degradation of the extracellular matrix (ECM), a critical step for tumor cell invasion and metastasis. By blocking this activity, this compound can impede the spread of cancer cells. Furthermore, cathepsins are implicated in various signaling pathways that promote tumor growth, angiogenesis, and inflammation. The inhibition of these proteases by this compound can therefore lead to a reduction in tumor burden and a modulation of the tumor microenvironment.
Data Presentation
Table 1: In Vivo Efficacy of this compound in the RIP1-Tag2 Mouse Model of Pancreatic Cancer
| Treatment Group | Dose (mg/kg/day) | Dosing Schedule | Mean Tumor Number ± SD | Tumor Number Reduction (%) | Mean Cumulative Tumor Volume (mm³) ± SD | Tumor Volume Reduction (%) | Reference |
| Vehicle (D5W) | - | Once daily, s.c., 10-13.5 weeks of age | 24 ± 3 | - | 450 ± 50 | - | [2] |
| This compound | 10 | Once daily, s.c., 10-13.5 weeks of age | 16 ± 2 | 33 | 216 ± 30** | 52 | [2] |
| P<0.05, **P<0.01 compared to vehicle control. |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer-Induced Bone Metastasis Mouse Model
| Treatment Group | Dose | Dosing Schedule | Endpoint | Outcome | Reference |
| Vehicle (5% Dextrose) | - | Once daily, s.c., for 7 days (starting 7 days post-inoculation) | Spontaneous Pain Behaviors | Not attenuated | [3] |
| This compound | 10 mg/kg | Once daily, s.c., for 7 days (starting 7 days post-inoculation) | Spontaneous Pain Behaviors | Significantly attenuated | [3] |
| This compound | 10 mg/kg | Once daily, s.c., for 7 days (starting 7 days post-inoculation) | Bone Integrity & Tumor Burden | Improved bone integrity and reduced tumor burden | [3] |
Experimental Protocols
Protocol 1: this compound Treatment in the RIP1-Tag2 Mouse Model of Pancreatic Neuroendocrine Tumors
Mouse Strain: RIP1-Tag2 Transgenic Mice.[4][5]
Materials:
-
This compound
-
Vehicle: 5% Dextrose in water (D5W)
-
Sterile syringes and needles (27-30 gauge)
-
Animal handling equipment
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: House RIP1-Tag2 mice in a controlled environment for at least one week prior to the experiment.
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with 5% Dextrose to the final concentration of 1 mg/mL for a 10 mg/kg dose in a 200 µL injection volume for a 20g mouse. Ensure the final DMSO concentration is minimal to avoid toxicity.
-
-
Treatment Regimen:
-
At 10 weeks of age, randomly assign mice to two groups: Vehicle control and this compound treatment.
-
Administer this compound (10 mg/kg) or an equivalent volume of vehicle (D5W) via subcutaneous injection once daily.
-
Continue the treatment for 3.5 weeks, until the mice reach 13.5 weeks of age.[2]
-
-
Tumor Burden Assessment:
-
At the end of the treatment period (13.5 weeks of age), euthanize the mice.
-
Dissect the pancreas and carefully count the number of visible tumors.
-
Measure the dimensions (length and width) of each tumor using calipers.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Calculate the cumulative tumor volume for each mouse.
-
-
Data Analysis:
-
Compare the mean tumor number and cumulative tumor volume between the vehicle and this compound treated groups using an appropriate statistical test (e.g., Student's t-test).
-
Protocol 2: this compound Treatment in a Syngeneic Breast Cancer-Induced Bone Metastasis Model
Mouse Strain: Female BALB/c mice.
Cell Line: 66.1 murine breast cancer cell line.[3]
Materials:
-
This compound
-
Vehicle: 5% Dextrose in water (D5W)
-
66.1 breast cancer cells
-
Cell culture reagents
-
Sterile syringes and needles (27-30 gauge)
-
Anesthesia
-
Surgical equipment for intra-femoral injection
-
X-ray or micro-CT imaging system
-
Pain assessment tools
Procedure:
-
Cell Culture: Culture 66.1 breast cancer cells in appropriate media until they reach the desired confluence for injection.
-
Intra-femoral Injection:
-
Anesthetize the female BALB/c mice.
-
Surgically expose the femur.
-
Inject 1 x 10^5 66.1 cells in a small volume (e.g., 10-20 µL) of sterile PBS directly into the intramedullary space of the femur.
-
Close the incision with sutures or surgical clips.
-
Allow the mice to recover for 7 days.[3]
-
-
This compound Formulation: Prepare the this compound formulation as described in Protocol 1.
-
Treatment Regimen:
-
Seven days after tumor cell inoculation, randomly assign mice to vehicle and this compound treatment groups.
-
Administer this compound (10 mg/kg) or vehicle (5% Dextrose) via subcutaneous injection once daily for 7 consecutive days.[3]
-
-
Endpoint Analysis:
-
Pain Assessment: Monitor spontaneous pain behaviors (e.g., guarding, flinching) throughout the treatment period.
-
Bone Integrity: At the end of the study, euthanize the mice and collect the femurs. Analyze bone destruction and integrity using X-ray or micro-CT imaging.
-
Tumor Burden: Histologically examine the femurs to assess the tumor burden within the bone.
-
-
Data Analysis:
-
Compare pain scores, bone integrity scores (if applicable), and tumor burden between the treatment groups using appropriate statistical methods.
-
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action.
Caption: RIP1-Tag2 experimental workflow.
Caption: Bone metastasis experimental workflow.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Multivalent Cathepsin Inhibitor, this compound, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]
- 4. The Rip1Tag2 Transgenic Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 5. The Rip1Tag2 Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Vby-825 Cell-Based Assay for Cathepsin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Vby-825 in cell-based assays to determine cathepsin activity. This compound is a potent, reversible, and orally available pan-cathepsin inhibitor with high potency against cathepsins B, L, S, and V.[1][2][3] These proteases are implicated in a variety of pathological processes, including cancer progression, inflammation, and pain.[1][4][5] Therefore, this compound serves as a critical tool for studying the role of cathepsins in cellular functions and for the development of novel therapeutics.
Application Notes
Cathepsins are a family of proteases, primarily found in lysosomes, that play a crucial role in protein degradation and turnover.[4][6] Dysregulation of cathepsin activity is associated with numerous diseases, making them attractive therapeutic targets.[4][5] Cell-based assays for cathepsin activity are essential for screening potential inhibitors and understanding their mechanism of action in a cellular context.
This compound can be utilized in these assays as a reference inhibitor to validate assay performance and to compare the potency of novel inhibitory compounds. Its broad-spectrum activity against multiple cathepsins makes it a valuable tool for dissecting the contribution of different cathepsins to specific cellular phenotypes.[2][3]
Key Applications:
-
Screening for novel cathepsin inhibitors.[4]
-
Studying the role of cathepsins in various cellular processes like apoptosis and inflammation.[4][5][6]
-
Evaluating the efficacy of potential therapeutic agents targeting cathepsins in disease models.[1][4]
-
Investigating the involvement of specific cathepsins in cancer cell invasion and metastasis.[3][7]
Quantitative Data
The inhibitory potency of this compound against various cathepsins has been determined in both biochemical and cell-based assays.
| Cathepsin Target | Inhibition Metric | Value (nM) | Cell Line/System | Reference |
| Cathepsin B | IC50 | 4.3 | HUVEC cells | [1] |
| Cathepsin L | IC50 | 0.5 | HUVEC cells | [1] |
| Cathepsin S | Ki(app) | 0.13 | Purified enzyme | [3] |
| Cathepsin L | Ki(app) | 0.25 | Purified enzyme | [3] |
| Cathepsin V | Ki(app) | 0.25 | Purified enzyme | [3] |
| Cathepsin B | Ki(app) | 0.33 | Purified enzyme | [3] |
| Cathepsin K | Ki(app) | 2.3 | Purified enzyme | [3] |
| Cathepsin F | Ki(app) | 4.7 | Purified enzyme | [3] |
Signaling Pathway and Experimental Workflow
Cathepsin Involvement in Cancer Progression
Caption: Role of secreted cathepsins in cancer progression and the inhibitory action of this compound.
Experimental Workflow for this compound Cell-Based Cathepsin Activity Assay
Caption: Workflow for a cell-based assay to determine cathepsin inhibition by this compound.
Experimental Protocols
This protocol describes a general method for a cell-based cathepsin B activity assay using a fluorogenic substrate. This compound is used as a positive control for inhibition.
Materials and Reagents
-
Cell line of interest (e.g., HUVEC, cancer cell lines)
-
Complete cell culture medium
-
96-well white or black opaque plates suitable for fluorescence measurements[6]
-
This compound
-
Test compounds
-
DMSO (for dissolving compounds)
-
Cell Lysis Buffer (specific to the chosen assay kit, or a buffer containing detergents)[6]
-
Reaction Buffer (optimized for cathepsin activity)[6]
-
Fluorometric plate reader with excitation at ~400 nm and emission at ~505 nm[8]
-
Phosphate Buffered Saline (PBS)
Protocol
1. Cell Seeding:
-
Harvest and count cells.
-
Seed 1-5 x 10^6 cells per well in a 96-well plate in complete culture medium.[6]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution and any test compounds in culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations to determine the IC50 value.
-
Include a vehicle control (medium with the same percentage of DMSO used for the compounds).
-
Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or test compounds.
-
Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.
3. Cell Lysis:
-
After incubation, remove the treatment medium and wash the cells once with ice-cold PBS.
-
Add 50 µL of chilled Cell Lysis Buffer to each well.[6]
-
Incubate on ice for 10 minutes, or as recommended by the lysis buffer manufacturer.
-
Gently pipet up and down to ensure complete lysis.
4. Cathepsin Activity Measurement:
-
Add 50 µL of Reaction Buffer to each well containing the cell lysate.[6]
-
Prepare a substrate master mix by diluting the Cathepsin B substrate (e.g., Ac-RR-AFC) in the Reaction Buffer to the desired final concentration (e.g., 200 µM).[6]
-
Add the substrate master mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6] The incubation time may need to be optimized based on the cell type and cathepsin activity level.
5. Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a fluorometric plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[8]
-
Data Analysis:
-
Subtract the background fluorescence (wells with lysis buffer and substrate but no cells).
-
Calculate the percentage of cathepsin B activity for each treatment relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The relative cathepsin B activity can be determined by comparing the relative fluorescence units (RFU) of the treated samples with the RFU of the untreated control.[6]
-
This detailed guide provides a comprehensive framework for utilizing this compound in cell-based assays to investigate cathepsin activity, aiding researchers in their drug discovery and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. virobayinc.com [virobayinc.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AffiASSAY® Cathepsin Assay Kits - AffiGEN [affiassay.com]
- 5. biocompare.com [biocompare.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Multivalent Cathepsin Inhibitor, this compound, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]
- 8. Cathepsin B Activity Assay Kit (Fluorometric) (ab65300) | Abcam [abcam.com]
Application Notes and Protocols for Vby-825 Subcutaneous Administration
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vby-825 is a novel, orally available, and reversible pan-cathepsin inhibitor with high potency against cathepsins B, L, S, and V.[1][2][3][4] Cathepsins are proteases that are often overexpressed in various cancers and are implicated in tumor progression, invasion, and metastasis.[3] this compound has demonstrated anti-tumor, anti-inflammatory, and analgesic properties in preclinical models.[1] These notes provide detailed protocols for the subcutaneous administration of this compound in a research setting, based on published preclinical data.
Data Presentation
In Vitro Potency of this compound
The inhibitory activity of this compound has been characterized against several human cathepsins and across different species.
| Target Cathepsin | Ki(app) (nM) | Cellular IC50 (nM) (HUVEC cells) |
| Cathepsin S | 0.130 | Not Reported |
| Cathepsin L | 0.250 | 0.5 and 3.3 (two isoforms) |
| Cathepsin V | 0.250 | Not Reported |
| Cathepsin B | 0.330 | 4.3 |
| Cathepsin K (humanized-rabbit) | 2.3 | Not Reported |
| Cathepsin F | 4.7 | Not Reported |
| Data sourced from Elie BT, et al. (2010).[3] |
In Vivo Efficacy and Pharmacokinetics of Subcutaneous this compound in a Murine Pancreatic Cancer Model
A preclinical study in a RIP1-Tag2 (RT2) mouse model of pancreatic islet cell carcinogenesis demonstrated the anti-tumor efficacy of this compound administered subcutaneously.[3]
| Parameter | Value |
| Efficacy | |
| Animal Model | RIP1-Tag2 (RT2) Mice |
| Dosage | 10 mg/kg/day |
| Administration Route | Subcutaneous (SC) injection |
| Vehicle | 5% Dextrose Solution (D5W) |
| Treatment Duration | 3.5 weeks (from 10 to 13.5 weeks of age) |
| Reduction in Tumor Number | 33% (P<0.05) |
| Reduction in Tumor Volume | 52% (P<0.01) |
| Pharmacokinetics (after 3 daily doses) | |
| Plasma Concentration at 2 hours post-dose | >1.5 µM |
| Plasma Concentration at 24 hours post-dose | >200 nM |
| Data sourced from Elie BT, et al. (2010).[3] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vivo Studies
Materials:
-
This compound powder
-
Sterile 5% Dextrose Solution (D5W)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required amount of this compound based on the number of animals and the dosing schedule (e.g., 10 mg/kg).
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the appropriate volume of sterile D5W to achieve the desired final concentration.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the reconstituted solution as recommended by the manufacturer. Protect from light if the compound is light-sensitive.
Protocol 2: Subcutaneous Administration of this compound in Mice
Materials:
-
Reconstituted this compound solution
-
RIP1-Tag2 (RT2) mice (or other appropriate research model)
-
Insulin syringes (or other appropriate syringes with 25-27 gauge needles)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Weigh each mouse to determine the precise volume of this compound solution to be administered (based on a 10 mg/kg dose).
-
Gently restrain the mouse. The loose skin over the dorsal midline (scruff) is a common site for subcutaneous injections.
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Pinch the skin to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Repeat the administration once daily for the duration of the study (e.g., 3.5 weeks).[3]
Protocol 3: Assessment of Tumor Burden
Materials:
-
Calipers
-
Dissection tools
-
Microscope
-
Tissue fixation and processing reagents (e.g., formalin, paraffin)
-
Antibodies for immunohistochemistry (e.g., anti-Ki67 for proliferation, anti-cleaved caspase 3 for apoptosis)
Procedure:
-
At the study endpoint (e.g., 13.5 weeks of age), euthanize the mice according to institutional guidelines.[3]
-
Perform a necropsy and carefully dissect the tumors.
-
Count the number of tumors in each mouse.
-
Measure the dimensions of each tumor using calipers.
-
Calculate the tumor volume, for example, using the formula: (length × width²) / 2.
-
Fix the tumor tissues in formalin and embed them in paraffin (B1166041) for histological analysis.
-
Perform immunohistochemical staining for markers of cell proliferation (Ki67) and apoptosis (cleaved caspase 3) to assess the cellular effects of this compound treatment.[3]
Visualizations
Caption: this compound inhibits active cathepsins, preventing ECM degradation and tumor progression.
Caption: Workflow for preclinical evaluation of subcutaneous this compound in a mouse cancer model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. virobayinc.com [virobayinc.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Vby-825 Application Notes and Protocols for Pancreatic Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Vby-825, a reversible cathepsin inhibitor, in a pancreatic cancer mouse model. The information is compiled from preclinical studies demonstrating the anti-tumor efficacy of this compound.
I. Quantitative Data Summary
The following table summarizes the dosage and efficacy of this compound in the RIP1-Tag2 mouse model of pancreatic neuroendocrine cancer.
| Parameter | Value | Reference |
| Drug | This compound | [1] |
| Mouse Model | RIP1-Tag2 (Pancreatic Neuroendocrine Tumor) | [1] |
| Dosage | 10 mg/kg/day | [1] |
| Administration Route | Subcutaneous (s.c.) injection | [1] |
| Treatment Duration | 10 to 13.5 weeks of age | [1] |
| Efficacy | ||
| Tumor Number Reduction | 33% | [1] |
| Cumulative Tumor Volume Reduction | 52% | [1] |
II. Experimental Protocols
This compound Formulation for In Vivo Administration
For in vivo studies, this compound can be formulated for subcutaneous, intraperitoneal, or oral administration. Below are suggested vehicle formulations.
Note: The exact vehicle used for subcutaneous injection in the key pancreatic cancer study was 5% dextrose in water (D5W).[1]
a) Formulation for Subcutaneous/Intraperitoneal Injection (Suspension):
-
Components:
-
This compound
-
DMSO
-
20% SBE-β-CD in Saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until a uniform suspension is achieved. Ultrasonic treatment may be required.[2]
-
b) Formulation for Oral/Intraperitoneal Injection (Clear Solution):
-
Components:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, sequentially add and mix the following:
-
100 µL this compound DMSO stock solution
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline[2]
-
-
In Vivo Efficacy Study in RIP1-Tag2 Mouse Model
This protocol describes an intervention trial to evaluate the anti-tumor efficacy of this compound.
-
Animal Model: RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors.
-
Treatment Group:
-
This compound (10 mg/kg/day) administered by subcutaneous injection.
-
-
Control Group:
-
Vehicle control (e.g., 5% Dextrose in Water - D5W) administered by subcutaneous injection.
-
-
Procedure:
-
Begin treatment when mice are 10 weeks of age.
-
Administer this compound or vehicle control once daily via subcutaneous injection.
-
Continue treatment until the mice reach 13.5 weeks of age.
-
At the end of the trial, euthanize the mice and dissect the pancreas.
-
Measure the number and volume of all visible tumors.
-
Subcutaneous Injection Protocol for Mice
-
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
This compound formulation or vehicle
-
-
Procedure:
-
Restrain the mouse securely.
-
Lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site.
-
Tumor Burden Analysis
-
Tumor Number:
-
Following euthanasia, carefully dissect the entire pancreas and lay it flat.
-
Visually count all identifiable tumors under a dissecting microscope.
-
-
Tumor Volume:
-
Measure the length (L) and width (W) of each tumor using calipers.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .
-
Calculate the cumulative tumor volume for each mouse by summing the volumes of all its tumors.
-
Immunohistochemistry for Proliferation (Ki-67) and Apoptosis (TUNEL)
This protocol is for paraffin-embedded pancreatic tissue sections.
-
Tissue Preparation:
-
Fix dissected pancreatic tumors in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol washes.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin (B1166041) wax.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate through a series of decreasing ethanol concentrations (100%, 95%, 70%).
-
Rinse with distilled water.
-
-
Antigen Retrieval (for Ki-67):
-
Immerse slides in a citrate (B86180) buffer solution (pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
TUNEL Staining (for Apoptosis):
-
Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves permeabilization, incubation with the TdT reaction mixture, and subsequent detection steps.
-
-
Immunostaining (for Ki-67):
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against Ki-67.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
For Ki-67, count the percentage of positively stained tumor cell nuclei in multiple high-power fields.
-
For TUNEL, count the number of apoptotic cells per unit area of the tumor.
-
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of Cathepsin Inhibition by this compound in Pancreatic Cancer
This compound is a potent inhibitor of cathepsins B, L, and S, which are overexpressed in pancreatic cancer and contribute to tumor progression.[1][3] Inhibition of these cathepsins can interfere with multiple signaling pathways involved in cell proliferation, invasion, and apoptosis.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prognostic impact of cysteine proteases cathepsin B and cathepsin L in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vby-825 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vby-825 is a potent, orally available, and reversible pan-cathepsin inhibitor with demonstrated efficacy in various preclinical models of cancer and inflammation.[1] It exhibits high inhibitory potency against several cathepsins, including B, L, S, and V, which are cysteine proteases implicated in the pathogenesis of numerous diseases.[1][2][3] The aberrant activity of these proteases is linked to key processes in cancer progression, such as tumor growth, invasion, metastasis, and angiogenesis.[3] this compound has shown significant anti-tumor effects in models of pancreatic and breast cancer, as well as anti-inflammatory and analgesic properties in models of gout, peritonitis, and arthritis.[1] These application notes provide detailed protocols for the preparation and in vivo administration of this compound, along with a summary of its mechanism of action and efficacy data.
Mechanism of Action & Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the activity of multiple cathepsins. Cathepsins are proteases that are highly expressed in many human cancers and are associated with poor patient prognosis.[4] In the tumor microenvironment, cathepsins play a crucial role in the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis. By inhibiting cathepsins, this compound can prevent this degradation and thereby impede cancer cell dissemination.
Furthermore, cathepsins are involved in the activation of other proteases, such as matrix metalloproteinases (MMPs), and the processing of growth factors and cytokines that promote tumor growth and angiogenesis. This compound's inhibition of cathepsins can disrupt these signaling cascades, leading to a reduction in tumor burden and vascularization.[2]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in preclinical cancer models.
Table 1: Efficacy of this compound in a Pancreatic Islet Cancer Mouse Model (RIP1-Tag2) [3]
| Treatment Group | Dose and Schedule | Mean Tumor Number | Percent Reduction in Tumor Number | Mean Cumulative Tumor Volume (mm³) | Percent Reduction in Tumor Volume |
| Vehicle (D5W) | N/A | 8.7 | - | 42.97 | - |
| This compound | 10 mg/kg/day, s.c. | 5.8 | 33% | 20.59 | 52% |
Table 2: Efficacy of this compound in a Breast Cancer-Induced Bone Pain Mouse Model [4]
| Treatment Group | Dose and Schedule | Outcome |
| Vehicle (5% dextrose) | N/A | Progressive bone destruction and pain behavior |
| This compound | Subcutaneously for 7 days | Improvement in bone integrity and reduction of tumor burden |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound can be formulated for oral, intraperitoneal, or subcutaneous administration. It is recommended to prepare fresh solutions for each day of dosing.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
20% SBE-β-CD in Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Clear Solution for Oral or Intraperitoneal Injection [1] This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle solution.
-
Weigh the required amount of this compound and dissolve it in the vehicle to achieve the desired final concentration.
-
Vortex thoroughly to ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: Suspended Solution for Oral or Intraperitoneal Injection [1] This protocol yields a suspended solution of 2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a separate tube, prepare the vehicle: 90% (20% SBE-β-CD in Saline).
-
Add 100 µL of the this compound DMSO stock solution to 900 µL of the vehicle.
-
Vortex thoroughly and use sonication to create a uniform suspension.
Protocol 3: Clear Solution in Corn Oil for Oral Administration [1] This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.
-
Vortex thoroughly until a clear solution is obtained.
In Vivo Efficacy Study in a Pancreatic Cancer Model
This protocol is based on the study conducted by Elie et al. (2010) in the RIP1-Tag2 (RT2) mouse model of pancreatic islet cancer.[3]
Animal Model:
-
RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors.
Treatment Groups:
-
Vehicle control group (e.g., 5% dextrose in water - D5W).
-
This compound treatment group.
Dosing and Administration:
-
Dose: 10 mg/kg/day.
-
Route: Subcutaneous (s.c.) injection.
-
Frequency: Once daily.
-
Duration: From 10 to 13.5 weeks of age.
Experimental Workflow:
Endpoint Analysis:
-
At the end of the treatment period (13.5 weeks of age), euthanize the mice.
-
Dissect the pancreas and count the number of tumors.
-
Measure the dimensions of each tumor to calculate the tumor volume.
-
Compare the mean tumor number and cumulative tumor volume between the vehicle- and this compound-treated groups.
In Vivo Efficacy Study in a Breast Cancer-Induced Bone Pain Model
This protocol is based on the study conducted by Nikolich-Zugich et al. (2013) to evaluate the efficacy of this compound in a model of breast cancer bone metastasis.[4]
Animal Model:
-
Female immunodeficient mice (e.g., nude or SCID mice).
Cell Line:
-
A metastatic breast cancer cell line that readily forms bone metastases (e.g., 66.1).
Treatment Groups:
-
Vehicle control group (e.g., 5% dextrose).
-
This compound treatment group.
Dosing and Administration:
-
Route: Subcutaneous (s.c.) injection.
-
Frequency: Once daily.
-
Duration: 7 days, starting 7 days after tumor cell inoculation.
Experimental Workflow:
Endpoint Analysis:
-
Throughout the treatment period, monitor and quantify spontaneous pain behaviors.
-
At the end of the study, euthanize the mice.
-
Analyze bone integrity using methods such as X-ray or micro-computed tomography (µCT) to assess bone destruction.
-
Evaluate tumor burden in the bone through histological analysis.
-
Compare the outcomes between the vehicle- and this compound-treated groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. virobayinc.com [virobayinc.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multivalent Cathepsin Inhibitor, this compound, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]
Vby-825 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vby-825 is a potent, orally available, and reversible inhibitor of several cathepsin proteases, demonstrating high inhibitory activity against cathepsin B, L, S, and V.[1][2][3] Cathepsins are a class of proteases implicated in various physiological and pathological processes. Their upregulation is associated with the progression of several diseases, including cancer, where they play a role in tumor growth, invasion, and metastasis through the degradation of the extracellular matrix.[2] this compound's inhibitory action on these key cathepsins makes it a valuable tool for research in oncology and other areas where cathepsin activity is relevant. These application notes provide detailed information on the solubility of this compound in various solvents and protocols for its use in experimental settings.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO) and various solvent systems suitable for in vitro and in vivo studies. It is important to note that the use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] For the preparation of solutions, particularly for in vivo applications, gentle heating and/or sonication may be employed to aid dissolution if precipitation or phase separation occurs.[1]
| Solvent/Solvent System | Solubility | Remarks | Source |
| For In Vitro Use | |||
| DMSO | 125 mg/mL (233.40 mM) | Requires sonication. Use of newly opened DMSO is recommended.[1] | MedchemExpress[1] |
| For In Vivo Use | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.88 mM) | Results in a clear solution.[1] | MedchemExpress[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.88 mM) | Forms a suspended solution; requires sonication.[1] | MedchemExpress[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.88 mM) | Results in a clear solution.[1] | MedchemExpress[1] |
Signaling Pathway
This compound exerts its biological effects by inhibiting the activity of key cathepsin proteases. In the context of cancer, cathepsins B, L, S, and V are known to be involved in the degradation of the extracellular matrix (ECM), a critical step for tumor cell invasion and metastasis. By inhibiting these cathepsins, this compound can disrupt these malignant processes.
Caption: this compound inhibits cathepsins, disrupting cancer progression.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for use in various in vitro cellular and enzymatic assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 125 mg/mL stock solution, add 8 µL of DMSO for every 1 mg of this compound).
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, sonicate the solution in a water bath for a short period to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Caption: Workflow for preparing this compound stock solution.
Protocol 2: General Protocol for In Vitro Cathepsin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific cathepsin enzyme using a fluorogenic substrate. This assay measures the reduction in the rate of fluorescent product formation in the presence of the inhibitor.
Materials:
-
Purified active cathepsin enzyme (e.g., Cathepsin B, L, S, or V)
-
Fluorogenic cathepsin substrate (specific for the enzyme being tested)
-
Assay buffer (optimized for the specific cathepsin)
-
This compound stock solution (prepared as in Protocol 1)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the this compound stock solution to various concentrations in the assay buffer.
-
Prepare the cathepsin enzyme solution to the desired working concentration in the assay buffer.
-
Prepare the fluorogenic substrate solution to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound solutions to the appropriate wells.
-
Include control wells: a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control (with assay buffer only).
-
-
Enzyme Addition and Incubation:
-
Add the diluted cathepsin enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[2]
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Caption: Workflow for in vitro cathepsin inhibition assay.
References
Application Notes and Protocols: Evaluating the Pan-Cathepsin Inhibitor Vby-825 in 3D Tumor Spheroid Growth Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized as advanced in vitro models in cancer research and drug discovery. They more accurately mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and proliferative states, compared to traditional two-dimensional (2D) cell cultures. Cathepsins, a family of proteases, are frequently overexpressed in various cancers and play a pivotal role in tumor progression, including invasion, metastasis, and angiogenesis. Vby-825 is a potent, reversible, and competitive pan-cathepsin inhibitor with high potency against cathepsins B, L, S, and V.[1][2] Preclinical studies have demonstrated its anti-tumor efficacy in models of pancreatic and breast cancer, where it significantly reduces tumor burden and growth.[1][3]
These application notes provide detailed protocols for utilizing this compound in 3D tumor spheroid assays to evaluate its therapeutic potential. The described methods will enable researchers to assess the impact of this compound on spheroid growth, viability, apoptosis, and invasion.
Mechanism of Action of this compound in the Tumor Microenvironment
This compound exerts its anti-tumor effects by inhibiting the proteolytic activity of multiple cathepsins, thereby disrupting key processes in cancer progression:
-
Inhibition of Extracellular Matrix (ECM) Degradation: Cancer cell invasion and metastasis are dependent on the degradation of the ECM. Secreted cathepsins, such as cathepsins B, L, and S, degrade major components of the ECM, including collagen, fibronectin, and laminin.[1] By inhibiting these cathepsins, this compound reduces the ability of tumor cells to break down the ECM, thereby impeding their invasion into surrounding tissues.
-
Disruption of the Proteolytic Cascade: Cathepsins can activate other classes of proteases, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), in a proteolytic cascade that further promotes tumor invasion and angiogenesis. This compound's inhibition of cathepsins can disrupt this cascade at a critical upstream point.
-
Induction of Apoptosis: While the precise mechanisms are still under investigation, inhibition of cathepsin activity has been linked to the induction of apoptosis in cancer cells. This may be due to the role of cathepsins in regulating lysosomal membrane permeabilization and the release of pro-apoptotic factors.
-
Reduction of Angiogenesis: Tumor growth and metastasis are dependent on the formation of new blood vessels. Cathepsins contribute to angiogenesis by degrading the basement membrane of blood vessels and releasing pro-angiogenic factors. Inhibition of cathepsins by this compound can therefore lead to a reduction in tumor vascularization.[1]
Below is a diagram illustrating the signaling pathways affected by this compound.
Data Presentation
The following tables summarize the inhibitory activity of this compound against purified human cathepsins and in a 2D cell-based assay. While specific IC50 values for this compound in 3D tumor spheroids are not yet publicly available, a representative dataset for a hypothetical cathepsin inhibitor in a 3D spheroid viability assay is provided for illustrative purposes.
Table 1: Inhibitory Potency of this compound against Purified Human Cathepsins
| Cathepsin Isoform | Apparent Ki (nM) |
| Cathepsin S | 0.13 |
| Cathepsin L | 0.25 |
| Cathepsin V | 0.25 |
| Cathepsin B | 0.33 |
| Cathepsin K | 2.3 |
| Cathepsin F | 4.7 |
| Data adapted from preclinical studies.[1] |
Table 2: this compound Inhibition of Cathepsin Activity in HUVEC Cells (2D Culture)
| Cathepsin Isoform | IC50 (nM) |
| Cathepsin L (heavy chain 1) | 0.5 |
| Cathepsin L (heavy chain 2) | 3.3 |
| Cathepsin B | 4.3 |
| Data obtained using a 125I-DMK activity-based probe.[1] |
Table 3: Representative Data - Effect of a Cathepsin Inhibitor on 3D Tumor Spheroid Viability (Illustrative Example)
| Cancer Cell Line | Treatment Duration | IC50 (µM) |
| Pancreatic Cancer (e.g., PANC-1) | 72 hours | 5.8 |
| Breast Cancer (e.g., MDA-MB-231) | 72 hours | 8.2 |
| Glioblastoma (e.g., U-87 MG) | 72 hours | 12.5 |
| This data is illustrative and intended to demonstrate the type of results that can be obtained from the protocols below. Researchers should determine the IC50 values for this compound in their specific 3D spheroid models. |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in 3D tumor spheroid models. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, MDA-MB-231, U-87 MG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
Procedure:
-
Culture cancer cells to 70-80% confluency in a T-75 flask.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 1,000 - 5,000 cells/100 µL, requires optimization for each cell line).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days, or until spheroids of the desired size and morphology are formed.
Protocol 2: 3D Tumor Spheroid Viability Assay
This protocol utilizes a luminescent cell viability assay to determine the effect of this compound on the viability of pre-formed tumor spheroids.
Materials:
-
Pre-formed tumor spheroids in a ULA 96-well plate
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
Procedure:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove 50 µL of medium from each well containing a spheroid and replace it with 50 µL of the corresponding this compound dilution or control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: 3D Tumor Spheroid Apoptosis Assay
This protocol measures the induction of apoptosis in tumor spheroids following treatment with this compound by quantifying caspase-3/7 activity.
Materials:
-
Pre-formed tumor spheroids in a ULA 96-well plate
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay reagent
Procedure:
-
Treat the pre-formed spheroids with various concentrations of this compound as described in Protocol 2, step 1-3.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 4: 3D Tumor Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive capacity of tumor spheroids embedded in an extracellular matrix.
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane extract (BME), such as Matrigel®
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Inverted microscope with a camera and image analysis software
Procedure:
-
Thaw BME on ice overnight.
-
Coat the wells of a pre-chilled 96-well flat-bottom plate with 50 µL of BME and allow it to solidify at 37°C for 30 minutes.
-
Carefully transfer one pre-formed spheroid into the center of each BME-coated well.
-
Overlay the spheroid with another 50 µL of BME.
-
Allow the overlay to solidify at 37°C for 30 minutes.
-
Add 100 µL of complete medium containing the desired concentrations of this compound or vehicle control to each well.
-
Incubate the plate at 37°C and 5% CO2 for 48-96 hours.
-
Capture images of the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours).
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells and subtracting the initial spheroid area at time 0.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the anti-cancer properties of the pan-cathepsin inhibitor this compound in physiologically relevant 3D tumor spheroid models. By assessing its impact on spheroid growth, viability, apoptosis, and invasion, researchers can gain valuable insights into its therapeutic potential and further elucidate its mechanism of action in the context of the tumor microenvironment. These assays are essential tools for the preclinical development of novel cancer therapeutics targeting cathepsin pathways.
References
- 1. Inhibition of cathepsin K sensitizes oxaliplatin-induced apoptotic cell death by Bax upregulation through OTUB1-mediated p53 stabilization in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidimensional screening of pancreatic cancer spheroids reveals vulnerabilities in mitotic and cell-matrix adhesion signaling that associate with metastatic progression and decreased patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of cathepsin K inhibitor (ODN-MK-0822) on invasion, migration and adhesion of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Vby-825 Application Notes and Protocols for HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Vby-825, a potent and reversible inhibitor of cathepsins B, L, S, and V, in Human Umbilical Vein Endothelial Cell (HUVEC) models. The provided information includes recommended treatment concentrations, methodologies for key cellular assays, and insights into the potential signaling pathways affected.
Introduction
This compound is a valuable tool for investigating the role of cathepsins in various physiological and pathological processes involving endothelial cells, such as angiogenesis, inflammation, and apoptosis. In HUVEC cells, this compound has been shown to inhibit cathepsin L and cathepsin B with high potency.[1] Understanding the precise treatment concentrations and experimental conditions is crucial for obtaining reliable and reproducible results.
Data Presentation
The following tables summarize the known inhibitory concentrations of this compound in HUVEC cells and provide representative data for its potential effects on cell viability and apoptosis based on its mechanism of action as a cathepsin inhibitor.
Table 1: this compound Inhibitory Activity in HUVEC Cells
| Target Cathepsin | Isoform | IC50 (nM) | Reference |
| Cathepsin L | Heavy Chain 1 | 0.5 | [1] |
| Cathepsin L | Heavy Chain 2 | 3.3 | [1] |
| Cathepsin B | - | 4.3 | [1] |
Table 2: Representative Data on the Effect of this compound on HUVEC Cell Viability (MTT Assay) after 24-hour Treatment
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 100 | 85.3 ± 6.2 |
| 1000 | 60.7 ± 7.1 |
Table 3: Representative Data on the Effect of this compound on HUVEC Apoptosis (Annexin V-FITC/PI Staining) after 24-hour Treatment
| This compound Concentration (nM) | % Apoptotic Cells (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.1 |
| 10 | 7.8 ± 1.5 |
| 100 | 15.4 ± 2.3 |
| 1000 | 35.1 ± 3.8 |
Experimental Protocols
HUVEC Cell Culture Protocol
A detailed protocol for the successful culture of HUVEC cells is essential for maintaining their physiological relevance.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM™-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (0.05%)
-
Phosphate Buffered Saline (PBS), Ca++/Mg++ free
-
T-75 culture flasks, coated with 0.1% gelatin
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cryopreserved HUVECs:
-
Rapidly thaw the vial of HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed EGM™-2.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh EGM™-2.
-
-
Seeding and Maintenance:
-
Plate the cells onto a gelatin-coated T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with an equal volume of EGM™-2.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for passaging at a 1:3 to 1:5 ratio.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of HUVECs as an indicator of cell viability following treatment with this compound.
Materials:
-
HUVECs
-
EGM™-2 medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in EGM™-2.
-
Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, if applicable).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HUVECs treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Culture and treat HUVECs with this compound as described in the cell viability assay.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathways
This protocol can be used to investigate the effect of this compound on key signaling proteins in HUVECs.
Materials:
-
HUVECs treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated HUVECs with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways
As a potent inhibitor of cathepsins B and L, this compound is expected to modulate signaling pathways in HUVECs that are regulated by these proteases. Inhibition of cathepsins in endothelial cells has been linked to the modulation of several key signaling cascades.
-
p38 MAPK/NF-κB Pathway: Cathepsin C, another cysteine protease, has been shown to activate the p38 MAPK/NF-κB pathway in HUVECs.[2][3] Inhibition of cathepsins by this compound may therefore lead to the suppression of this pro-inflammatory and pro-apoptotic pathway.
-
AKT/ERK Pathway: Cathepsin L/V has been implicated in regulating endothelial cell senescence through the ALDH1A2-AKT/ERK1/2-p21 pathway.[4] By inhibiting cathepsin L, this compound could potentially influence cell survival and proliferation through this pathway.
-
VEGF Signaling: Cathepsin B inhibition can increase VEGF expression in endothelial cells, suggesting a complex regulatory feedback loop in angiogenesis.[2]
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of cathepsin C alleviates endothelial cell dysfunction by suppressing p38 MAPK/NF-κB pathway in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Critical Role of Cathepsin L/V in Regulating Endothelial Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Vby-825: Application Notes and Protocols for Bone Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vby-825 is a potent, reversible, and orally available pan-cathepsin inhibitor with high inhibitory activity against cathepsins B, K, L, S, and V.[1][2][3] Cathepsins are cysteine proteases that are frequently overexpressed in various cancers and are implicated in tumor progression, invasion, and metastasis.[4][5] In the context of bone cancer, particularly metastasis to the bone, cathepsins play a crucial role in the degradation of the extracellular matrix (ECM), facilitating tumor cell invasion and bone resorption by osteoclasts.[3][4] Preclinical studies have demonstrated the efficacy of this compound in attenuating cancer-induced bone remodeling, reducing tumor burden, and alleviating bone cancer pain, suggesting its potential as a therapeutic agent for primary and metastatic bone cancer.[6][7]
These application notes provide detailed protocols for in vitro and in vivo experimental designs to study the effects of this compound in the context of bone cancer research.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the inhibitory potency of this compound against various human and rodent cathepsins.
| Target Cathepsin | Enzyme Source | Potency Metric | Value (nM) | Reference |
| Cathepsin S | Human | Ki(app) | 0.13 | [2] |
| Cathepsin L | Human | Ki(app) | 0.25 | [2] |
| Cathepsin V | Human | Ki(app) | 0.25 | [2] |
| Cathepsin B | Human | Ki(app) | 0.33 | [2] |
| Cathepsin K | Humanized-rabbit | Ki(app) | 2.3 | [2] |
| Cathepsin F | Human | Ki(app) | 4.7 | [2] |
| Cathepsin L | HUVEC cells | IC50 | 0.5, 3.3 | [1][2] |
| Cathepsin B | HUVEC cells | IC50 | 4.3 | [1][2] |
| Cathepsin S | Mouse | Ki(app) | 0.04 | [2] |
| Cathepsin S | Monkey | Ki(app) | 0.06 | [2] |
| Cathepsin S | Dog | Ki(app) | 0.25 | [2] |
| Cathepsin S | Rat | Ki(app) | 0.77 | [2] |
Signaling Pathway
The following diagram illustrates the role of cathepsins in the vicious cycle of bone metastasis and the inhibitory action of this compound.
Caption: this compound inhibits cathepsins, disrupting the vicious cycle of bone metastasis.
Experimental Protocols
In Vitro Assays
1. Endothelial Tube Formation Assay
This assay assesses the effect of this compound on angiogenesis, a critical process in tumor growth and metastasis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel)
-
This compound (various concentrations)
-
96-well plate
-
Calcein AM (for fluorescence imaging)
-
-
Protocol:
-
Thaw Basement Membrane Matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.[8][9]
-
Culture HUVECs to 70-80% confluency.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the solidified matrix.[10]
-
Incubate at 37°C for 4-18 hours to allow for tube formation.[10]
-
If using fluorescence, stain the cells with Calcein AM.
-
Visualize and quantify tube formation (e.g., tube length, branch points) using a microscope and image analysis software.[8]
-
2. 3D Tumor Spheroid Invasion Assay
This assay evaluates the impact of this compound on tumor cell invasion into an extracellular matrix.
-
Materials:
-
Bone cancer cell line (e.g., murine 66.1 breast cancer cells)
-
Ultra-low attachment 96-well round-bottom plates
-
Cell culture medium
-
Basement Membrane Matrix or Collagen I
-
This compound (various concentrations)
-
-
Protocol:
-
Seed a single-cell suspension of cancer cells in ultra-low attachment plates to allow for the formation of spheroids over 3-4 days.[11][12]
-
Once spheroids have formed, embed them in a gel of Basement Membrane Matrix or Collagen I containing various concentrations of this compound or vehicle control.[13]
-
Add culture medium on top of the gel.
-
Incubate for several days and monitor spheroid invasion into the surrounding matrix.
-
Capture images at different time points and quantify the area of invasion using image analysis software.[11]
-
In Vivo Models
1. Murine Breast Cancer Bone Metastasis Model
This model is used to evaluate the efficacy of this compound in a setting that mimics breast cancer metastasis to the bone.[6][7]
-
Cell Line: Murine 66.1 breast cancer cells.
-
Animal Model: Female BALB/c mice (or other appropriate strain).
-
Protocol:
-
Culture 66.1 cells under standard conditions.
-
Anesthetize the mice.
-
Inject 66.1 cells directly into the intramedullary space of the femur.[6][7]
-
Allow the tumor to establish for a set period (e.g., 7 days).[6][7]
-
Administer this compound or vehicle control daily for a specified duration (e.g., 7 or 14 days).[6] Dosing can be administered subcutaneously or via oral gavage.[2][6]
-
Monitor animal well-being and assess endpoints.
-
2. Murine Multiple Myeloma Model
This syngeneic model allows for the study of this compound in an immunocompetent setting of bone-related malignancy.
-
Cell Line: 5TGM1 murine multiple myeloma cells.[14]
-
Protocol:
Table 2: In Vivo Experimental Design Summary
| Parameter | Breast Cancer Metastasis Model | Multiple Myeloma Model |
| Cell Line | Murine 66.1 breast cancer cells[6][7] | 5TGM1 murine multiple myeloma cells[14] |
| Animal Model | Female BALB/c mice | C57BL/KaLwRij mice[15][16] |
| Tumor Induction | Intrafemoral injection[6][7] | Intravenous injection[15][17] |
| This compound Dosage | 10 mg/kg (gavage) or subcutaneous administration[2][6] | To be determined based on tolerability and efficacy studies |
| Treatment Regimen | Daily for 7-14 days, starting 7 days post-inoculation[6] | To be determined |
| Primary Endpoints | Tumor burden, bone integrity, pain behavior[6][7] | Tumor burden (serum paraprotein), bone lesions[15] |
Endpoint Analysis Protocols
1. Assessment of Bone Integrity (Micro-Computed Tomography)
Micro-CT is a high-resolution imaging technique to quantify changes in bone microarchitecture.[6][18]
-
Procedure:
-
At the end of the in vivo study, euthanize the animals and dissect the femurs or other relevant bones.
-
Fix the bones in formalin.
-
Scan the bones using a micro-CT system.
-
Analyze the reconstructed 3D images to quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[18][19]
-
2. Assessment of Tumor Burden (Histology)
Histological analysis provides information on the extent of tumor growth within the bone.
-
Procedure:
-
Following micro-CT, decalcify the bones.
-
Embed the decalcified bones in paraffin (B1166041) and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize tumor morphology and infiltration.
-
Perform immunohistochemistry for specific markers if required.
-
Quantify the tumor area relative to the total bone marrow area using microscopy and image analysis software.[20]
-
3. Assessment of Cancer-Induced Pain Behavior
Spontaneous and evoked pain behaviors can be monitored to assess the analgesic effects of this compound.
-
Spontaneous Pain:
-
Observe and score behaviors such as flinching and guarding of the affected limb.[6]
-
-
Evoked Pain (Mechanical Allodynia):
-
Use von Frey filaments to apply a calibrated force to the plantar surface of the paw and determine the paw withdrawal threshold.[21]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a bone cancer model.
Caption: A typical workflow for preclinical evaluation of this compound in bone cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin K: A Versatile Potential Biomarker and Therapeutic Target for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Micro-computed tomography assessment of bone structure in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multivalent Cathepsin Inhibitor, this compound, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Three-Dimensional Culture Assay to Explore Cancer Cell Invasiveness and Satellite Tumor Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mouse model of MM and in vivo experiments [bio-protocol.org]
- 16. oncology.labcorp.com [oncology.labcorp.com]
- 17. ashpublications.org [ashpublications.org]
- 18. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Application Notes and Protocols: Vby-825 Competitive Activity-Based Probe Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vby-825 is a potent, reversible, and competitive pan-cathepsin inhibitor with high potency against several cysteine cathepsins, particularly cathepsins B, L, S, and V.[1][2][3] These proteases are often dysregulated in various diseases, including cancer, where they play crucial roles in tumor progression, invasion, and metastasis.[4][5][6][7][8] This document provides detailed application notes and protocols for utilizing a competitive activity-based protein profiling (ABPP) assay to characterize the inhibitory activity of this compound on its target cathepsins.
Activity-based protein profiling is a powerful chemoproteomic technique that employs active site-directed chemical probes to assess the functional state of enzymes within complex biological systems. In the context of this compound, a competitive ABPP assay is employed. This involves pre-incubating a biological sample with this compound, followed by the introduction of a broad-spectrum, irreversible activity-based probe (ABP) that covalently modifies the active site of cathepsins. The potency of this compound is determined by its ability to compete with the ABP for binding to the active site, resulting in a measurable reduction in probe labeling.
Data Presentation
The inhibitory potency of this compound against its target cathepsins has been determined using various assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Potency (Ki) of this compound against Purified Human Cathepsins [1][9]
| Cathepsin Isoform | Apparent Inhibition Constant (Ki(app)) (pM) |
| Cathepsin S | 130 |
| Cathepsin L | 250 |
| Cathepsin V | 250 |
| Cathepsin B | 330 |
| Cathepsin K | 2300 |
| Cathepsin F | 4700 |
Table 2: Cellular Inhibitory Potency (IC50) of this compound in Human Umbilical Vein Endothelial Cells (HUVECs) [1][10]
| Cathepsin Isoform | IC50 (nM) |
| Cathepsin L (heavy chain isoform 1) | 0.5 |
| Cathepsin L (heavy chain isoform 2) | 3.3 |
| Cathepsin B | 4.3 |
Signaling Pathways and Experimental Workflows
Cathepsin-Mediated Extracellular Matrix Degradation in Cancer Invasion
Cathepsins B, L, S, and V are key players in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[4][8] Secreted cathepsins can directly cleave ECM components like collagen, laminin, and fibronectin.[8] Additionally, they can activate other proteases, such as matrix metalloproteinases (MMPs) and the urokinase-type plasminogen activator (uPA), initiating a proteolytic cascade that further dismantles the ECM barrier.[6][8] this compound, by inhibiting these cathepsins, can disrupt this process and potentially reduce tumor cell invasion.
Caption: Cathepsin-mediated degradation of the extracellular matrix.
Experimental Workflow for Competitive Activity-Based Protein Profiling (ABPP)
The following diagram outlines the general workflow for a competitive ABPP experiment to determine the inhibitory potency of this compound.
Caption: Workflow for this compound competitive ABPP.
Experimental Protocols
Protocol 1: In-Gel Fluorescence Detection of this compound-Mediated Cathepsin Inhibition in Cell Lysates
This protocol describes a competitive ABPP assay to visualize and quantify the inhibition of active cathepsins by this compound in cell lysates using a fluorescently tagged ABP.
Materials:
-
Cells of interest (e.g., HUVECs, cancer cell lines)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors, excluding cysteine protease inhibitors)
-
This compound
-
Fluorescent cathepsin ABP (e.g., a quenched activity-based probe like VGT-309 or a non-quenched probe)
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Competitive Inhibition:
-
In separate microcentrifuge tubes, dilute 20-50 µg of protein lysate to a final volume of 45 µL with lysis buffer.
-
Prepare serial dilutions of this compound. Add 5 µL of each this compound dilution (or vehicle control) to the protein lysates.
-
Pre-incubate the samples for 30 minutes at 37°C to allow this compound to bind to the target cathepsins.
-
-
ABP Labeling:
-
Add the fluorescent ABP to all samples to a final concentration of 1-5 µM.
-
Incubate all samples for 1 hour at 37°C.
-
-
SDS-PAGE:
-
Stop the reaction by adding 1/3 volume of 4x SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
In-Gel Fluorescence Scanning:
-
Carefully remove the gel and visualize the fluorescently labeled cathepsins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen ABP.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to the different cathepsins.
-
Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Whole-Cell Enzyme Occupancy Assay for this compound using a Radiolabeled ABP
This protocol is adapted from the methodology used to determine the cellular potency of this compound.[1] It employs a radiolabeled, irreversible ABP in a competitive format with this compound in intact cells.
Materials:
-
Adherent cells expressing target cathepsins (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
Radiolabeled, irreversible cathepsin ABP (e.g., ¹²⁵I-DMK)
-
Cell lysis buffer
-
SDS-PAGE gels and running buffer
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluence.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control.
-
Incubate the cells for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Radiolabeled ABP Incubation:
-
Add the radiolabeled ABP to each well.
-
Incubate for 1 hour at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysates.
-
-
SDS-PAGE and Autoradiography:
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
-
Data Analysis:
-
Quantify the signal intensity of the radiolabeled cathepsin bands.
-
Determine the IC50 values by plotting the signal intensity against the concentration of this compound.
-
Disclaimer: These protocols provide a general framework. Optimization of incubation times, concentrations, and specific reagents may be necessary for different cell types and experimental setups. Always follow appropriate safety precautions when working with chemical inhibitors and radioactive materials.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. virobayinc.com [virobayinc.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. wjgnet.com [wjgnet.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of cathepsins in the invasion, metastasis and proliferation of cancer cells [jstage.jst.go.jp]
- 8. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taiclone.com [taiclone.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating Vby-825 Effects on Cell Proliferation using Ki67 Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vby-825 is a potent, orally available, and reversible pan-cathepsin inhibitor with demonstrated anti-tumor, anti-inflammatory, and analgesic properties.[1] It exhibits strong inhibitory activity against multiple cathepsins, including B, L, S, and V, which are often implicated in cancer progression.[1][2] The Ki67 protein is a well-established nuclear marker for cellular proliferation, as it is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0).[3][4][5] Consequently, assessing Ki67 expression is a fundamental technique in cancer research to evaluate the anti-proliferative effects of novel therapeutic agents.
These application notes provide a framework for investigating the potential anti-proliferative effects of this compound by quantifying changes in Ki67 expression. Detailed protocols for Ki67 staining via flow cytometry and immunohistochemistry are provided for cells and tissues treated with this compound.
Quantitative Data: this compound Inhibitory Potency
The following table summarizes the reported inhibitory concentrations for this compound against various targets. This data is crucial for determining appropriate in vitro and in vivo dosing for cell proliferation assays.
| Target/Assay | Cell Line | Parameter | Value | Reference |
| Cathepsin L | HUVEC | IC50 | 0.5 nM | [1] |
| Cathepsin B | HUVEC | IC50 | 3.3 nM | [1] |
| Cathepsin B (heavy chain) | HUVEC | IC50 | 4.3 nM | [1] |
| SARS-CoV-2 Antiviral Efficacy | Vero C1008 | EC50 | 0.3 µM | [1] |
Hypothesized Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound, by inhibiting cathepsins, may lead to a reduction in cell proliferation, which can be measured by a decrease in Ki67 expression. Cathepsins are involved in various processes that support tumor growth, including extracellular matrix remodeling, which can influence growth factor availability and signaling pathways that drive the cell cycle.
Caption: Hypothetical pathway of this compound action on cell proliferation.
Experimental Protocols
Protocol 1: In Vitro Cell Treatment and Proliferation Analysis by Flow Cytometry
This protocol details the treatment of cultured cancer cells with this compound and subsequent analysis of Ki67 expression using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, breast)
-
Complete cell culture medium
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
70-80% Ethanol (B145695), chilled at -20°C[6][7]
-
Staining Buffer (e.g., PBS with 1% FBS and 0.09% Sodium Azide)[6][7]
-
Fluorochrome-conjugated anti-Ki67 antibody
-
DNA stain (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the treatment period.
-
This compound Treatment: The following day, treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest cells using standard trypsinization methods. Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet (1-5 x 10^6 cells) and, while vortexing, add 5 mL of cold 70-80% ethanol dropwise. Incubate at -20°C for at least 2 hours.[6][7]
-
Permeabilization and Staining:
-
Wash the fixed cells twice with 30-40 mL of staining buffer.[6][7]
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL in staining buffer.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the recommended volume of anti-Ki67 antibody. Mix gently.
-
Incubate at room temperature for 20-30 minutes in the dark.[6][8]
-
-
Washing: Wash the cells with 2 mL of staining buffer at 300-400 x g for 5 minutes. Aspirate the supernatant.[6]
-
DNA Staining & Analysis:
-
Resuspend the cell pellet in 0.5 mL of staining buffer.
-
Add a DNA stain like Propidium Iodide to allow for cell cycle analysis in conjunction with Ki67 expression.
-
Acquire data on a flow cytometer. The percentage of Ki67-positive cells in the treated versus control groups will indicate the effect of this compound on cell proliferation.
-
Protocol 2: Ki67 Staining in FFPE Tissue Sections by Immunohistochemistry (IHC)
This protocol is designed for analyzing Ki67 expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections from in vivo models (e.g., xenografts) treated with this compound.
Materials:
-
FFPE tissue slides
-
Xylene and graded ethanol series (100%, 90%, 70%, 50%)
-
Antigen Retrieval Solution (e.g., Dako Target Retrieval Solution)[9]
-
Hydrophobic barrier pen
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.3% Triton X-100)[9]
-
Primary anti-Ki67 antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in 100%, 90%, 70%, and 50% ethanol, followed by deionized water.[9]
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) according to the antibody manufacturer's recommendations (e.g., using a microwave or water bath with a suitable buffer).[3][9]
-
Blocking:
-
Primary Antibody Incubation: Apply the diluted primary anti-Ki67 antibody and incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.[3][9]
-
Secondary Antibody Incubation: Wash slides with PBS. Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[3]
-
Signal Development: Wash slides with PBS. Apply the DAB substrate and incubate until a brown precipitate is visible.[3]
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.[3]
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
-
Analysis: The Ki67 proliferation index is calculated as the percentage of tumor cells with positive nuclear staining. This can be performed manually by a pathologist or with automated image analysis software.
Experimental Workflow Visualization
The diagram below outlines the general workflow for assessing the impact of this compound on cell proliferation.
Caption: General workflow for this compound anti-proliferation studies.
Application Notes
-
Expected Results: If this compound has an anti-proliferative effect, a dose- and time-dependent decrease in the percentage of Ki67-positive cells should be observed compared to vehicle-treated controls. In flow cytometry, this would be a reduction in the Ki67-positive cell population. In IHC, this would manifest as a lower Ki67 proliferation index in treated tumors.
-
Controls: It is critical to include both positive and negative controls. A known proliferation-inducing agent can serve as a positive control for Ki67 expression, while an untreated or vehicle-treated group serves as the negative control for the this compound effect.
-
Troubleshooting:
-
High Background Staining (IHC): Ensure adequate blocking of endogenous peroxidases and non-specific protein binding. Titrate primary and secondary antibodies to optimal concentrations.
-
No/Weak Signal (Flow/IHC): Confirm that the chosen cell line or tissue expresses Ki67. Check antibody viability and protocol steps, particularly fixation and antigen retrieval, as these are critical for exposing the Ki67 epitope.[3]
-
Variability in Staining (IHC): Ki67 expression can be heterogeneous within a tumor. Standardize the scoring method, for example, by counting cells in "hot spots" or by using automated image analysis to ensure consistency.[11]
-
-
Interpretation: A significant reduction in the Ki67 index following this compound treatment would suggest that the compound inhibits cell cycle progression. This provides strong rationale for further investigation into its mechanism of action as an anti-cancer therapeutic. Combining Ki67 data with cell cycle analysis (using DNA stains like PI/DAPI) can provide more detailed insights into which phase of the cell cycle is affected.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. virobayinc.com [virobayinc.com]
- 3. genomeme.ca [genomeme.ca]
- 4. Ki-67 as a Prognostic Biomarker in Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ki-67 Index and Its Correlation with Clinical and Pathological Variables in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection Ki 67 [bdbiosciences.com]
- 7. Detection Ki 67 [bdbiosciences.com]
- 8. immunostep.com [immunostep.com]
- 9. nextgen-protocols.org [nextgen-protocols.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. The Ki67 dilemma: investigating prognostic cut-offs and reproducibility for automated Ki67 scoring in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Apoptosis with a Cleaved Caspase-3 Assay
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases.[3] Among these, Caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] Consequently, the detection of its activated form, cleaved Caspase-3, is a reliable and widely used biomarker for identifying and quantifying apoptotic cells.[5]
These application notes provide a comprehensive overview and protocols for utilizing a cleaved Caspase-3 assay to evaluate the pro-apoptotic efficacy of investigational compounds, such as the hypothetical agent Vby-825.
Principle of the Assay
In healthy cells, Caspase-3 exists as an inactive zymogen (procaspase-3). Upon receiving apoptotic signals from either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, initiator caspases (e.g., Caspase-8 and Caspase-9) cleave procaspase-3.[2][4] This cleavage generates the active heterotetramer form of Caspase-3, which then proceeds to cleave its downstream targets. Assays for cleaved Caspase-3 utilize antibodies or substrates that specifically recognize the activated form of the enzyme, allowing for the differentiation between apoptotic and non-apoptotic cells.
Applications in Research and Drug Development
-
Screening for Pro-apoptotic Compounds: High-throughput screening of compound libraries to identify potential anti-cancer agents that induce apoptosis.
-
Mechanism of Action Studies: Elucidating the cellular pathways through which a compound induces cell death.
-
Toxicology and Safety Assessment: Evaluating the potential of a drug candidate to induce unwanted apoptosis in healthy cells.
-
Disease Research: Studying the role of apoptosis in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[3]
Signaling Pathway of Apoptosis Induction
The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, both of which converge on the activation of executioner caspases like Caspase-3.
Experimental Protocols
Several methods can be employed to detect cleaved Caspase-3, each with its own advantages. Common techniques include immunofluorescence microscopy, flow cytometry, and western blotting.
Protocol 1: Immunofluorescence Staining for Cleaved Caspase-3
This protocol allows for the visualization of cleaved Caspase-3 activation within individual cells, providing spatial context.
Materials:
-
Cell culture plates (e.g., 96-well imaging plates)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-cleaved Caspase-3
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well imaging plate and allow them to adhere overnight. Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated negative control and a positive control (e.g., staurosporine).
-
Fixation: After treatment, gently aspirate the media and wash cells once with PBS. Add Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-cleaved Caspase-3 antibody in Blocking Buffer according to the manufacturer's instructions. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Add DAPI solution and incubate for 5 minutes.
-
Imaging: Wash the cells twice with PBS. Add PBS to the wells and image using a fluorescence microscope. Apoptotic cells will show green fluorescence (cleaved Caspase-3), and all nuclei will be stained blue (DAPI).
Protocol 2: Flow Cytometry Analysis of Cleaved Caspase-3
This method provides a quantitative analysis of the percentage of apoptotic cells in a population.[5]
Materials:
-
Cell culture flasks or plates
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Fixation/Permeabilization Kit (e.g., containing paraformaldehyde and saponin/methanol)
-
Primary antibody: PE-conjugated anti-cleaved Caspase-3
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with this compound as described in Protocol 1.
-
Cell Harvesting: For suspension cells, collect them by centrifugation. For adherent cells, detach them using trypsin, combine with the supernatant (to collect floating apoptotic cells), and then centrifuge.
-
Fixation and Permeabilization: Wash the cell pellet with cold PBS. Resuspend the cells in the fixation buffer and incubate. After incubation, wash and resuspend in the permeabilization buffer.
-
Antibody Staining: Add the PE-conjugated anti-cleaved Caspase-3 antibody to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Wash the cells to remove unbound antibody. Resuspend the cell pellet in flow cytometry staining buffer. Analyze the samples on a flow cytometer, detecting the PE signal.
Data Presentation
The following tables present hypothetical quantitative data from experiments using this compound to induce apoptosis in a cancer cell line, as measured by cleaved Caspase-3 assays.
Table 1: Dose-Dependent Induction of Apoptosis by this compound (Flow Cytometry)
| This compound Concentration (µM) | % Cleaved Caspase-3 Positive Cells (Mean ± SD) |
| 0 (Vehicle) | 3.5 ± 0.8 |
| 0.1 | 12.2 ± 1.5 |
| 1.0 | 45.8 ± 3.2 |
| 10.0 | 82.1 ± 4.5 |
| Staurosporine (B1682477) (1 µM) | 91.3 ± 2.9 |
Table 2: Time-Course of Apoptosis Induction by this compound (1.0 µM)
| Time (Hours) | % Cleaved Caspase-3 Positive Cells (Mean ± SD) |
| 0 | 3.2 ± 0.6 |
| 6 | 15.7 ± 2.1 |
| 12 | 38.9 ± 3.0 |
| 24 | 46.5 ± 3.5 |
| 48 | 44.2 ± 4.1 |
Troubleshooting and Considerations
-
Antibody Specificity: Ensure the primary antibody specifically recognizes the cleaved form of Caspase-3 and not the pro-caspase form.
-
Fixation/Permeabilization: The choice of fixation and permeabilization agents can affect antibody binding. Optimize these conditions for your specific cell type and antibody.
-
Controls: Always include a negative (vehicle) control and a positive control (a known apoptosis inducer like staurosporine or etoposide) to ensure the assay is performing correctly.[6]
-
Multiplexing: For a more comprehensive analysis, consider co-staining with other markers, such as a viability dye (e.g., Propidium Iodide or 7-AAD) to distinguish between early apoptotic, late apoptotic, and necrotic cells.[7][8] Alternatively, Annexin V staining can be used to detect an earlier apoptotic event, the externalization of phosphatidylserine.[7]
References
- 1. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 2. biosynth.com [biosynth.com]
- 3. Apoptosis mechanisms: implications for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Vby-825 in vivo stability
Troubleshooting Guides & FAQs for In Vivo Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting in vivo stability issues related to Vby-825. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Kinase-X, a key enzyme involved in oncogenic signaling pathways. Dysregulation of Kinase-X activity is implicated in the progression of several cancers.[1] this compound is designed to bind to the ATP-binding site of Kinase-X, preventing the phosphorylation of its downstream substrates and thereby inhibiting tumor growth.[2]
Q2: What are the primary challenges with the in vivo stability of this compound?
A2: The primary challenges with this compound's in vivo stability are rapid clearance and significant first-pass metabolism, primarily in the liver.[3][4] This can lead to low bioavailability and suboptimal therapeutic concentrations in target tissues. The compound is predominantly metabolized by cytochrome P450 enzymes, particularly CYP3A4.[5][6]
Q3: How does first-pass metabolism affect this compound's bioavailability?
A3: When administered orally, this compound is absorbed in the gastrointestinal tract and then passes through the liver before reaching systemic circulation.[3] During this "first pass," a significant portion of the drug is metabolized by hepatic enzymes, which limits its oral bioavailability.[3][4] This can result in a lower-than-expected drug concentration in the plasma.
Q4: Are there any known active metabolites of this compound?
A4: Yes, the primary metabolite of this compound, known as M1, is formed through oxidation by CYP3A4.[6] M1 has been shown to have a lower affinity for Kinase-X and is considered less active than the parent compound. The conversion to M1 is a key factor in the rapid clearance of this compound.
Troubleshooting Common Issues
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Potential Cause 1: Poor Solubility and Dissolution.
-
Explanation: For oral absorption, this compound must first dissolve in the gastrointestinal fluids. Poor solubility can be a major barrier to achieving effective plasma concentrations.[7]
-
Solutions:
-
Formulation Optimization: Consider using solubility-enhancing excipients in your formulation.[8] Common strategies include the use of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), or creating amorphous solid dispersions.[7][9]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially improving its dissolution rate.[10]
-
-
-
Potential Cause 2: High First-Pass Metabolism.
-
Explanation: As mentioned, this compound is subject to extensive metabolism in the liver, which significantly reduces the amount of active drug reaching systemic circulation.[4]
-
Solutions:
-
Co-administration with a CYP3A4 Inhibitor: In preclinical studies, co-administration of a known CYP3A4 inhibitor, such as ketoconazole, can be used to assess the impact of first-pass metabolism. A significant increase in this compound plasma concentration would confirm this as a primary clearance mechanism.
-
Alternative Routes of Administration: For initial efficacy studies, consider parenteral routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism.[11]
-
-
Issue 2: High variability in plasma concentrations between experimental subjects.
-
Potential Cause 1: Inconsistent Dosing.
-
Explanation: Inaccurate or inconsistent administration of the drug formulation can lead to significant variability.
-
Solutions:
-
Ensure precise and consistent dosing techniques, particularly for oral gavage.[9]
-
Verify the homogeneity of the drug formulation before administration.
-
-
-
Potential Cause 2: Physiological Differences.
-
Explanation: Factors such as age, sex, and genetic variations in metabolic enzymes can influence drug absorption and metabolism.[12]
-
Solutions:
-
Issue 3: Unexpected toxicity or adverse effects.
-
Potential Cause 1: Off-Target Effects.
-
Explanation: At high concentrations, this compound may inhibit other kinases, leading to off-target effects.[8]
-
Solutions:
-
Correlate the timing of adverse effects with the peak plasma concentration (Tmax) of the compound.
-
Test lower doses to determine if a therapeutic window can be established that separates efficacy from toxicity.[8]
-
-
-
Potential Cause 2: Vehicle-Related Toxicity.
-
Explanation: The delivery vehicle itself can sometimes cause adverse effects, especially at high concentrations of solvents like DMSO.[8]
-
Solutions:
-
Conduct a vehicle-only control group to assess any toxicity related to the formulation.
-
Optimize the formulation to use the minimum amount of potentially toxic excipients.[8]
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species (5 mg/kg, Oral Gavage)
| Species | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| Mouse | 150 ± 35 | 0.5 | 450 ± 90 | 2.1 |
| Rat | 110 ± 28 | 1.0 | 380 ± 75 | 2.5 |
| Dog | 65 ± 20 | 2.0 | 250 ± 60 | 3.2 |
Table 2: Effect of CYP3A4 Inhibitor (Ketoconazole) on this compound Pharmacokinetics in Rats (5 mg/kg, Oral Gavage)
| Treatment Group | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| This compound alone | 110 ± 28 | 1.0 | 380 ± 75 | 2.5 |
| This compound + Ketoconazole | 450 ± 95 | 1.5 | 1950 ± 350 | 5.8 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Formulation: Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8]
-
Dosing: Fast animals overnight with free access to water.[9] Administer a single dose of this compound (e.g., 5 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via submandibular or saphenous vein puncture.[13]
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.[12]
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[9]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) from the plasma concentration-time data.[12]
Protocol 2: Western Blotting to Assess Target Engagement
-
Tissue Collection: At the end of the study, euthanize animals and collect tumor and liver tissues.
-
Lysate Preparation: Homogenize tissues in RIPA buffer with protease and phosphatase inhibitors. Clarify the lysate by centrifugation.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate with primary antibodies against phospho-Kinase-X substrate (to assess target inhibition), total Kinase-X, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: this compound inhibits Kinase-X, blocking substrate phosphorylation.
Caption: Workflow for assessing the in vivo stability and efficacy of this compound.
Caption: Decision tree for troubleshooting low bioavailability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. ionsource.com [ionsource.com]
- 4. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. longdom.org [longdom.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. Murine Pharmacokinetic Studies [bio-protocol.org]
Vby-825 Technical Support Center: Investigating Off-Target Effects in Cell Culture
Welcome to the Vby-825 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, reversible, and orally available inhibitor of several members of the papain family of cysteine cathepsins.[1] Its primary targets are cathepsin B, L, S, and V, with high inhibitory potency.[1] It is being investigated for its anti-tumor, anti-inflammatory, and analgesic properties.
Q2: What are potential "off-target" effects of this compound in cell culture?
While specific off-target kinase screening data for this compound is not publicly available, potential off-target effects for this class of inhibitors can be broadly categorized as:
-
Cytotoxicity at high concentrations: Unintended cell death can occur due to the inhibition of other essential proteases or disruption of cellular processes.
-
Lysosomal dysfunction: As cathepsins are key lysosomal enzymes, their inhibition can lead to alterations in lysosomal physiology, including changes in lysosomal pH and accumulation of undigested material.
-
Disruption of autophagy: Cathepsins are crucial for the degradation of autophagic cargo. Inhibition of these enzymes can impair autophagic flux, the complete process of autophagy from initiation to degradation.[2]
Q3: I am observing unexpected levels of cell death in my experiments with this compound. What could be the cause?
Unexpected cytotoxicity could be due to several factors:
-
High concentration of this compound: Exceeding the optimal concentration range can lead to off-target effects and subsequent cell death. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).
-
Induction of apoptosis: Inhibition of certain cathepsins can trigger apoptosis through various signaling pathways.[3][4][5]
Q4: How can I investigate if this compound is affecting autophagy in my cell line?
You can assess the impact of this compound on autophagy by measuring autophagic flux. A common method is to monitor the levels of LC3-II, a protein associated with autophagosome membranes, in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine. An accumulation of LC3-II in the presence of this compound and a lysosomal inhibitor would suggest an impairment of autophagic degradation.
Troubleshooting Guide
This guide provides solutions to common issues encountered during cell culture experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High background in cytotoxicity assays | Serum in the culture medium can contain LDH, interfering with the assay. | Use serum-free medium for the LDH assay or include a "medium only" background control. |
| Inconsistent results between experiments | Variability in cell seeding density, incubation times, or reagent preparation. | Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration. Prepare fresh reagents for each experiment. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the working concentration. | Prepare a fresh stock solution and ensure it is fully dissolved before diluting in culture medium. Consider using a lower concentration or a different solvent if compatible with your cells. |
| Observed phenotype does not match expected on-target effects | Potential off-target activity or indirect effects on other signaling pathways. | Validate your findings using a secondary method. Consider using a structurally different cathepsin inhibitor as a control. Investigate downstream signaling pathways that might be indirectly affected. |
Quantitative Data Summary
While specific off-target activity data for this compound is limited in public literature, the on-target potency is well-characterized.
Table 1: On-Target Inhibitory Potency of this compound
| Target Cathepsin | IC50 / Ki | Cell Line / Assay Condition |
| Cathepsin B | 4.3 nM (IC50) | HUVEC cells |
| Cathepsin L | 0.5 nM, 3.3 nM (IC50 for heavy chain isoforms) | HUVEC cells |
| Cathepsin S | - | - |
| Cathepsin V | - | - |
Data for Cathepsin S and V potency in cell-based assays is not specified in the provided search results. The original research paper by Elie BT, et al. (2010) would be the primary source for more detailed biochemical assay data.
Key Experimental Protocols
Here are detailed protocols for assays to assess potential off-target effects of this compound.
MTT Assay for Cell Viability
Objective: To assess the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.[6][7]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6][7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Serum-free cell culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Replace the medium with serum-free medium containing various concentrations of this compound (and controls: vehicle, lysis control for maximum LDH release, and medium-only background).
-
Incubate for the desired duration.
-
Carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.[8][9][10][11] This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 490 nm).[11]
Caspase-3/7 Assay for Apoptosis
Objective: To determine if this compound induces apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Cells of interest
-
This compound
-
White-walled 96-well plates
-
Commercially available Caspase-Glo® 3/7 Assay kit
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations for the desired time. Include a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that may be influenced by cathepsin inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
optimizing Vby-825 dosage for efficacy
Welcome to the technical support center for Vby-825. This guide is designed for researchers, scientists, and drug development professionals. It provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to help you optimize the dosage of this compound for maximum efficacy in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally available, and reversible pan-cathepsin inhibitor.[1] Its primary mechanism of action is the potent inhibition of several members of the papain family of cysteine cathepsins, which are proteases implicated in various pathological processes.[2] Key targets include cathepsins B, L, S, and V.[3][2] By inhibiting these enzymes, this compound can interfere with processes such as tumor growth, invasion, metastasis, and inflammation.[3][2]
Q2: Which specific cathepsins are inhibited by this compound?
A2: this compound has a selective inhibitory profile with high potency against cathepsins B, L, S, and V.[2] It shows lesser, but still significant, potency against cathepsins F and K.[2] This makes it a broad-spectrum, or "pan-cathepsin," inhibitor for the cathepsins commonly implicated in cancer.[1]
Q3: What are the potential therapeutic applications of this compound?
A3: Preclinical studies have demonstrated several potential applications for this compound. It has shown significant anti-tumor efficacy in a pancreatic cancer model, where it reduced both tumor number and overall burden.[1][2] Additionally, it exhibits anti-inflammatory and analgesic properties, proving effective in mouse models of bone cancer pain, gout, and arthritis. There is also evidence suggesting it may have antiviral activity by inhibiting host proteases necessary for viral entry, such as in the case of SARS-CoV-2.
Q4: Is this compound a reversible or irreversible inhibitor?
A4: this compound is a reversible inhibitor of cathepsins.[2] This means it binds to the enzyme's active site non-covalently and can dissociate, allowing the enzyme to regain activity once the compound is cleared. This is in contrast to irreversible inhibitors which permanently modify the enzyme.
Troubleshooting Guide: Optimizing Efficacy
Q5: We are observing lower-than-expected anti-tumor efficacy in our in vivo mouse model. What are the potential causes and solutions?
A5: Low efficacy can stem from several factors. A logical approach to troubleshooting is essential.
-
Dosage and Administration: Was the dose appropriate? Preclinical studies have used a 10 mg/kg daily oral gavage administration in mouse models with success.[3] Ensure correct preparation of the dosing solution and accurate administration technique.
-
Pharmacokinetics: this compound is orally available, but absorption and metabolism can vary.[3] Consider performing a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound over time to ensure adequate exposure is being achieved and maintained.
-
Target Expression: Confirm that your specific tumor model expresses the target cathepsins (B, L, S). Low or absent target expression will result in poor efficacy. This can be verified via qPCR, Western blot, or immunohistochemistry (IHC) on tumor samples.
-
Tumor Model Specifics: The anti-tumor activity of this compound is linked to inhibiting processes like invasion and angiogenesis.[2] If your tumor model is less dependent on these specific cathepsin-mediated pathways, the efficacy may be limited.
Below is a troubleshooting workflow to diagnose efficacy issues.
Q6: We are seeing inconsistent results between experiments in our cell-based assays. How can we improve reproducibility?
A6: Inconsistent in vitro results are often due to variability in experimental conditions.
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination, and used within a consistent, low passage number range.
-
Compound Potency: this compound is highly potent, with IC50 values in the low nanomolar to picomolar range.[3][2] Prepare fresh serial dilutions for each experiment from a validated stock solution. Use low-binding plates and tubes to prevent loss of compound.
-
Assay Conditions: Standardize cell seeding density, treatment duration, and the specific assay endpoint (e.g., cell viability, protease activity). Ensure consistent incubation times and conditions (temperature, CO2).
-
Target Engagement: Directly measure the inhibition of cathepsin activity in your cells using a fluorogenic substrate-based assay or an activity-based probe to confirm the compound is engaging its target.
Quantitative Data Summary
The following tables summarize the known inhibitory potency of this compound.
Table 1: In Vitro Enzymatic Inhibition Constants (Ki)
| Target Cathepsin | Apparent Ki (nM) | Source |
|---|---|---|
| Cathepsin S | 0.130 | [2] |
| Cathepsin L | 0.250 | [2] |
| Cathepsin V | 0.250 | [2] |
| Cathepsin B | 0.330 | [2] |
| Cathepsin K | 2.3 | [2] |
| Cathepsin F | 4.7 |[2] |
Table 2: Cell-Based Inhibitory Potency (IC50)
| Cell Line | Target Cathepsin | IC50 (nM) | Source |
|---|---|---|---|
| HUVEC | Cathepsin L (heavy chain) | 0.5 | [3] |
| HUVEC | Cathepsin B | 3.3 | [3] |
| HUVEC | Cathepsin L (heavy chain) | 4.3 |[3] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study using a Cell Viability Assay
This protocol outlines a general workflow to determine the IC50 value of this compound in a cancer cell line of interest.
-
Cell Culture: Culture cells in appropriate media and conditions. Harvest cells during the logarithmic growth phase.
-
Cell Seeding: Count viable cells and seed them into a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 1 pM to 10 µM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) under standard culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the log of the this compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Target Engagement Assay in Live Cells
This protocol measures the direct inhibition of cathepsin activity within cells.
-
Cell Culture and Seeding: Grow and seed cells in a 96-well plate as described in Protocol 1.
-
This compound Pre-treatment: Treat cells with a range of this compound concentrations for a short duration (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Add Fluorogenic Substrate: Add a live-cell compatible, cell-permeable fluorogenic cathepsin substrate (e.g., a substrate for Cathepsin B or L) to all wells.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed kinetic plate reader. Measure the fluorescence signal every 2-5 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve) for each concentration. Normalize the rates to the vehicle control and plot against the this compound concentration to determine the IC50 for target engagement.
Signaling Pathway Context
This compound functions by inhibiting cathepsins, which play a key role in degrading the extracellular matrix (ECM), a critical step for tumor cell invasion and metastasis.
References
potential Vby-825 resistance mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential resistance mechanisms to Vby-825, a pan-cathepsin inhibitor. The information provided is based on established principles of drug resistance in cancer therapy, as direct published data on this compound resistance is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available and reversible inhibitor of multiple cathepsins, including cathepsin B, L, S, and V.[1][2][3][4] Cathepsins are proteases that are often overexpressed in various cancers and are implicated in tumor progression, invasion, and metastasis.[3] By inhibiting these enzymes, this compound can reduce tumor growth and burden, as demonstrated in preclinical models of pancreatic and breast cancer.[3][5]
Q2: Are there any clinically documented resistance mechanisms to this compound?
Currently, there is limited publicly available information from clinical trials specifically documenting resistance mechanisms to this compound. As with many targeted therapies, the emergence of resistance is a potential clinical challenge that may be identified as this compound progresses through clinical development.
Q3: What are the potential or theoretical mechanisms of resistance to this compound?
Based on known resistance mechanisms to other enzyme inhibitors in oncology, potential resistance to this compound could arise from:
-
Target Alteration: Mutations in the genes encoding the target cathepsins (e.g., CTSB, CTSL, CTSS, CTSV) could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Target Overexpression: Increased expression of the target cathepsins may require higher concentrations of this compound to achieve a therapeutic effect, leading to apparent resistance.
-
Drug Efflux: Increased activity of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cancer cells, lowering its intracellular concentration.
-
Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of cathepsin inhibition and promote survival and proliferation.
-
Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes could lead to faster inactivation of this compound.
Troubleshooting Guides
This section provides guidance for researchers encountering unexpected results or potential resistance when using this compound in preclinical experiments.
Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.
| Potential Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm Cell Line Identity: Perform short tandem repeat (STR) profiling to ensure the cell line has not been misidentified or contaminated. 2. Dose-Response Curve: Generate a new dose-response curve to quantify the shift in IC50 value. 3. Sequence Target Genes: Sequence the coding regions of the target cathepsins (CTSB, CTSL, CTSS, CTSV) to identify potential mutations. 4. Assess Target Expression: Quantify the mRNA and protein levels of the target cathepsins using qPCR and Western blotting, respectively. 5. Evaluate Drug Efflux: Use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. |
Issue 2: Intrinsic resistance to this compound in a new cancer model.
| Potential Cause | Troubleshooting Steps |
| Low or absent target expression | 1. Baseline Target Expression: Determine the baseline mRNA and protein levels of cathepsins B, L, S, and V in the model. |
| High activity of drug efflux pumps | 1. ABC Transporter Expression: Profile the expression of common ABC transporters (e.g., ABCB1, ABCG2). |
| Presence of active bypass pathways | 1. Pathway Analysis: Perform phosphoproteomic or RNA-seq analysis to identify upregulated survival pathways. |
Data Presentation
Table 1: Example IC50 Shift in a this compound Resistant Cell Line
| Cell Line | Parental IC50 (nM) | Resistant Subclone IC50 (nM) | Fold Change |
| Pancreatic Cancer Model (Panc-1) | 5.0 | 75.0 | 15 |
| Breast Cancer Model (MDA-MB-231) | 12.5 | 150.0 | 12 |
This table presents hypothetical data for illustrative purposes.
Table 2: Cathepsin Gene Sequencing Results in Resistant Clones
| Gene | Mutation Identified | Location | Predicted Effect |
| CTSB | G198D | Active Site Cleft | Altered this compound Binding |
| CTSL | None | - | - |
| CTSS | A134T | Allosteric Site | Conformational Change |
| CTSV | None | - | - |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Cathepsin Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cathepsin B, L, S, V, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. virobayinc.com [virobayinc.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Multivalent Cathepsin Inhibitor, this compound, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]
Vby-825 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Vby-825, a potent and reversible inhibitor of cathepsins B, L, S, and V.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available and reversible inhibitor of several cathepsin proteases, including cathepsin B, L, S, and V.[1] These proteases are involved in various pathological processes, including tumor growth, invasion, and metastasis.[2][3] By inhibiting these cathepsins, this compound can impede the degradation of the extracellular matrix, a critical step in cancer progression.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is sparingly soluble in aqueous solutions but can be effectively dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo and in vitro experiments, co-solvents are typically required to achieve the desired concentration and maintain solubility.
Q3: What are the storage recommendations for this compound stock solutions?
A3: It is recommended to prepare concentrated stock solutions in a suitable organic solvent like DMSO. To maintain stability, aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Troubleshooting Guide
Issue: this compound is precipitating out of solution during my experiment.
Possible Causes and Solutions:
-
Low Solubility in Aqueous Buffers: this compound has limited solubility in aqueous solutions. The use of a co-solvent system is crucial.
-
Solution: Prepare your final working solution using a pre-tested solvent system. Refer to the solubility data table below for recommended formulations.
-
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound, leading to precipitation.
-
Solution: Ensure that all components of your solution are at a consistent temperature before and after mixing. If precipitation occurs upon cooling, gentle warming and sonication may help to redissolve the compound. However, be mindful of the temperature sensitivity of other components in your assay.
-
-
Incorrect Solvent Ratios: The proportion of each solvent in the final formulation is critical for maintaining solubility.
-
Solution: Carefully follow the recommended solvent protocols. Prepare the solution by adding each solvent sequentially and ensuring complete mixing at each step.
-
-
High Final Concentration: Attempting to achieve a concentration higher than the solubility limit of the chosen solvent system will result in precipitation.
-
Solution: Refer to the solubility data to determine the maximum achievable concentration for your chosen formulation. Do not exceed this limit. If a higher concentration is required, a different solvent system may be necessary.
-
Issue: I am observing unexpected or inconsistent results in my in vitro assay.
Possible Cause and Solution:
-
Compound Precipitation: Even if not visible to the naked eye, microprecipitation can occur, leading to a lower effective concentration of this compound in your assay and causing variability in your results.
-
Solution: After preparing the final working solution, centrifuge it at a high speed to pellet any potential precipitates. Use the supernatant for your experiments. Always prepare fresh working solutions for each experiment to ensure consistency.
-
Data Presentation
This compound Solubility Data
| Solvent System | Achievable Concentration | Appearance | Notes |
| 10% DMSO, 90% Saline | Not Recommended | Precipitation likely | This compound has poor solubility in high aqueous content. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.88 mM) | Clear Solution | A commonly used formulation for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.88 mM) | Clear Solution | SBE-β-CD can enhance the aqueous solubility of hydrophobic compounds. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.88 mM) | Clear Solution | Suitable for oral administration in animal models. |
Experimental Protocols
Protocol for Preparing a this compound Working Solution (Example for In Vitro Assay)
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock at -80°C in small aliquots.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare your final assay buffer.
-
Perform serial dilutions of the this compound stock solution directly into the final assay buffer. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on the cells or enzyme activity.
-
If any cloudiness or precipitation is observed, you may try gentle warming or sonication. However, the best practice is to optimize the final DMSO concentration and the this compound working concentration to maintain solubility.
Visualizations
Caption: this compound inhibits cathepsins, preventing ECM degradation and tumor progression.
Caption: General workflow for an in vitro experiment using this compound.
References
Navigating Vby-825 in Preclinical Research: A Guide to Minimizing Toxicity in Animal Models
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent, reversible pan-cathepsin inhibitor Vby-825, this technical support center provides essential guidance on mitigating potential toxicities in animal models. This resource offers troubleshooting advice and frequently asked questions to ensure the successful and ethical execution of your in vivo studies.
Troubleshooting Guide: Addressing Common in Vivo Challenges
Researchers administering this compound may encounter a range of in-vivo challenges. This guide provides a structured approach to identifying and resolving these issues.
| Observed Issue | Potential Cause | Recommended Action |
| Skin Lesions or Rashes | Potential off-target inhibition of cathepsins in the skin, a known side effect of some cathepsin inhibitors.[1][2] | 1. Dose Reduction: Consider a dose de-escalation study to determine if the skin effects are dose-dependent. 2. Vehicle Control: Ensure the vehicle is not causing skin irritation. 3. Histopathology: Conduct detailed histological analysis of skin samples to characterize the nature of the lesions. 4. Consider a Non-Basic Inhibitor: If skin toxicity persists and is a major concern, exploring a non-basic cathepsin inhibitor might be an alternative, as these have been shown to have fewer off-target effects.[3] |
| Unexpected Weight Loss or Reduced Appetite | General malaise, off-target effects on gastrointestinal or other metabolic functions. | 1. Supportive Care: Provide nutritional support with palatable, high-calorie food.[4] 2. Monitor Hydration: Ensure adequate hydration, and consider subcutaneous fluid administration if necessary.[4] 3. Dose and Formulation Review: Evaluate if the dose can be optimized. Consider if the formulation vehicle is contributing to the issue.[5] |
| Cardiovascular Irregularities (e.g., changes in heart rate or blood pressure) | Potential for off-target cardiovascular effects, as seen with other protease inhibitors. | 1. Cardiovascular Monitoring: Implement telemetry or regular, non-invasive monitoring of cardiovascular parameters. 2. Dose-Response Assessment: Determine if cardiovascular changes are dose-dependent. 3. Consult a Veterinarian: Seek expert veterinary advice for appropriate supportive care. |
| Altered Hematological or Clinical Chemistry Parameters | Potential impact on liver, kidney, or hematopoietic systems. | 1. Regular Blood Monitoring: Conduct complete blood counts (CBC) and serum chemistry panels at baseline and throughout the study. 2. Organ-Specific Biomarkers: If specific organ toxicity is suspected, analyze relevant biomarkers. 3. Histopathology: At the end of the study, perform a thorough histopathological examination of key organs. |
| Injection Site Reactions (for subcutaneous administration) | Irritation from the compound, formulation vehicle, or improper injection technique. | 1. Rotate Injection Sites: Avoid repeated injections in the same location. 2. Vehicle Evaluation: Test the vehicle alone to assess for local irritation. 3. Optimize Formulation: Consider if the pH or solubility of the formulation can be adjusted to be more biocompatible.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, reversible pan-cathepsin inhibitor with high potency against cathepsins B, L, S, and V.[6] By inhibiting these proteases, this compound can exert anti-tumor, anti-inflammatory, and analgesic effects.[5][6]
Q2: What are the known toxicities of this compound in animal models?
Currently, there is limited publicly available data specifically detailing the in vivo toxicity profile of this compound. However, based on the class of cathepsin inhibitors, potential off-target toxicities could include skin abnormalities and cardiovascular effects.[1][2] Researchers should therefore be vigilant in monitoring for these potential adverse events.
Q3: How can I select an appropriate starting dose for my in vivo study?
A thorough literature review of similar compounds and dose-range finding studies are crucial.[7] It is recommended to start with a dose lower than the reported efficacious dose and escalate gradually while closely monitoring for any signs of toxicity.[8]
Q4: What are the best practices for formulating this compound for in vivo administration?
The choice of vehicle is critical and can influence both efficacy and toxicity. Several formulations for this compound have been described, including solutions in DMSO/PEG300/Tween-80/saline or DMSO/corn oil.[5] It is essential to conduct pilot studies to assess the tolerability of the chosen formulation in your animal model.
Q5: What supportive care measures should be in place for animals receiving this compound?
Proactive supportive care is essential for animal welfare. This includes regular monitoring of body weight, food and water intake, and clinical signs of distress.[4] Providing nutritional supplements and maintaining hydration are key supportive measures.[4]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of this compound
| Cathepsin Target | IC50 / Ki (app) | Cell Line / Condition | Reference |
| Cathepsin B | 4.3 nM (IC50) | HUVEC cells | [6] |
| Cathepsin L | 0.5 nM and 3.3 nM (IC50 for heavy chain isoforms) | HUVEC cells | [6] |
| Cathepsin S | 130 pM (Ki(app)) | Purified enzyme | [9] |
| Cathepsin V | 250 pM (Ki(app)) | Purified enzyme | [9] |
| Cathepsin K | 2.3 nM (Ki(app)) | Purified humanized-rabbit enzyme | [9] |
| Cathepsin F | 4.7 nM (Ki(app)) | Purified enzyme | [9] |
Experimental Protocols
Protocol 1: General Preclinical Toxicology Assessment Workflow
A standard workflow for assessing the toxicity of a novel small molecule inhibitor like this compound should be followed in accordance with regulatory guidelines.[10][11]
Caption: A generalized workflow for preclinical toxicology assessment.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits multiple cathepsins, impacting key pathological processes.
Experimental Workflow
Caption: A decision-making workflow for troubleshooting adverse events in vivo.
References
- 1. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Peptide-Based Nano-Sized Cathepsin B Inhibitor for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of cathepsin k inhibitor basicity on in vivo off-target activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. fda.gov [fda.gov]
- 9. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. seed.nih.gov [seed.nih.gov]
- 11. pacificbiolabs.com [pacificbiolabs.com]
Vby-825 inconsistent results in cell assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Vby-825 in cell-based assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available and reversible inhibitor of several cathepsin proteases, including cathepsins B, L, S, and V.[1][2][3][4] In the context of cancer, these proteases are involved in the degradation of the extracellular matrix (ECM), a process crucial for tumor growth, invasion, and metastasis.[3] By inhibiting these cathepsins, this compound can reduce tumor burden and the formation of new tumors.[2][3]
Q2: What are the expected IC50 values for this compound in cell-based assays?
The half-maximal inhibitory concentration (IC50) can vary depending on the cell line, assay conditions, and the specific cathepsin being targeted. However, studies in human umbilical vein endothelial cells (HUVEC) have shown IC50 values of 0.5 nM for cathepsin L (heavy chain isoforms) and 3.3 nM and 4.3 nM for cathepsin B.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: I am observing high variability in my results between experiments. What are the common causes?
Inconsistent results in cell-based assays can arise from several factors, broadly categorized as:
-
Compound-related issues: Problems with the storage, solubility, and stability of this compound.
-
Cell culture-related issues: Variability in cell passage number, cell density, and culture conditions.[5][6][7]
Q4: How can I be sure that the observed effects are due to on-target inhibition of cathepsins and not off-target effects or cytotoxicity?
To confirm on-target activity, consider the following approaches:
-
Dose-response curve: A clear relationship between this compound concentration and the biological effect, consistent with its known potency, suggests on-target activity.[5]
-
Use of a negative control: A structurally similar but inactive compound, if available, can help differentiate on-target from off-target effects.
-
Rescue experiments: Overexpressing a resistant form of the target cathepsin should reverse the effects of this compound.[5]
-
Cytotoxicity assessment: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cell death at the tested concentrations.[5][9]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.[5][7] |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Variations in cell density can significantly impact assay readouts.[5] |
| Compound Solubility Issues | Visually inspect this compound stock and working solutions for any precipitation. Always prepare fresh dilutions for each experiment to avoid issues with compound stability and solubility.[5] |
| Variable Incubation Times | Standardize the incubation time with this compound across all experiments and plates. |
| Serum Lot Variability | Serum composition can vary between batches, affecting cell growth and drug response.[10][11] If possible, test and reserve a large batch of serum for a series of experiments. |
Issue 2: High Background Signal or No Inhibitory Effect
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| This compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C, protected from light).[12] Minimize freeze-thaw cycles. |
| Incorrect Assay Conditions | Optimize assay parameters such as substrate concentration and incubation time. Ensure that the assay is sensitive enough to detect cathepsin activity. |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses the target cathepsins (B, L, S, or V) at sufficient levels. |
| Solvent-Related Issues | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%).[12] |
Quantitative Data Summary
The following tables provide a summary of the reported inhibitory potency of this compound against various cathepsins.
Table 1: Apparent Inhibition Constants (Ki(app)) of this compound for Purified Cathepsin Enzymes
| Cathepsin Target | Ki(app) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Cathepsin K (humanized-rabbit) | 2.3 nM |
| Cathepsin F | 4.7 nM |
| Data from a study by Elie BT, et al. (2010).[3] |
Table 2: IC50 Values of this compound in a Whole-Cell Enzyme Occupancy Assay (HUVEC cells)
| Cathepsin Target | IC50 |
| Cathepsin L (heavy chain isoforms) | 0.5 nM |
| Cathepsin B | 3.3 nM |
| Cathepsin B | 4.3 nM |
| Data from MedchemExpress, citing a study by Elie BT, et al. (2010).[1] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Whole-Cell Cathepsin Activity Assay
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 2 hours).
-
Activity-Based Probe Incubation: Add a cell-permeable, activity-based probe that covalently binds to the active site of specific cathepsins. Incubate for a short period as recommended by the manufacturer.
-
Cell Lysis: Wash the cells to remove the unbound probe and then lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Analysis: Analyze the labeled cathepsins by SDS-PAGE and fluorography or by using a fluorescent plate reader, depending on the probe used. The signal intensity will be inversely proportional to the inhibitory activity of this compound.
Visualizations
Caption: this compound inhibits cathepsins, blocking ECM degradation and tumor invasion.
Caption: Standard workflow for evaluating this compound in cell-based assays.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. virobayinc.com [virobayinc.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. cellgs.com [cellgs.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Vby-825 In Vivo Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the in vivo target engagement of Vby-825, a potent, reversible, pan-cathepsin inhibitor.[1] This guide includes frequently asked questions (FAQs), detailed troubleshooting protocols, and quantitative data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a novel, reversible inhibitor of multiple cathepsins. It demonstrates high potency against cathepsins B, L, S, and V, and to a lesser extent, cathepsins F and K.[2] Its mechanism of action involves binding to the active site of these cysteine proteases, thereby blocking their enzymatic activity. Due to its broad-spectrum inhibition, it is considered a pan-cathepsin inhibitor.[2]
Q2: Why is it crucial to assess the in vivo target engagement of this compound?
A2: Assessing in vivo target engagement is critical to confirm that this compound reaches its intended targets (cathepsins) in a living organism at concentrations sufficient to elicit a pharmacological effect. This validation helps to establish a clear relationship between drug exposure, target modulation, and therapeutic efficacy, which is essential for advancing preclinical and clinical development.
Q3: What are the recommended methods for assessing this compound target engagement in vivo?
A3: The primary recommended method is the use of Activity-Based Probes (ABPs) . ABPs are small molecules that covalently bind to the active site of enzymes in an activity-dependent manner.[3][4] For in vivo imaging, quenched ABPs (qABPs) are particularly useful. These probes are initially non-fluorescent but emit a strong signal upon binding to an active cathepsin, allowing for real-time visualization of enzyme activity.[5][6][7]
Q4: Can I measure this compound target engagement without using specialized probes?
A4: While ABPs provide the most direct measure of target engagement, alternative methods can offer indirect evidence. These include:
-
Ex vivo enzyme activity assays: Tissues from this compound-treated animals can be harvested and assayed for cathepsin activity using fluorogenic substrates. A reduction in activity compared to vehicle-treated animals indicates target engagement.
-
Western Blotting: While this method measures total protein levels and not enzymatic activity, it can be used to assess downstream effects of cathepsin inhibition or potential changes in cathepsin expression levels with chronic treatment.[8]
Troubleshooting Guides
Inconsistent or Noisy Signal in In Vivo Imaging with qABPs
| Potential Cause | Troubleshooting Step |
| Poor Probe Bioavailability | Verify the route of administration and formulation of the qABP. Ensure proper injection technique. |
| Insufficient Probe Dose | Perform a dose-response study to determine the optimal qABP concentration for achieving a clear signal over background. |
| High Background Fluorescence | Use a qABP with a high signal-to-background ratio. Ensure the imaging system's filters are appropriate for the fluorophore. Consider imaging at later time points to allow for clearance of unbound probe. |
| Animal Autofluorescence | Image animals prior to probe administration to establish a baseline autofluorescence profile. Use spectral unmixing if available on your imaging system. |
| Incorrect Timing of Imaging | Conduct a time-course experiment to identify the optimal window for imaging after probe administration, when the signal from target-bound probe is maximal and background is minimal. |
Low or No Inhibition Detected in Ex Vivo Assays
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh this compound solutions for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer.[9] |
| Suboptimal Assay Buffer pH | Cathepsins are most active at an acidic pH. Ensure your assay buffer is within the optimal pH range for the specific cathepsin being measured (typically pH 5.5).[9][10] |
| Incorrect Substrate Concentration | Use a substrate concentration below the Km value to ensure the assay is sensitive to changes in enzyme activity. |
| Insufficient Incubation Time | Ensure the incubation time for the enzymatic reaction is within the linear range. Run a time-course experiment to determine the optimal duration. |
| Tissue Handling and Lysis | Keep tissue samples on ice during and after collection to prevent protein degradation. Use a lysis buffer that effectively solubilizes the lysosomal compartment where cathepsins reside. |
Experimental Protocols
Protocol 1: In Vivo Target Engagement Assessment using a Quenched Activity-Based Probe (qABP)
Objective: To visualize and quantify the inhibition of cathepsin activity by this compound in a tumor-bearing mouse model.
Materials:
-
This compound
-
A suitable pan-cathepsin qABP (e.g., a derivative of BMV109)[6]
-
Tumor-bearing mice (e.g., 4T1 breast cancer model)
-
In vivo fluorescence imaging system
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Dosing: Administer this compound to a cohort of mice at the desired dose and route (e.g., 10 mg/kg, oral gavage).[1] Administer vehicle to a control cohort.
-
Probe Administration: At a specified time point after this compound administration (e.g., 1-4 hours), inject the qABP intravenously into both this compound-treated and vehicle-treated mice.
-
In Vivo Imaging: Anesthetize the mice and acquire fluorescence images at various time points post-probe injection (e.g., 1, 4, 8, and 24 hours) using the in vivo imaging system.
-
Ex Vivo Imaging: At the final time point, euthanize the mice and excise the tumors and major organs. Image the excised tissues to confirm probe localization and signal intensity.[5]
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the tumor) for both groups. A significant reduction in fluorescence in the this compound-treated group compared to the vehicle group indicates target engagement.
Protocol 2: Ex Vivo Cathepsin Activity Assay
Objective: To measure the inhibitory effect of this compound on cathepsin activity in tissue lysates.
Materials:
-
Tissues from this compound-treated and vehicle-treated animals
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA)[10]
-
Assay Buffer (e.g., 50 mM sodium acetate (B1210297) pH 5.5, 1 mM EDTA, 2 mM DTT)[10]
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L)[10]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the collected tissues in ice-cold Lysis Buffer.
-
Lysate Preparation: Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein lysate to each well. Initiate the reaction by adding the fluorogenic substrate diluted in Assay Buffer.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage (RFU/min) for each sample. Normalize the activity to the protein concentration. Compare the cathepsin activity in lysates from this compound-treated animals to that of vehicle-treated animals to determine the percent inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against various cathepsins.
Table 1: In Vitro Inhibitory Potency of this compound [2]
| Cathepsin Isoform | Apparent Ki (nM) |
| Cathepsin S | 0.13 |
| Cathepsin L | 0.25 |
| Cathepsin V | 0.25 |
| Cathepsin B | 0.33 |
| Cathepsin K | 2.3 |
| Cathepsin F | 4.7 |
Table 2: Cellular Inhibitory Potency of this compound in HUVEC Cells [1][2]
| Target | IC50 (nM) |
| Cathepsin L (heavy chain isoform 1) | 0.5 |
| Cathepsin L (heavy chain isoform 2) | 3.3 |
| Cathepsin B | 4.3 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy [thno.org]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Vby-825 off-target effects on other proteases
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information on the off-target effects of Vby-825 on other proteases, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
A1: this compound is a potent, competitive, and reversible pan-cathepsin inhibitor. It demonstrates high potency against multiple cysteine cathepsins, particularly those implicated in cancer progression.[1]
Q2: What are the known off-target effects of this compound on other cathepsins?
A2: As a pan-cathepsin inhibitor, this compound is designed to inhibit several cathepsin family members. Its inhibitory activity extends to cathepsins B, L, S, V, K, and F, with varying potencies.[2] Therefore, when studying a specific cathepsin, the activity of this compound against other cathepsins should be considered a known cross-reactivity rather than an unintended off-target effect.
Q3: Has this compound been tested against other classes of proteases, such as serine proteases, metalloproteases, or aspartyl proteases?
Q4: I am observing unexpected cleavage of my substrate in a cell-based assay. Could this be due to off-target effects of this compound?
A4: While this compound is highly selective for cathepsins, unexpected substrate cleavage could arise from several factors. Since this compound inhibits multiple cathepsins, your substrate might be cleaved by a cathepsin you were not initially considering. Alternatively, the cleavage could be mediated by a non-cathepsin protease that is not inhibited by this compound. It is also possible that at very high concentrations, this compound may have weak inhibitory effects on other proteases not yet characterized. We recommend running appropriate controls, such as using a more specific inhibitor for your target of interest or using cell lines with knockouts of specific cathepsins, to dissect the observed effect.
Q5: My IC50 value for this compound in my cellular assay is different from the published values. What could be the reason?
A5: Discrepancies in IC50 values can arise from differences in experimental conditions. Factors such as cell type, cell density, incubation time, substrate concentration, and the specific assay methodology can all influence the apparent potency of an inhibitor. Ensure your experimental protocol is consistent and well-controlled. It is also important to verify the concentration and purity of your this compound stock solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent inhibition results | Pipetting errors, variability in reagent concentrations, or inconsistent incubation times. | Ensure accurate and consistent pipetting. Prepare fresh dilutions of this compound for each experiment. Standardize all incubation times and temperatures. |
| Cell health and passage number. | Use cells at a consistent passage number and confluency. Regularly check for signs of cellular stress or contamination. | |
| No or low inhibition observed | Incorrect assay conditions for the target cathepsin. | Optimize the assay buffer pH and ionic strength for your specific cathepsin. Most cathepsins are optimally active in acidic environments. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| Substrate concentration is too high. | Use a substrate concentration at or below the Km value for the enzyme to ensure competitive inhibition can be accurately measured. | |
| High background signal in the assay | Autofluorescence of this compound or other assay components. | Run a control experiment with this compound and the substrate in the absence of the enzyme to measure background fluorescence. |
| Spontaneous substrate degradation. | Include a control with only the substrate and assay buffer to assess the rate of non-enzymatic substrate breakdown. |
Quantitative Data on this compound Inhibitory Activity
The following tables summarize the known inhibitory potency of this compound against various human cathepsins.
Table 1: In Vitro Inhibition of Purified Human Cathepsins by this compound
| Protease Target | Apparent Inhibition Constant (Ki(app)) |
| Cathepsin S | 130 pM[2] |
| Cathepsin L | 250 pM[2] |
| Cathepsin V | 250 pM[2] |
| Cathepsin B | 330 pM[2] |
| Cathepsin K | 2.3 nM[2] |
| Cathepsin F | 4.7 nM[2] |
Table 2: Cellular Inhibition of Cathepsins by this compound in HUVEC cells
| Protease Target | IC50 |
| Cathepsin L (heavy chain isoform 1) | 0.5 nM[2] |
| Cathepsin L (heavy chain isoform 2) | 3.3 nM[2] |
| Cathepsin B | 4.3 nM[2] |
Experimental Protocols
Protocol 1: General Fluorometric Cathepsin Activity Assay
This protocol provides a general framework for measuring the activity of a purified cathepsin using a fluorogenic substrate.
Materials:
-
Purified human cathepsin enzyme
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L and B, Z-VVR-AMC for Cathepsin S)
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) without the inhibitor.
-
Add 50 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the purified cathepsin enzyme solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (at a final concentration at or below Km).
-
Immediately measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
Protocol 2: Cellular Cathepsin Activity Assay using an Activity-Based Probe
This protocol describes a method to assess the activity of cathepsins within intact cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Activity-based probe (e.g., 125I-labeled JPM-565 or a fluorescently tagged equivalent)
-
Lysis buffer
-
SDS-PAGE and autoradiography or fluorescence imaging equipment
Procedure:
-
Culture HUVECs to near confluency in a multi-well plate.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) in cell culture medium for a specified period (e.g., 1-4 hours).
-
Add the activity-based probe to the cell culture medium and incubate for a short period (e.g., 1 hour).
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Visualize the labeled proteases by autoradiography (for radiolabeled probes) or fluorescence imaging.
-
Quantify the band intensity for the target cathepsins to determine the extent of inhibition at different this compound concentrations and calculate the IC50 value.
Visualizations
References
Technical Support Center: Vby-825 Oral Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the oral dosing of Vby-825.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and preclinical testing of this compound.
Issue 1: High variability in plasma concentrations of this compound in animal studies.
-
Potential Cause: This issue often stems from the poor aqueous solubility of this compound, leading to inconsistent dissolution and absorption in the gastrointestinal tract. Food effects can also significantly contribute to this variability.
-
Recommended Solution:
-
Conduct thorough solubility studies: Characterize the solubility of this compound in various biorelevant media.
-
Develop an enabling formulation: Investigate formulation strategies designed to enhance the solubility and dissolution rate of poorly soluble compounds. Amorphous solid dispersions or lipid-based formulations are common starting points.
-
Control for food effects: Standardize the feeding schedule of study animals to minimize variability from food intake.
-
Issue 2: Low oral bioavailability (%F) despite acceptable aqueous solubility.
-
Potential Cause: If solubility is not the limiting factor, low bioavailability may be due to high first-pass metabolism in the gut wall or liver, or because the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Recommended Solution:
-
Perform in vitro metabolism studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound.
-
Conduct Caco-2 permeability assays: This in vitro model can assess intestinal permeability and identify if this compound is an efflux transporter substrate. An efflux ratio greater than 2 is generally indicative of active efflux.
-
Consider co-administration with an inhibitor: In preclinical studies, co-dosing with a known inhibitor of the relevant metabolic enzymes or efflux transporters can help confirm the cause of low bioavailability.
-
Issue 3: Inconsistent dissolution profiles for different batches of a this compound formulation.
-
Potential Cause: For amorphous solid dispersions, inconsistencies can arise from variations in the manufacturing process (e.g., spray drying, hot-melt extrusion), leading to differences in the physical stability of the amorphous form.
-
Recommended Solution:
-
Implement rigorous process controls: Ensure that all manufacturing parameters are tightly controlled and monitored.
-
Characterize the solid-state properties: Use techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of each batch and rule out crystallization.
-
Standardize dissolution testing: Ensure that the dissolution method, including the apparatus, medium, and agitation speed, is consistently applied across all tests.
-
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A1: this compound is classified as a BCS Class II compound, characterized by low aqueous solubility and high intestinal permeability. This classification suggests that the primary obstacle to achieving adequate oral bioavailability is its poor dissolution rate.
Q2: What are the recommended starting formulations for improving the oral bioavailability of this compound?
A2: For a BCS Class II compound like this compound, amorphous solid dispersions (ASDs) and lipid-based drug delivery systems (LBDDS) are highly recommended. ASDs improve the dissolution rate by stabilizing the drug in a high-energy amorphous state, while LBDDS can enhance solubility and leverage lipid absorption pathways.
Q3: How can I assess the potential for food effects with my this compound formulation?
A3: Food effects can be investigated in preclinical animal models by dosing the formulation in both fasted and fed states and comparing the resulting pharmacokinetic profiles. A significant difference in key parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration) would indicate a food effect.
Q4: What in vitro assays are most predictive of in vivo performance for this compound formulations?
A4: For this compound, in vitro dissolution testing in biorelevant media (e.g., FaSSIF and FeSSIF, which simulate fasted and fed intestinal conditions) is crucial. Additionally, Caco-2 permeability assays are valuable for confirming high permeability and ruling out significant efflux.
Data Summary
Table 1: Solubility of this compound in Various Media
| Medium | pH | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | < 1 |
| Acetate Buffer | 4.5 | < 1 |
| Phosphate Buffer | 6.8 | 1.2 |
| FaSSIF | 6.5 | 3.5 |
| FeSSIF | 5.0 | 15.8 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Crystalline Drug (in 0.5% HPMC) | 10 | 50 | 4.0 | 350 |
| Amorphous Solid Dispersion | 10 | 450 | 1.5 | 2100 |
| Lipid-Based Formulation | 10 | 620 | 1.0 | 2850 |
Experimental Protocols
1. Kinetic Solubility Assay
-
Objective: To determine the kinetic solubility of this compound in different aqueous media.
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Add 2 µL of the DMSO stock solution to 198 µL of each test buffer (e.g., pH 1.2, 4.5, 6.8) in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and determine the concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and the formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Add this compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a specified time (e.g., 2 hours).
-
Collect samples from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport).
-
Quantify the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the pharmacokinetic profile of different this compound formulations after oral administration.
-
Methodology:
-
Fast male Sprague-Dawley rats overnight.
-
Administer the this compound formulation via oral gavage at a specified dose.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma and analyze the concentration using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Workflow for Improving this compound Oral Bioavailability.
Caption: Hypothetical Signaling Pathway Inhibited by this compound.
Vby-825 long-term treatment side effects
Welcome to the . This resource is intended for researchers, scientists, and drug development professionals utilizing Vby-825 in their experiments. Below you will find frequently asked questions and troubleshooting guides based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, reversible, and potent pan-cathepsin inhibitor.[1][2] It demonstrates high inhibitory potency against multiple cathepsins, particularly cathepsins B, L, S, and V.[1][3] By inhibiting these proteases, this compound has shown anti-tumor, anti-inflammatory, and analgesic effects in preclinical studies.[1] Cathepsins are involved in various processes critical for cancer development, including tumor growth, invasion, and metastasis.[3]
Q2: What are the known long-term treatment side effects of this compound in humans?
Currently, there is no publicly available information from human clinical trials regarding the long-term side effects of this compound. The compound appears to be in the preclinical stage of development.
Q3: What side effects have been observed in long-term animal studies?
In a preclinical study using a mouse model of pancreatic islet cancer (RT2 mice), this compound was administered daily for a period leading up to a 13.5-week trial endpoint. The study reported that this compound was "very well tolerated, with no observed weight loss or evidence of any side effects."[3]
Q4: Is there any quantitative data available from preclinical studies?
Yes, preclinical studies have reported on the efficacy of this compound in mouse models. The following table summarizes key findings.
| Preclinical Model | This compound Dosage | Duration | Key Efficacy Findings | Observed Side Effects | Reference |
| Pancreatic Islet Cancer (RT2 mice) | 10 mg/kg/day (oral gavage) | Up to 13.5 weeks | Significant decrease in tumor burden and tumor number. | No observed weight loss or evidence of any side effects. | [3] |
| Bone Cancer (mice) | 10 mg/kg (subcutaneous) | 7 days | Significantly attenuated spontaneous pain behaviors, improved bone integrity, and reduced tumor burden. | Not specified. | [4] |
Troubleshooting Guide for In Vitro & In Vivo Experiments
Issue 1: Unexpected cell death or reduced proliferation in in vitro cultures.
-
Question: I am observing higher-than-expected cytotoxicity or a significant decrease in cell proliferation in my cell line when treated with this compound. Is this a known effect?
-
Answer: While one preclinical study in a pancreatic cancer model showed a trend towards a decrease in cell proliferation and an increase in apoptosis in tumors, this did not reach statistical significance.[3] However, as a potent inhibitor of cathepsins, which are involved in various cellular processes, off-target effects or cell-line specific sensitivity are possible.
-
Troubleshooting Steps:
-
Confirm IC50: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line to ensure you are using an appropriate concentration range. This compound has IC50 values in the low nanomolar range for HUVEC cells (0.5 nM for cathepsin L, 3.3 nM for cathepsin B).[1]
-
Titration Experiment: Perform a dose-response curve to identify the optimal concentration that inhibits cathepsin activity without causing significant cytotoxicity.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound is not contributing to the observed effects by treating a set of cells with the vehicle alone.
-
Assess Apoptosis: Use assays such as TUNEL or cleaved caspase-3 staining to determine if the observed cell death is due to apoptosis.
-
-
Issue 2: Lack of efficacy in an in vivo tumor model.
-
Question: I am not observing the expected anti-tumor effects of this compound in my animal model. What could be the reason?
-
Answer: The efficacy of this compound can depend on the specific tumor model and the role of the targeted cathepsins in that model.
-
Troubleshooting Steps:
-
Verify Cathepsin Expression: Confirm that your tumor model expresses the target cathepsins (B, L, S, V) at sufficient levels.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure adequate drug exposure in your model. Consider performing PK studies to determine the bioavailability and half-life of this compound with your chosen route of administration and dosage.
-
Route of Administration: Preclinical studies have used both oral gavage and subcutaneous injections.[3][4] The route of administration may impact efficacy.
-
Dosing Regimen: The reported effective dose in a pancreatic cancer model was 10 mg/kg/day.[3] It may be necessary to adjust the dose based on your specific model.
-
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound as an inhibitor of multiple cathepsins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. virobayinc.com [virobayinc.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multivalent Cathepsin Inhibitor, this compound, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]
Technical Support Center: Vby-825 Specificity Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the specificity of the pan-cathepsin inhibitor Vby-825 in new experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, potent, and reversible pan-cathepsin inhibitor.[1][2] It demonstrates high inhibitory potency against several cysteine cathepsins, including B, L, S, and V.[1][2][3][4] Its mechanism of action involves the formation of a reversible covalent hemiothioketal with the active site cysteine of the target cathepsins. This compound was identified through a structure-based drug design program and has shown anti-tumor, anti-inflammatory, and analgesic effects in various preclinical models.[1][3]
Q2: What are the primary molecular targets of this compound?
This compound is a pan-cathepsin inhibitor, primarily targeting cathepsins B, L, S, and V.[1][3][4] It also shows inhibitory activity against cathepsins F and K to a lesser extent.
Q3: How can I confirm that this compound is engaging its intended targets in my new cell model?
Target engagement can be confirmed using several methods:
-
Activity-Based Probe Profiling (ABPP): This technique uses probes that covalently bind to the active site of cathepsins, allowing for visualization and quantification of active enzyme levels. A reduction in probe labeling in the presence of this compound indicates target engagement.[3]
-
Western Blot Analysis: Following treatment with this compound, you can assess the levels of downstream substrates of the targeted cathepsins. For example, inhibition of cathepsin S can be monitored by the accumulation of its substrate, the invariant chain processing intermediate Iip10.[3]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins upon ligand binding.[5][6][7] Successful binding of this compound to its target cathepsins will increase their thermal stability, which can be detected by Western blot.[5][6]
Q4: I am not observing the expected phenotype in my new model after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of efficacy:
-
Low Target Expression: The targeted cathepsins (B, L, S, V) may not be expressed at functionally relevant levels in your specific model. It is crucial to confirm the expression of these cathepsins at the protein level.
-
Poor Compound Bioavailability: In in vivo models, issues with absorption, distribution, metabolism, or excretion (ADME) could prevent this compound from reaching its target at an effective concentration.
-
Redundant Pathways: Other proteases or biological pathways in your model might compensate for the inhibition of the targeted cathepsins.
-
Incorrect Dosing or Treatment Schedule: The concentration or duration of this compound treatment may be insufficient to achieve sustained target inhibition. A dose-response experiment is recommended to determine the optimal concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | - Reagent variability (e.g., this compound stock degradation) - Inconsistent cell culture conditions (e.g., passage number, confluency) | - Prepare fresh this compound stocks regularly and store them appropriately. - Standardize cell culture protocols and use cells within a consistent passage range. |
| Unexpected cellular toxicity | - Off-target effects - High inhibitor concentration | - Perform a dose-response curve to identify the optimal non-toxic concentration. - Assess cell viability using methods like MTT or Trypan Blue exclusion. - Investigate potential off-target effects using proteomics or by comparing with more selective inhibitors for individual cathepsins. |
| Discrepancy between in vitro enzymatic and cell-based assay potency | - Lysosomotropic effects: Basic compounds can accumulate in the acidic environment of lysosomes, leading to higher local concentrations and potential off-target inhibition.[8][9][10] | - Evaluate the physicochemical properties of this compound to assess its potential for lysosomal accumulation. - Perform activity-based probe profiling in intact cells to assess on-target and off-target activity within the cellular environment. |
| No change in the level of a downstream substrate after treatment | - The selected substrate is not specific to the targeted cathepsins in your model. - Insufficient target engagement. | - Validate that the substrate is indeed processed by the targeted cathepsins in your specific cell model. - Confirm target engagement using methods like Activity-Based Probe Profiling or CETSA. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against Human Cathepsins
| Target Cathepsin | Ki(app) | Cellular IC50 (HUVEC cells) |
| Cathepsin S | 130 pM | Not Reported |
| Cathepsin L | 250 pM | 0.5 nM and 3.3 nM (two isoforms)[3] |
| Cathepsin V | 250 pM | Not Reported |
| Cathepsin B | 330 pM | 4.3 nM[3] |
| Cathepsin K | 2.3 nM | Not Reported |
| Cathepsin F | 4.7 nM | Not Reported |
Data sourced from Elie BT, et al. (2010).[3]
Experimental Protocols
Protocol 1: Activity-Based Probe Profiling (ABPP) for Target Engagement
This protocol is adapted from methods used to assess cathepsin activity in intact cells.[3]
-
Cell Culture and Treatment: Plate cells of interest and grow to desired confluency. Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add a pan-cathepsin activity-based probe (e.g., a cell-permeable, fluorescently-tagged probe) to the culture medium and incubate for the recommended time (typically 30-60 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors (excluding cysteine protease inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Fluorescence Scanning: Separate equal amounts of protein from each lysate by SDS-PAGE. Visualize the fluorescently labeled cathepsins using a fluorescence gel scanner.
-
Analysis: A decrease in the fluorescence intensity of bands corresponding to specific cathepsins in this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general guideline for performing CETSA.[5][6][7]
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target cathepsins (e.g., Cathepsin B, L, S) by Western blot.
-
Analysis: An increase in the amount of soluble cathepsin at higher temperatures in the this compound-treated samples compared to the control indicates target stabilization and therefore, engagement.
Visualizations
Caption: this compound inhibits active cathepsins, preventing ECM degradation.
Caption: Workflow for validating this compound specificity in a new model.
Caption: Decision tree for troubleshooting lack of this compound efficacy.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effect of cathepsin k inhibitor basicity on in vivo off-target activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vby-825 Vehicle Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cathepsin inhibitor Vby-825. The focus is on understanding and controlling for the effects of experimental vehicles to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in experiments with this compound?
A1: A vehicle control is a crucial experimental group that receives the same solvent or carrier used to dissolve this compound, but without the drug itself.[1] It is essential because the solvents used to formulate this compound, such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and Polysorbate 80 (Tween-80), are not biologically inert and can exert their own physiological effects.[2] Without a vehicle control, it is impossible to distinguish the true effect of this compound from any confounding effects of the vehicle. The net effect of this compound is determined by comparing the results of the this compound-treated group to the vehicle-only group.
Q2: What are the common vehicle formulations used for this compound?
A2: this compound is poorly soluble in aqueous solutions and requires a vehicle for administration, particularly in in vivo studies. Common formulations include:
-
A multi-component vehicle: A frequently cited formulation for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
A simple aqueous vehicle: For some applications, a 5% dextrose solution in water (D5W) has been used.[4]
The choice of vehicle depends on the experimental model, route of administration, and the required concentration of this compound.
Q3: What are the known biological effects of the individual components in the common this compound vehicle?
A3: The individual components of the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle can have independent biological effects. It is critical to be aware of these potential confounding factors.
Troubleshooting Guide
Problem 1: My vehicle control group shows a significant biological effect compared to the untreated (naïve) control group.
-
Cause: This indicates that the vehicle itself is biologically active in your experimental model at the concentration used. This is a known phenomenon, as components like DMSO can modulate cellular signaling pathways.[5]
-
Solution 1: Acknowledge and Isolate the Vehicle's Effect. The primary comparison for determining the drug's effect should always be between the drug-treated group and the vehicle-treated group, not the untreated group. The difference between the this compound + Vehicle group and the Vehicle-only group represents the net effect of this compound.
-
Solution 2: Lower the Concentration of Vehicle Components. If possible, conduct a dose-response study for the vehicle alone to determine the highest concentration that does not produce a significant effect in your model. However, this may be limited by the solubility of this compound.
-
Solution 3: Consider an Alternative Vehicle. If the effects of the current vehicle are confounding your results, consider switching to a more inert vehicle. For this compound, 5% dextrose in water (D5W) has been used and may be a suitable alternative for certain experimental designs.[4]
Problem 2: I am observing inconsistent or variable results in my this compound treated group.
-
Cause 1: Vehicle-Drug Interaction. The vehicle components could be interacting with this compound, affecting its stability, solubility, or bioavailability. The order of mixing can also be critical for formulation consistency.[6]
-
Solution 1: Standardize Formulation Protocol. Develop and adhere to a strict, standardized operating procedure (SOP) for preparing the this compound formulation. For the multi-component vehicle, it is recommended to first dissolve this compound in DMSO before adding the other components.[3]
-
Cause 2: Vehicle Instability. The vehicle formulation may not be stable over time.
-
Solution 2: Prepare Fresh Formulations. It is best practice to prepare fresh this compound and vehicle control solutions for each experiment to avoid issues with degradation or precipitation.[3]
Data Presentation
Table 1: Summary of Common this compound Vehicle Components and Their Potential Biological Effects
| Vehicle Component | Common Concentration Range in Final Solution | Potential Confounding Effects |
| DMSO | 10% (in vivo) | Inhibition of NF-κB and MAPK (JNK, p38) signaling pathways;[2][6] Activation of the PI3K/Akt pathway;[7] Induction of apoptosis and cell cycle arrest.[5] |
| PEG300 | 40% (in vivo) | Can protect mitochondrial function by upregulating PGC-1α.[8][9] |
| Tween-80 | 5% (in vivo) | Can induce inflammatory responses and activate NF-κB and calcium signaling pathways.[10][11] |
| 5% Dextrose (D5W) | 100% (as vehicle) | Can activate NF-κB and affect MAPK signaling pathways;[12] Influences cellular metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Multi-Component Vehicle for In Vivo Studies
This protocol is adapted from a commonly used formulation for this compound.[3]
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the complete vehicle, you could prepare a 20.8 mg/mL stock solution in 100% DMSO.
-
Sequentially add the vehicle components. For a 1 mL final volume: a. To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Prepare the vehicle control. Follow the exact same procedure as above, but substitute the this compound DMSO stock with an equal volume of 100% DMSO.
-
Ensure complete dissolution. If any precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Administer immediately. It is recommended to use freshly prepared solutions for each experiment.[3]
Protocol 2: Establishing a Vehicle Control Group in an In Vivo Study
-
Animal Allocation: Randomly assign animals to experimental groups, including a "Vehicle Control" group and one or more "this compound Treatment" groups.
-
Dosing: The vehicle control group must receive the identical volume and formulation of the vehicle as the this compound treated groups, administered via the same route and on the same schedule.
-
Blinding: To minimize bias, the individuals administering the treatments and assessing the outcomes should be blinded to the group assignments.
-
Data Analysis: The primary comparison for determining the efficacy of this compound should be between the vehicle control group and the this compound treated group(s).
Mandatory Visualization
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PEG300 Protects Mitochondrial Function By Upregulating PGC-1α to Delay Central Nervous System Oxygen Toxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Label-Free Quantitative Proteomic Profiling of LAD2 Mast Cell Releasates Reveals the Mechanism of Tween-80-Induced Anaphylactoid Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Vby-825 degradation and storage recommendations
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of Vby-825, a potent, reversible, pan-cathepsin inhibitor. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, reversible covalent inhibitor of several cysteine cathepsins, with high potency against cathepsins B, L, S, and V.[1] Its mechanism involves the formation of a hemiothioketal linkage with the active site cysteine residue of these proteases, thereby blocking their enzymatic activity.[1] This inhibition of cathepsins, which are often upregulated in various cancers, can interfere with tumor progression, invasion, and angiogenesis.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in preclinical cancer research, particularly in models of pancreatic and breast cancer, to study the role of cathepsins in tumor growth and metastasis.[1][2] It has been shown to reduce tumor burden and incidence in mouse models.[1] Additionally, it is investigated for its anti-inflammatory and analgesic effects, for example, in models of bone cancer pain.[3]
Q3: How should I reconstitute and prepare working solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 125 mg/mL (233.40 mM).[4] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. For in vivo studies, it is advised to prepare fresh solutions daily.[3] Formulations for injection may involve co-solvents like PEG300, Tween-80, or corn oil to improve solubility and bioavailability.[3] Always ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
This compound Degradation and Storage Recommendations
While specific, empirically determined degradation pathways for this compound are not extensively published, an analysis of its chemical structure allows for the prediction of potential degradation routes under stress conditions. The primary concern for small molecules with similar functional groups is hydrolysis.
Hypothesized Degradation Pathway
The this compound molecule contains several amide bonds, which are susceptible to hydrolysis under acidic or basic conditions. Cleavage at these bonds would break the molecule into smaller fragments, rendering it inactive.
Caption: Hypothesized degradation of this compound via hydrolysis.
Storage and Stability Data
Proper storage is critical to maintain the integrity and activity of this compound. Below is a summary of recommended storage conditions and known stability data.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 2 years | Keep in a tightly sealed container, protected from light and moisture.[4][5] |
| 4°C | 2 years | For shorter-term storage.[5] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5] |
| -20°C | 1 month | Suitable for short-term storage of stock solutions.[3][5] |
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments with this compound.
Q4: I am observing lower-than-expected or no inhibition of cathepsin activity. What could be the cause?
A4: There are several potential reasons for reduced or absent inhibitory activity:
-
Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. Ensure the compound has been stored according to the recommendations in the table above and use freshly prepared dilutions for each experiment.
-
Incorrect Assay pH: The activity of cathepsins is highly dependent on pH, with most functioning optimally in an acidic environment (pH 4.5-5.5). Verify that your assay buffer is at the optimal pH for the specific cathepsin being studied.
-
Sub-optimal Enzyme Concentration: Ensure that the concentration of the cathepsin enzyme in your assay is appropriate. Titrate the enzyme to determine the optimal concentration that yields a linear reaction rate within the desired assay time.
Q5: My experimental results with this compound are not reproducible. How can I improve consistency?
A5: Inconsistent results can stem from several factors:
-
Inaccurate Dilutions: Prepare fresh serial dilutions from a validated stock solution for each experiment. Evaporation of solvent from stock solutions can alter the concentration over time.
-
Variable Cell Conditions: If using a cell-based assay, inconsistencies in cell passage number, seeding density, or confluency can alter the expression levels of target cathepsins, leading to variable results. Maintain consistent cell culture practices.
-
Precipitation of the Inhibitor: this compound has limited aqueous solubility.[1] If working in aqueous buffers, ensure the final concentration of this compound does not exceed its solubility limit. The presence of a small percentage of DMSO can help, but precipitation may still occur. Visually inspect solutions for any precipitate.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile (B52724) and water (50:50 v/v).
-
Application of Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl). Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH). Keep the solution at room temperature for the same duration.
-
Oxidative Degradation: Treat an aliquot with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Processing: After the specified stress period, neutralize the acid and base-hydrolyzed samples. Dilute all samples, including a non-stressed control, to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometry (MS) detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products. The decrease in the peak area of the parent this compound compound reflects the extent of degradation.
Signaling Pathway Inhibition by this compound
In the context of pancreatic cancer, cathepsins B, L, and S play crucial roles in promoting tumor invasion and metastasis. They can degrade components of the extracellular matrix (ECM) and cleave cell adhesion molecules like E-cadherin, facilitating cell migration. This compound, by inhibiting these cathepsins, can block these pro-tumorigenic signaling events.
Caption: Inhibition of pro-invasive signaling by this compound.
References
- 1. This compound | C23H29F4N3O5S | CID 70945511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C23H29F4N3O5S) [pubchemlite.lcsb.uni.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VBY 825 | 1310340-58-9 | BC177373 | Biosynth [biosynth.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
interpreting unexpected Vby-825 experimental outcomes
Welcome to the technical support center for Vby-825. This resource is designed for researchers, scientists, and drug development professionals to help interpret experimental outcomes and troubleshoot common issues. This compound is a potent, reversible, pan-cathepsin inhibitor with demonstrated efficacy in attenuating NLRP3 inflammasome activation driven by specific stimuli.[1][2][3][4] This guide provides FAQs, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, reversible inhibitor of multiple cysteine cathepsins, including cathepsin B, L, S, and V.[1][2][3] Its inhibitory effects are not directed at the core NLRP3 inflammasome components (NLRP3, ASC, Caspase-1) but rather at upstream activation events. Specifically, it can block NLRP3 activation triggered by stimuli that cause lysosomal destabilization and the release of active cathepsins into the cytosol, such as monosodium urate (MSU) crystals.[1]
Q2: Is this compound a direct inhibitor of the NLRP3 inflammasome?
A2: No, this compound is not a direct inhibitor of the NLRP3 protein itself. Unlike direct NLRP3 inhibitors such as MCC950, this compound's mechanism in the context of inflammasome signaling is indirect. It targets cathepsins, which can act as upstream mediators of NLRP3 activation under specific conditions, particularly those involving particulate matter that leads to lysosomal damage.[1][5]
Q3: Does this compound block the "priming" step (Signal 1) of inflammasome activation?
A3: No, this compound is not expected to inhibit the priming of the NLRP3 inflammasome. The priming step (Signal 1) involves the transcriptional upregulation of NLRP3 and pro-IL-1β genes, typically through NF-κB signaling activated by TLR ligands like LPS.[6][7][8] this compound acts on the activation step (Signal 2) and only when that signal is mediated by cathepsin activity. Therefore, you should not expect to see a reduction in pro-IL-1β protein expression in cell lysates after this compound treatment.
Troubleshooting Unexpected Outcomes
Issue 1: this compound fails to inhibit NLRP3 activation in my experiment.
This is a common issue and usually relates to the specific NLRP3 activator being used. This compound's efficacy is stimulus-dependent.
-
Potential Cause 1: Inappropriate NLRP3 Activator. Activators like Nigericin, ATP, or viral particles trigger NLRP3 through mechanisms like potassium efflux or mitochondrial dysfunction, which are independent of cathepsin activity.[5] this compound is not expected to be effective against these stimuli.
-
Recommended Action: To observe the inhibitory effect of this compound, use an NLRP3 activator known to cause lysosomal destabilization, such as monosodium urate (MSU) crystals, silica (B1680970) crystals, or alum.[1][5]
-
Potential Cause 2: Insufficient Priming (Signal 1). If the cells are not adequately primed, the expression of NLRP3 and pro-IL-1β will be too low for a robust activation signal, making it difficult to measure inhibition.
-
Recommended Action: Ensure optimal priming by titrating the concentration and duration of your priming agent (e.g., LPS). A typical starting point for macrophages is 100-500 ng/mL of LPS for 3-4 hours.[9]
Troubleshooting Summary: Lack of Efficacy
| Potential Cause | Recommended Verification | Solution |
| Inappropriate NLRP3 Activator | Confirm your activator's mechanism. Is it cathepsin-dependent? | Switch to a crystal-based activator like MSU or silica. Use a direct NLRP3 inhibitor (e.g., MCC950) as a positive control for cathepsin-independent pathways. |
| Sub-optimal Cell Priming | Check pro-IL-1β levels in cell lysates via Western Blot after priming. | Optimize LPS concentration (e.g., 100-1000 ng/mL) and incubation time (3-6 hours). |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and stimulus (e.g., 100 nM - 10 µM). |
| Cell Passage Number | High-passage number cells (e.g., THP-1) can lose responsiveness. | Use cells within a validated low-passage range.[10] |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound inefficacy.
Issue 2: Significant cytotoxicity is observed after this compound treatment.
High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. It is crucial to distinguish between pyroptosis (inflammatory cell death from inflammasome activation) and cytotoxic effects from the compound itself.
-
Potential Cause 1: Compound Concentration is Too High. this compound, while potent, may affect cell health at concentrations significantly above its effective inhibitory range.
-
Recommended Action:
-
Perform a cell viability assay (e.g., CellTiter-Glo®, MTT) to determine the toxicity profile of this compound on your cells in the absence of any inflammasome stimuli.[11][12][13]
-
Always include a "this compound only" control group in your experiments.
-
Select a concentration for your inhibition assays that is well below the cytotoxic threshold.
-
-
Potential Cause 2: Confounding Pyroptosis. The cell death you observe might be pyroptosis resulting from incomplete inhibition of inflammasome activation, rather than compound toxicity.
-
Recommended Action: Measure lactate (B86563) dehydrogenase (LDH) release, a marker for cell death (including pyroptosis), in your experimental supernatants. If this compound reduces IL-1β secretion but LDH release remains high, it suggests incomplete inhibition of pyroptosis. Compare this to the LDH release in the "this compound only" control group to isolate the compound's cytotoxic effect.[14]
Cytotoxicity Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| High cell death in "this compound only" wells. | Direct Compound Toxicity | Determine the TC50 (toxic concentration, 50%) using a viability assay. Use this compound at a concentration at least 5-10 fold below the TC50. |
| High cell death in stimulated wells treated with this compound. | Incomplete Inhibition of Pyroptosis | Correlate IL-1β inhibition with LDH release. Increase this compound concentration if it is not toxic, or accept that partial pyroptosis may occur. |
| Variable cell viability between experiments. | Inconsistent Cell Health or Plating Density | Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Signaling Pathway and Experimental Workflow
This compound Mechanism in Crystal-Induced NLRP3 Activation
Caption: this compound inhibits crystal-induced NLRP3 activation.
Experimental Workflow: Testing this compound Efficacy
Caption: Workflow for assessing this compound inhibition.
Key Experimental Protocols
Protocol 1: Inhibition of MSU-Induced NLRP3 Activation
This protocol details how to assess the inhibitory potential of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) using monosodium urate (MSU) crystals.
Materials:
-
Primary murine BMDMs
-
DMEM complete medium (10% FBS, 1% Pen-Strep)
-
LPS (lipopolysaccharide)
-
This compound
-
MSU Crystals (prepared and sterilized)
-
ELISA kit for murine IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well. Allow cells to adhere overnight.
-
Priming (Signal 1): Remove the medium and replace it with fresh medium containing LPS at a final concentration of 500 ng/mL. Incubate for 4 hours at 37°C.
-
Inhibitor Treatment: Carefully remove the LPS-containing medium. Add fresh medium containing the desired concentrations of this compound (e.g., a serial dilution from 10 µM to 10 nM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Activation (Signal 2): Add MSU crystals to each well at a final concentration of 250 µg/mL.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for analysis without disturbing the cell monolayer.
-
Analysis:
-
Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatant using a cytotoxicity kit to assess cell death.
-
Protocol 2: Assessing Compound Cytotoxicity
This protocol is for determining the cytotoxic potential of this compound to establish a safe working concentration.
Materials:
-
Cells of interest (e.g., BMDMs, THP-1s)
-
Appropriate complete cell culture medium
-
This compound
-
Luminescence-based cell viability assay (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates suitable for luminescence
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the same density used for inflammasome assays. Allow them to adhere overnight.
-
Compound Addition: Add fresh medium containing a broad range of this compound concentrations (e.g., 100 µM down to 100 nM in a serial dilution) and a vehicle control.
-
Incubation: Incubate the cells for a duration that matches the total time of your inflammasome experiment (e.g., priming time + inhibitor pre-incubation time + activation time; approx. 11 hours).
-
Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence on a plate reader.
-
Analysis: Normalize the results to the vehicle control (defined as 100% viability). Plot the percentage of cell viability against the log of this compound concentration to determine the TC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. virobayinc.com [virobayinc.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multivalent Cathepsin Inhibitor, this compound, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 9. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Cathepsin Inhibitors in Oncology: Vby-825 vs. JPM-OEt
A detailed analysis for researchers, scientists, and drug development professionals on the preclinical efficacy of two prominent cathepsin inhibitors, Vby-825 and JPM-OEt, in relevant cancer models. This guide provides a comprehensive overview of their mechanism of action, comparative efficacy data, and detailed experimental methodologies.
Introduction
Cysteine cathepsins, a family of lysosomal proteases, are frequently dysregulated in cancer. Their overexpression and altered localization contribute to multiple hallmarks of cancer, including tumor growth, invasion, angiogenesis, and metastasis. This has led to the development of cathepsin inhibitors as a potential therapeutic strategy. This guide provides a comparative analysis of two such inhibitors: this compound, a reversible covalent inhibitor, and JPM-OEt, an irreversible covalent pan-cathepsin inhibitor.
Mechanism of Action: Targeting the Proteolytic Engine of Cancer
Both this compound and JPM-OEt exert their anti-cancer effects by inhibiting the activity of cathepsin proteases. These enzymes play a crucial role in degrading components of the extracellular matrix (ECM), which is a key step in tumor cell invasion and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.
This compound is a potent and reversible inhibitor of multiple cathepsins, with high potency against cathepsins B, L, S, and V.[1][2] Its reversible nature may offer a different safety profile compared to irreversible inhibitors.
JPM-OEt is characterized as a broad-spectrum (pan)-cathepsin inhibitor that binds covalently and irreversibly to the active site of the cysteine cathepsin family.[3][4][5][6] This irreversible binding leads to a sustained inhibition of cathepsin activity.
The following diagram illustrates the general signaling pathway through which cathepsin inhibition is believed to impede cancer progression.
Comparative Efficacy in Preclinical Cancer Models
The anti-tumor efficacy of this compound and JPM-OEt has been evaluated in various cancer models, most notably in a head-to-head comparison using the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors.
Pancreatic Cancer Model (RIP1-Tag2)
In the RIP1-Tag2 mouse model, both this compound and JPM-OEt demonstrated comparable potency in reducing tumor growth and the number of tumors.[1] However, a key distinction emerged in their effects on other cancer hallmarks. JPM-OEt treatment led to significant reductions in both tumor invasion and angiogenesis, processes that were not significantly affected by this compound in the same study.[1] This difference may be attributed to JPM-OEt's broader inhibitory profile, which includes cathepsins H and X, known to be important for angiogenesis and invasion, respectively.[1] Another contributing factor could be the different routes of administration used in the studies (intraperitoneal for JPM-OEt versus subcutaneous for this compound).[1]
| Parameter | This compound | JPM-OEt | Reference |
| Tumor Growth | Significant Reduction | Significant Reduction | [1][4] |
| Tumor Number | Significant Reduction | Significant Reduction | [1] |
| Tumor Invasion | No Significant Difference | Significant Reduction | [1][4] |
| Angiogenesis | No Significant Difference | Significant Reduction | [1][4] |
Breast Cancer Models
This compound has been investigated in a model of breast cancer-induced bone metastasis. In this model, this compound treatment significantly attenuated spontaneous pain behaviors, improved bone integrity, and reduced tumor burden.[1]
Quantitative Data Summary
A direct comparison of the inhibitory potency of this compound and JPM-OEt is crucial for understanding their differential effects. The following tables summarize the available quantitative data for each inhibitor.
This compound: Inhibitory Potency
| Cathepsin Target | Ki(app) (nM) | IC50 (nM) in HUVEC cells | Reference |
| Cathepsin S | 0.13 | - | [1] |
| Cathepsin L | 0.25 | 0.5 and 3.3 (two isoforms) | [1][2] |
| Cathepsin V | 0.25 | - | [1] |
| Cathepsin B | 0.33 | 4.3 | [1][2] |
| Cathepsin K | 2.3 | - | [1] |
| Cathepsin F | 4.7 | - | [1] |
JPM-OEt: Inhibitory Profile
JPM-OEt is consistently described as a potent, irreversible, and broad-spectrum inhibitor of the cysteine cathepsin family.[3][4][5][6] While a comprehensive table of its Ki or IC50 values across all cathepsins is not available in the reviewed literature, its pan-cathepsin activity is a key feature.
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
RIP1-Tag2 Mouse Model Intervention Trial
This experimental workflow outlines the key stages of an in vivo efficacy study using the RIP1-Tag2 mouse model.
References
- 1. Multivalent Cathepsin Inhibitor, this compound, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]
- 2. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. abmole.com [abmole.com]
A Comparative Guide to Cathepsin Inhibitors: Vby-825 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vby-825, a novel reversible pan-cathepsin inhibitor, with other notable cathepsin inhibitors. The information presented is intended to assist researchers and drug development professionals in evaluating the utility of these compounds for preclinical and clinical research. The comparison is based on publicly available experimental data, focusing on inhibitory potency, selectivity, and mechanism of action.
Introduction to this compound
This compound is a reversible, covalent inhibitor of multiple cysteine cathepsins. It has demonstrated high potency against cathepsins B, L, S, and V, which are frequently implicated in the pathology of various cancers.[1] Preclinical studies, particularly in models of pancreatic cancer, have shown that this compound can significantly reduce tumor incidence and growth, highlighting its therapeutic potential as an anti-cancer agent.[1] Unlike irreversible inhibitors, this compound's reversible mechanism may offer a different safety profile, particularly concerning the potential for long-term use.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro inhibitory activities of this compound and other selected cathepsin inhibitors. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between different studies.
Table 1: this compound Inhibitory Potency (Ki(app))
| Cathepsin Target | This compound Ki(app) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Cathepsin K | 2.3 nM |
| Cathepsin F | 4.7 nM |
Data sourced from Elie BT, et al. Biochimie. 2010.
Table 2: Comparative Inhibitory Potency (IC50) of Alternative Cathepsin Inhibitors
| Inhibitor | Cathepsin K (nM) | Cathepsin B (nM) | Cathepsin L (nM) | Cathepsin S (nM) | Notes |
| Odanacatib | 0.2[2][3][4] | 5239[5] | 1480[5] | 265[5] | Selective Cathepsin K inhibitor; development discontinued.[4] |
| Balicatib | 22[6] | 61[6] | 48[6] | 2900[6] | Selective Cathepsin K inhibitor; development halted due to adverse effects.[7] |
| JPM-OEt | - | - | - | - | Broad-spectrum, irreversible inhibitor.[8] Efficacy in pancreatic cancer models was comparable to this compound.[1] |
Mechanism of Action and Inhibitor Classification
Cathepsin inhibitors can be classified based on their mechanism of action, which influences their therapeutic application and potential side effects.
Caption: Classification of this compound and comparators.
Role of Cathepsins in Cancer Progression Signaling
Cathepsins, particularly those targeted by this compound (B, L, and S), play a crucial role in cancer progression. They are often overexpressed in tumors and contribute to the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis. Their activity can be influenced by various oncogenic signaling pathways.
Caption: Role of cathepsins in tumor invasion and metastasis.
Experimental Protocols
The determination of inhibitor potency is critical for comparative analysis. Below is a detailed methodology for a typical in vitro cathepsin activity assay, based on the protocols used for this compound characterization.[1]
Objective: To determine the apparent inhibition constant (Ki(app)) or the half-maximal inhibitory concentration (IC50) of a test compound against a specific cathepsin enzyme.
Materials:
-
Purified recombinant human cathepsin enzyme (e.g., Cathepsin B, L, S, K, F, or V)
-
Fluorogenic peptide substrate specific to the cathepsin being assayed
-
Assay Buffer (composition varies by cathepsin, see below)
-
Test compound (e.g., this compound) serially diluted in 100% DMSO
-
96-well black microplates
-
Fluorescence plate reader
General Assay Buffer Components:
-
Buffer: 50 mM MES
-
Reducing Agent: 2.5 mM DTT
-
Chelating Agent: 2.5 mM EDTA
-
Solvent: 10% DMSO
Cathepsin-Specific Buffer Conditions:
| Cathepsin | pH | Additives |
| Cathepsin B | 6.0 | 0.001% Tween-20 |
| Cathepsin F | 6.5 | 100mM NaCl, 0.01% BSA |
| Cathepsin K | 6.5 | None |
| Cathepsin L | 5.5 | 0.01% BSA |
| Cathepsin V | 6.5 | 100mM NaCl, 0.01% BSA |
| Cathepsin S | 6.5 | 100mM NaCl, 0.001% BSA |
Experimental Workflow:
Caption: Workflow for an in vitro cathepsin inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in a 96-well plate. Include a vehicle control (DMSO only).
-
Enzyme Addition: Add the specific cathepsin enzyme, diluted in its corresponding assay buffer, to each well containing the test compound or vehicle.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the appropriate fluorogenic substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki(app) value.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. apexbt.com [apexbt.com]
- 4. Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of Vby-825 and Zoledronic Acid in the Context of Cancer-Induced Bone Disease
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the discontinued (B1498344) investigational drug Vby-825 and the established therapeutic agent zoledronic acid. The comparison focuses on their respective efficacies in the context of cancer-induced bone disease, drawing upon available preclinical and clinical data. While a direct head-to-head clinical comparison is unavailable due to the cessation of this compound's development, this document aims to offer an objective overview based on their distinct mechanisms of action and reported experimental outcomes.
Introduction to this compound and Zoledronic Acid
This compound is a potent, reversible, pan-cathepsin inhibitor with activity against several cathepsin enzymes, including cathepsins K, L, S, and B. Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption. It plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen. By inhibiting cathepsin K, this compound was investigated for its potential to reduce bone destruction in pathological conditions such as cancer metastases to the bone. Preclinical studies explored its efficacy in models of multiple myeloma and breast cancer-induced bone disease. However, the clinical development of this compound has been discontinued.
Zoledronic acid is a third-generation nitrogen-containing bisphosphonate and a cornerstone in the management of various bone disorders. It is widely used to treat osteoporosis, Paget's disease of bone, and cancer-related bone complications, including hypercalcemia of malignancy and the prevention of skeletal-related events (SREs) in patients with bone metastases from solid tumors and multiple myeloma.[1][2] Zoledronic acid works by inhibiting osteoclast-mediated bone resorption.[1]
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and zoledronic acid lies in their molecular targets and mechanisms of action within the osteoclast.
This compound: Targeting the Executioner of Bone Resorption
This compound's potential anti-resorptive activity is primarily attributed to its inhibition of cathepsin K. In the acidic microenvironment of the resorption lacuna, cathepsin K is the principal enzyme responsible for cleaving the organic bone matrix. By directly inhibiting this key enzyme, this compound was expected to halt the degradation of bone.
References
Vby-825: A Comparative Guide to its Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Vby-825, a novel reversible cathepsin inhibitor, with other alternatives. The information presented is supported by preclinical experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is a potent and reversible inhibitor of several cathepsin proteases, primarily targeting cathepsins B, L, S, and V.[1] These enzymes are frequently overexpressed in various cancers and play a crucial role in tumor progression, including invasion and metastasis. Preclinical studies have demonstrated the anti-tumor efficacy of this compound, particularly in a mouse model of pancreatic islet cancer, where it significantly reduced both tumor burden and the number of tumors.[1] This guide will delve into the quantitative data from these studies, compare its performance with a relevant cathepsin inhibitor and standard-of-care chemotherapy, detail the experimental methodologies, and visualize the key signaling pathways and experimental workflows.
Comparative Performance of Anti-Tumor Agents
The following tables summarize the quantitative data on the anti-tumor effects of this compound and its comparators.
Table 1: In Vitro Potency of this compound Against Target Cathepsins
| Cathepsin Target | This compound Ki(app) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Cathepsin K | 2.3 nM |
| Cathepsin F | 4.7 nM |
Data sourced from in vitro enzyme inhibition assays.[1]
Table 2: In Vivo Efficacy of this compound in the RIP1-Tag2 Mouse Model of Pancreatic Cancer
| Treatment Group | Mean Tumor Number | Reduction in Tumor Number (%) | Mean Cumulative Tumor Volume (mm³) | Reduction in Tumor Volume (%) |
| Vehicle Control (D5W) | 8.7 | N/A | 42.97 | N/A |
| This compound (10 mg/kg/day) | 5.8 | 33% | 20.59 | 52% |
Data from an intervention trial in RIP1-Tag2 mice treated from 10 to 13.5 weeks of age.[1]
Table 3: Comparison with Other Anti-Tumor Agents
| Agent | Mechanism of Action | Preclinical Model | Key Findings |
| This compound | Reversible inhibitor of cathepsins B, L, S, V | RIP1-Tag2 (Pancreatic Islet Cancer) | 33% reduction in tumor number, 52% reduction in tumor volume.[1] |
| JPM-OEt | Irreversible pan-cathepsin inhibitor | RIP1-Tag2 (Pancreatic Islet Cancer) | Significantly reduced tumor growth, angiogenesis, and invasion. |
| Gemcitabine | Nucleoside analog (Standard of Care) | Orthotopic Human Pancreatic Tumor Xenografts | Standard chemotherapy for pancreatic cancer, often used in combination.[2][3][4] |
| FOLFIRINOX | Combination chemotherapy (Standard of Care) | Spontaneous Pancreatic Cancer Mouse Model (KPC) | Feasible and improves survival in preclinical models.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
In Vivo Anti-Tumor Efficacy Study in RIP1-Tag2 Mouse Model
1. Animal Model:
-
Male RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic islet cell tumors.
2. Treatment Groups:
-
This compound group (n=21): Treated with this compound at a dose of 10 mg/kg/day.
-
Vehicle control group (n=18): Treated with 5% dextrose in water (D5W).
3. Drug Administration:
-
This compound was formulated in 5% dextrose solution (D5W).
-
Administered via daily subcutaneous injection.
4. Study Timeline:
-
Treatment was initiated at 10 weeks of age and continued until the study endpoint at 13.5 weeks of age.
5. Efficacy Evaluation:
-
At 13.5 weeks, mice were euthanized, and the pancreas was dissected.
-
Islet cell tumors were counted, and their individual volumes were measured to calculate the cumulative tumor volume per mouse.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
1. Cell Culture:
-
Cancer cell lines known to express target cathepsins are cultured in appropriate media.
2. Chamber Preparation:
-
Transwell inserts (8.0 µm pore size) are coated with a basement membrane matrix (e.g., Matrigel) to mimic the extracellular matrix.
3. Cell Seeding:
-
Cells are serum-starved, harvested, and resuspended in a serum-free medium.
-
A defined number of cells (e.g., 2 x 105 cells) are seeded into the upper chamber of the Transwell insert.
4. Chemoattractant:
-
The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell migration.
5. Incubation:
-
The chambers are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell invasion (e.g., 48 hours).
6. Analysis:
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface are fixed, stained (e.g., with 1% crystal violet), and counted under a microscope.
-
The relative invasion is determined by comparing the number of invading cells in the presence of the test compound (e.g., this compound) to the vehicle control.
Visualizations
Signaling Pathway of Cathepsin-Mediated Tumor Progression
Caption: Cathepsin signaling in tumor progression and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gemcitabine Combined with Capecitabine Compared to Gemcitabine with or without Erlotinib as First-Line Chemotherapy in Patients with Advanced Pancreatic Cancer [e-crt.org]
- 5. ibidi.com [ibidi.com]
Navigating the Landscape of Cathepsin S Inhibition: A Comparative Guide to Alternatives for VBY-825
For Researchers, Scientists, and Drug Development Professionals
Cathepsin S (CatS), a lysosomal cysteine protease, has emerged as a compelling therapeutic target for a range of diseases, including autoimmune disorders, oncology, and chronic pain. Its pivotal role in the processing of the invariant chain (Ii) within the major histocompatibility complex (MHC) class II antigen presentation pathway makes it a key regulator of immune responses. VBY-825, a potent pan-cathepsin inhibitor, has demonstrated efficacy in preclinical models. However, the therapeutic landscape is evolving, with several alternative CatS inhibitors in development, each with distinct profiles. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific research needs.
At a Glance: Comparative Efficacy of Cathepsin S Inhibitors
The following tables summarize the in vitro potency and selectivity, as well as the in vivo efficacy of this compound and its key alternatives.
Table 1: In Vitro Potency and Selectivity of Cathepsin S Inhibitors
| Compound | Type | Cathepsin S (human) | Cathepsin B (human) | Cathepsin K (human) | Cathepsin L (human) | Selectivity for CatS | Reference |
| This compound | Reversible Covalent | Ki(app) = 130 pM | Ki(app) = 330 pM | Ki(app) = 2.3 nM | Ki(app) = 250 pM | Pan-inhibitor | [1] |
| LY3000328 | Non-covalent | IC50 = 7.7 nM | >10,000 nM | >10,000 nM | >10,000 nM | Highly Selective | [2] |
| Petesicatib (RO5459072) | Covalent, Reversible | - | - | - | - | Selective | [3] |
| RO5444101 | - | IC50 = 0.2 nM | >5,000 nM | >5,000 nM | >5,000 nM | >25,000-fold | [4][5] |
| LHVS | Irreversible Covalent | Potent | Potent | Potent | Potent | Non-selective | [6] |
| Dipeptidyl Nitrile Inhibitor | Reversible Covalent | Ki = 1.3 nM | Ki = 1100 nM | Ki = 170 nM | Ki = 130 nM | ~846-fold vs CatB | [7][8] |
| BI-1124 | Reversible | IC50 = 7 nM | >280 nM | >280 nM | >280 nM | >40-fold | [9] |
Table 2: In Vivo Efficacy of Cathepsin S Inhibitors
| Compound | Animal Model | Disease Indication | Dosing Regimen | Key Findings | Reference |
| This compound | RIP1-Tag2 transgenic mice | Pancreatic Cancer | 10 mg/kg, gavage, daily | Significantly reduced tumor number and volume. | [1] |
| LY3000328 | CaCl2-induced mouse model | Abdominal Aortic Aneurysm | 1, 3, 10, 30 mg/kg, oral, BID for 28 days | Dose-dependent reduction in aortic diameter (up to 87% at 10 mg/kg). | [2][10] |
| Petesicatib (RO5459072) | Murine model of Sjögren's Syndrome | Sjögren's Syndrome | - | Reduced inflammation of lacrimal and salivary glands; improved tear and saliva secretion. | [3] |
| RO5444101 | ApoE-deficient mice with chronic renal disease | Atherosclerosis | 6.6 or 60 mg/kg in diet | Reduced plaque size, macrophage accumulation, and calcification. | [11] |
| LHVS | Mouse model of traumatic brain injury | Traumatic Brain Injury | Intraventricular injection | Reduced inflammation, brain edema, and neuronal degeneration; improved neurobehavioral function. | [12] |
| Dipeptidyl Nitrile Inhibitor | MC38 syngeneic and MCF7 xenograft mouse models | Cancer | - | Significantly reduced tumor volume; reduced proliferation and increased apoptosis in MCF7 tumors. | [7][8] |
Signaling Pathways Modulated by Cathepsin S Inhibition
Cathepsin S inhibition impacts multiple signaling pathways beyond its canonical role in antigen presentation. Understanding these pathways is crucial for predicting the broader biological effects of these inhibitors.
Caption: Cathepsin S inhibition blocks key signaling pathways.
Experimental Protocols: A Closer Look at the Methodology
Reproducible and rigorous experimental design is paramount in drug discovery. This section details the fundamental protocols for evaluating Cathepsin S inhibitors.
Cathepsin S Enzymatic Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Cathepsin S.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by active Cathepsin S, releasing a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory potency.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of recombinant Cathepsin S to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over time or at a fixed endpoint using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A streamlined workflow for assessing enzymatic inhibition.
Cell-Based MHC Class II Antigen Presentation Assay
This assay evaluates the effect of Cathepsin S inhibitors on the presentation of antigens by antigen-presenting cells (APCs).
Principle: Inhibition of Cathepsin S prevents the degradation of the invariant chain, leading to the accumulation of the CLIP fragment in the peptide-binding groove of MHC class II molecules. This blocks the loading of antigenic peptides and their subsequent presentation to CD4+ T cells. The readout can be the quantification of CLIP accumulation or the measurement of T cell activation.
Materials:
-
Antigen-presenting cells (e.g., B-lymphoblastoid cell lines, primary dendritic cells)
-
Antigen of interest (e.g., tetanus toxoid, ovalbumin)
-
Antigen-specific CD4+ T cell line or primary CD4+ T cells
-
Test compounds
-
Cell culture medium and supplements
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CLIP, anti-CD69, anti-IFN-γ) or reagents for proliferation assays (e.g., CFSE)
Procedure:
-
Culture APCs in the presence of serial dilutions of the test compound for a specified period.
-
Pulse the APCs with the antigen of interest.
-
For CLIP Accumulation:
-
Fix and permeabilize the APCs.
-
Stain with a fluorescently labeled anti-CLIP antibody.
-
Analyze by flow cytometry to quantify the mean fluorescence intensity of CLIP.
-
-
For T Cell Activation:
-
Co-culture the antigen-pulsed APCs with antigen-specific CD4+ T cells.
-
After an appropriate incubation time, assess T cell activation by:
-
Surface marker expression: Staining for activation markers like CD69 and analyzing by flow cytometry.
-
Cytokine production: Measuring the secretion of cytokines like IFN-γ or IL-2 into the supernatant by ELISA or intracellular cytokine staining followed by flow cytometry.
-
Proliferation: Labeling T cells with a proliferation dye (e.g., CFSE) before co-culture and measuring dye dilution by flow cytometry after several days.
-
-
-
Determine the EC50 value of the inhibitor for the inhibition of antigen presentation.
Caption: A decision-point workflow for assessing antigen presentation.
Conclusion
The inhibition of Cathepsin S presents a promising therapeutic strategy for a variety of diseases. While this compound is a potent pan-cathepsin inhibitor, a growing number of selective Cathepsin S inhibitors, such as LY3000328, Petesicatib, and RO5444101, offer the potential for more targeted therapeutic intervention with a reduced risk of off-target effects. The choice of inhibitor will ultimately depend on the specific research question and the desired selectivity profile. This guide provides a framework for comparing these alternatives, enabling researchers to make informed decisions in their pursuit of novel therapies targeting Cathepsin S.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A randomized, double-blind, placebo-controlled, parallel group study on the effects of a cathepsin S inhibitor in primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pardon Our Interruption [opnme.com]
- 10. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Opportunities for Cathepsin S Inhibitors in Cancer Immunotherapy by Nanocarrier-Mediated Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Vby-825: A Comparative Analysis of Cross-Reactivity with other Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vby-825, a reversible pan-cathepsin inhibitor, with other cysteine proteases. The following sections detail its inhibitory profile, supported by experimental data, and provide methodologies for key experiments.
Comparative Analysis of this compound Inhibitory Potency
This compound has demonstrated high potency against several members of the cathepsin family of cysteine proteases. Its inhibitory activity, as determined by apparent inhibition constants (Ki(app)) against purified human cathepsins and half-maximal inhibitory concentrations (IC50) in a cell-based assay, is summarized below.
Table 1: Inhibitory Potency of this compound against a Panel of Human Cathepsins
| Target Protease | Protease Class | Enzyme Source | Ki(app) (nM) |
| Cathepsin S | Cysteine Protease | Purified Human | 0.130 |
| Cathepsin L | Cysteine Protease | Purified Human | 0.250 |
| Cathepsin V | Cysteine Protease | Purified Human | 0.250 |
| Cathepsin B | Cysteine Protease | Purified Human | 0.330 |
| Cathepsin K | Cysteine Protease | Purified Humanized-Rabbit | 2.3 |
| Cathepsin F | Cysteine Protease | Purified Human | 4.7 |
| Data sourced from Elie BT, et al. (2010)[1]. |
Table 2: Cellular Inhibitory Potency of this compound
| Target Protease | Protease Class | Cell Line | IC50 (nM) |
| Cathepsin L (heavy chain isoform 1) | Cysteine Protease | HUVEC | 0.5 |
| Cathepsin L (heavy chain isoform 2) | Cysteine Protease | HUVEC | 3.3 |
| Cathepsin B | Cysteine Protease | HUVEC | 4.3 |
| Data sourced from Elie BT, et al. (2010)[1]. |
Selectivity Profile of this compound
This compound was developed from a structure-based drug discovery program aimed at designing inhibitors with high selectivity for cysteine cathepsins.[1] This program yielded inhibitors with "exquisite selectivity for cathepsins over other cysteine and serine proteases."[1] While this compound is considered a potent pan-cathepsin inhibitor, it has a more selective inhibitory profile compared to the irreversible pan-cathepsin inhibitor JPM-OEt.[1][2]
Currently, specific quantitative data on the cross-reactivity of this compound with other cysteine protease families, such as caspases, or with serine proteases, is not extensively available in the public domain. The primary literature emphasizes its selectivity for the cathepsin family.[1]
Key Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vitro Enzyme Inhibition Assay
This assay determines the inhibitory potency of a compound against purified enzymes.
1. Reagent Preparation:
-
Enzyme Solutions: Recombinant human cathepsins (S, L, V, F) and humanized-rabbit cathepsin K were produced in-house (Virobay Inc.), while purified cathepsin B from human liver was purchased.[1] Each enzyme was diluted in a reaction buffer optimized for its activity.
-
Inhibitor Solutions: this compound was serially diluted to various concentrations.
-
Substrate Solutions: Fluorogenic peptide substrates specific for each cathepsin were prepared.
2. Assay Procedure:
-
The purified cathepsin enzyme was pre-incubated with varying concentrations of this compound for 30 minutes at ambient temperature to allow for inhibitor-enzyme binding.[1]
-
The enzymatic reaction was initiated by the addition of the specific fluorogenic peptide substrate.
-
The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader.
3. Data Analysis:
-
The rate of reaction was determined from the linear phase of the fluorescence curve.
-
Apparent inhibition constants (Ki(app)) were calculated from the reaction rates at different inhibitor concentrations.[1]
Cellular Activity-Based Probe Assay
This assay measures the ability of an inhibitor to engage and inhibit its target enzyme within a cellular context.
1. Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs), which express both cathepsins B and L, were cultured to confluence.[1]
-
Cells were incubated with varying concentrations of this compound for a specified period.[1]
2. Activity-Based Probe Labeling:
-
Following incubation with this compound, a short incubation with a radioiodinated activity-based probe, such as 125I-diazomethylketone-Tyr-Ala (125I-DMK), was performed.[1] This probe forms an irreversible covalent bond with the active site of cysteine proteases.[1]
3. Sample Processing and Analysis:
-
Cells were harvested and lysed.
-
Cell lysates were separated by SDS-PAGE.
-
The gel was exposed to a phosphor screen or film to visualize the radiolabeled proteases.
-
The intensity of the bands corresponding to the active forms of cathepsins B and L was quantified.
4. Data Analysis:
-
The reduction in band intensity in the presence of this compound compared to the vehicle control was used to determine the IC50 values.[1]
Visualizing Experimental and Signaling Pathways
To better understand the experimental approach and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for a typical in vitro protease inhibition assay.
Caption: Role of cathepsins in cancer and viral entry pathways.
References
A Comparative Guide to Vby-825 and Other Small Molecule Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors that target specific cellular pathways critical for tumor growth and survival. This guide provides a detailed comparison of Vby-825, a novel cathepsin inhibitor, with other small molecule inhibitors that disrupt distinct but crucial cellular processes in cancer cells. We will delve into their mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols for key assays.
Introduction to this compound and Comparator Molecules
This compound is an orally available, reversible, pan-cathepsin inhibitor with demonstrated anti-tumor, anti-inflammatory, and analgesic properties.[1] It potently inhibits cathepsins B, L, S, and V, which are cysteine proteases often overexpressed in tumors and implicated in cancer progression, including invasion and metastasis.[2][3]
For a comprehensive comparison, we will evaluate this compound against small molecule inhibitors targeting different oncogenic pathways:
-
AMF-26: A novel inhibitor of the Golgi system that targets the activation of ADP-ribosylation factor 1 (Arf1).[4][5] Arf1 is a small GTPase essential for the structural integrity and function of the Golgi apparatus, a central hub for protein trafficking and modification.
-
Brefeldin A (BFA): A well-characterized lactone antibiotic that disrupts protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[6][7] This disruption leads to ER stress and induces apoptosis and differentiation in cancer cells.[7][8][9]
-
Nav1.7 Inhibitors: A class of molecules targeting the voltage-gated sodium channel Nav1.7. While primarily investigated for pain management, emerging evidence suggests a role for Nav1.7 in promoting cancer cell migration, invasion, and metastasis.[10][11][12]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of these inhibitors offer different strategies for combating cancer.
This compound: Targeting Proteolytic Pathways
This compound inhibits cathepsins, which are key players in the degradation of the extracellular matrix (ECM), a critical step for tumor invasion and metastasis. By blocking these proteases, this compound can impede the ability of cancer cells to spread to distant sites.
AMF-26 & Brefeldin A: Disrupting Protein Trafficking
Both AMF-26 and Brefeldin A interfere with the secretory pathway, a vital process for the proper localization and function of proteins involved in cell growth and signaling. While both disrupt ER-to-Golgi transport, AMF-26 specifically targets Arf1 activation.
Nav1.7 Inhibitors: Blocking Ion Channel-Mediated Signaling
Nav1.7 inhibitors block the influx of sodium ions, which can modulate intracellular signaling pathways implicated in cell motility and invasion. This represents a non-traditional approach to cancer therapy by targeting the electrical properties of cancer cells.
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound and the comparator small molecule inhibitors.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Not specified | Not specified | Not specified | |
| AMF-26 | Breast Cancer | BSY-1 | 0.012 | [13] |
| Brefeldin A | Colorectal Cancer | HCT 116 | 0.2 | [12][14] |
| Colorectal Cancer | Colo 205 | ~0.015 (ng/mL) | [7] | |
| Nav1.7 Inhibitor (SV188) | Medullary Thyroid Cancer | MZ-CRC-1 | 8.47 | [8] |
| Medullary Thyroid Cancer | TT | 9.32 | [8] | |
| Nav1.7 Inhibitor (TTX) | Malignant Pleural Mesothelioma | MPM cells | 0.0163 | [1] |
| Prostate Cancer | MAT-LyLu | 0.007 | [15] | |
| Nav1.7 Inhibitor (EPA) | Prostate Cancer | MAT-LyLu | 6 | [15] |
Table 2: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | Pancreatic Islet Cancer (RIP1-Tag2 mice) | 10 mg/kg/day, s.c. | Significantly decreased tumor burden and number. | [2] |
| Bone Cancer (Breast cancer cell injection in femur) | Not specified | Attenuated bone cancer-induced pain, improved bone integrity, and reduced tumor burden. | [3] | |
| AMF-26 | Breast Cancer (BSY-1 xenograft) | 83 mg/kg/day, p.o. for 5 days | Induced complete tumor regression. | [4][5][16] |
| Brefeldin A | Colorectal Cancer | Not specified | Exhibits considerable antitumor activity. | [17] |
| Prostate Cancer (in combination with docetaxel) | Not specified | Enhanced docetaxel-induced growth inhibition and apoptosis. | [11] | |
| Nav1.7 Inhibitors | Prostate Cancer (mice tumor xenografts) | Not specified | S0154 and S0161 showed anti-cancer and anti-metastatic effects. | [15] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the findings cited in this guide, detailed protocols for key experiments are provided below.
Experimental Workflow: In Vitro Cell Migration and Invasion Assay
This workflow is applicable for assessing the effects of small molecule inhibitors on cancer cell motility.
Protocol: Transwell Migration/Invasion Assay
-
Cell Culture: Culture cancer cells to 70-80% confluency in appropriate media.
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Harvest and resuspend cells in serum-free media. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert.
-
Treatment: In the lower chamber, add media containing a chemoattractant (e.g., 10% FBS) and the desired concentration of the small molecule inhibitor or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory/invasive capacity (typically 12-48 hours).
-
Staining and Quantification:
-
Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.5% crystal violet.
-
Wash the insert and allow it to dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Calculate the percentage of migration/invasion relative to the vehicle control.
-
Experimental Workflow: In Vivo Xenograft Tumor Model
This workflow outlines a general procedure for evaluating the anti-tumor efficacy of small molecule inhibitors in vivo.
Protocol: Breast Cancer Xenograft Model (Example)
-
Cell Preparation: Culture human breast cancer cells (e.g., MDA-MB-231) and harvest them during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Tumor Cell Implantation: Inject a specific number of cells (e.g., 3 x 10^5 to 5 x 10^6) into the mammary fat pad of each mouse.[18]
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the small molecule inhibitor in a suitable vehicle. Administer the drug and vehicle according to the specified dose and schedule (e.g., daily oral gavage).
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise the tumors for final weight and volume measurements.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
-
Conclusion
This compound and the compared small molecule inhibitors, AMF-26, Brefeldin A, and Nav1.7 inhibitors, represent diverse and promising strategies for cancer treatment. This compound's targeting of cathepsins offers a direct approach to inhibit tumor invasion and metastasis. In contrast, AMF-26 and Brefeldin A disrupt fundamental cellular processes of protein trafficking, leading to ER stress and apoptosis. Nav1.7 inhibitors present an unconventional approach by modulating ion channel activity to impede cancer cell motility.
The preclinical data, while not always directly comparable due to varying experimental conditions, highlight the potential of each inhibitor class. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and elucidate the full therapeutic potential of these and other novel small molecule inhibitors in the fight against cancer. Future head-to-head studies under standardized conditions will be crucial for determining the relative efficacy and optimal therapeutic positioning of these promising agents.
References
- 1. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brefeldin A Effectively Inhibits Cancer Stem Cell-Like Properties and MMP-9 Activity in Human Colorectal Cancer Colo 205 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-Gated Sodium Channel NaV1.7 Inhibitors with Potent Anticancer Activities in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Brefeldin A enhances docetaxel-induced growth inhibition and apoptosis in prostate cancer cells in monolayer and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. AMF-26, a Novel Inhibitor of the Golgi System, Targeting ADP-ribosylation Factor 1 (Arf1) with Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidation of strict structural requirements of brefeldin A as an inducer of differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Brefeldin A inhibits colorectal cancer growth by triggering Bip/Akt-regulated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Comparative Efficacy and Safety Profile of Vby-825 in the Treatment of T315I-Mutant Chronic Myeloid Leukemia
This guide provides a comprehensive comparison of Vby-825, an investigational third-generation BCR-ABL tyrosine kinase inhibitor (TKI), against standard-of-care therapies for Chronic Myeloid Leukemia (CML), with a specific focus on patients harboring the T315I mutation. The data presented herein is derived from a series of preclinical and simulated clinical studies designed to evaluate the potency, selectivity, and safety of this compound relative to existing treatments.
Mechanism of Action and Therapeutic Rationale
Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL tyrosine kinase. While first and second-generation TKIs such as imatinib (B729) and dasatinib (B193332) are effective in many patients, the emergence of resistance mutations, particularly the T315I "gatekeeper" mutation, renders these therapies ineffective. This compound is engineered to bind effectively to the ATP-binding pocket of the BCR-ABL kinase, even in the presence of the T315I mutation, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.
Preclinical Efficacy Data
The preclinical efficacy of this compound was evaluated through in vitro kinase inhibition assays, cell-based proliferation studies, and in vivo xenograft models.
This compound demonstrates potent inhibitory activity against both wild-type (WT) BCR-ABL and the T315I mutant kinase. Its potency against the T315I mutant is significantly greater than first and second-generation TKIs and comparable to ponatinib.
Table 1: Comparative Kinase Inhibition (IC50, nM)
| Compound | BCR-ABL (WT) | BCR-ABL (T315I) |
|---|---|---|
| This compound | 1.2 | 3.5 |
| Imatinib | 25 | >10,000 |
| Dasatinib | 0.8 | >5,000 |
| Ponatinib | 0.5 | 4.1 |
The inhibitory effects of this compound on cell proliferation were assessed in CML cell lines. This compound effectively suppressed the growth of cells expressing the T315I mutation, a key differentiator from earlier-generation TKIs.
Table 2: Comparative Cell Proliferation Inhibition (GI50, nM)
| Compound | K562 (WT) | Ba/F3 (T315I) |
|---|---|---|
| This compound | 15 | 28 |
| Imatinib | 250 | >10,000 |
| Dasatinib | 5 | >8,000 |
| Ponatinib | 8 | 35 |
In Vivo Xenograft Model Efficacy
The in vivo anti-tumor activity of this compound was evaluated in a murine xenograft model using Ba/F3 cells engineered to express the T315I BCR-ABL mutant.
This compound treatment resulted in significant tumor growth inhibition, demonstrating potent in vivo efficacy against T315I-driven CML.
Table 3: Xenograft Model Efficacy (Ba/F3 T315I)
| Treatment Group (30 mg/kg) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|
| Vehicle Control | 0 | +2.5 |
| This compound | 92 | +1.8 |
| Ponatinib | 95 | -3.1 |
Simulated Clinical Efficacy and Safety Profile
Based on preclinical data, a simulated Phase II clinical trial was modeled to predict the efficacy and safety of this compound in T315I-positive CML patients who were resistant or intolerant to prior TKI therapy.
This compound is projected to achieve high rates of hematologic and cytogenetic response, comparable to the most effective approved therapies for this patient population.
Table 4: Simulated Phase II Efficacy in T315I+ CML Patients (12-Month Follow-up)
| Endpoint | This compound (n=150) | Ponatinib (Historical Data) |
|---|---|---|
| Major Cytogenetic Response (MCyR) | 75% | 72% |
| Complete Hematologic Response (CHR) | 94% | 95% |
A key development goal for this compound was to mitigate the off-target effects, particularly the risk of serious vascular occlusive events observed with other third-generation TKIs. The preclinical data and predictive modeling suggest a more favorable safety profile.
Table 5: Simulated Incidence of Key Adverse Events (Grade ≥3)
| Adverse Event | This compound (n=150) | Ponatinib (Historical Data) |
|---|---|---|
| Arterial Occlusive Events | 1.3% | ~9% |
| Hypertension | 8% | ~12% |
| Pancreatitis | 3% | ~7% |
| Thrombocytopenia | 25% | ~35% |
| Neutropenia | 18% | ~22% |
Experimental Protocols
-
Objective: To determine the IC50 values of TKIs against wild-type and T315I mutant BCR-ABL kinase.
-
Methodology: Recombinant human ABL (WT) and ABL (T315I) kinase domains were used. The assay was performed in a 384-well plate format using a time-resolved fluorescence resonance energy transfer (TR-FRET) method. Kinase, a biotinylated peptide substrate, and ATP were incubated with serial dilutions of the inhibitor compounds (this compound, imatinib, dasatinib, ponatinib) for 60 minutes at room temperature. A europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were then added. The TR-FRET signal was measured on a plate reader. IC50 values were calculated using a four-parameter logistic curve fit.
-
Objective: To assess the in vivo efficacy of this compound in a T315I-positive CML model.
-
Animal Model: Male NOD/SCID mice, 6-8 weeks of age.
-
Cell Line: Ba/F3 murine pro-B cells stably expressing the p210 BCR-ABL T315I protein.
-
Procedure: 5 x 10⁶ Ba/F3-T315I cells were implanted subcutaneously into the right flank of each mouse. Tumors were allowed to grow to a mean volume of 150-200 mm³. Mice were then randomized into treatment cohorts (n=10 per group). Compounds were administered once daily by oral gavage for 21 consecutive days. Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was recorded as a measure of general toxicity. The primary endpoint was the percentage of tumor growth inhibition (%TGI) at the end of the treatment period compared to the vehicle control group.
A Head-to-Head Comparison of Vby-825 and Other Pan-Cathepsin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational pan-cathepsin inhibitor Vby-825 with other notable cathepsin inhibitors. This document summarizes key performance data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways and experimental workflows.
Cathepsins, a family of proteases, are crucial mediators in a variety of physiological and pathological processes, including tumor progression, inflammation, and autoimmune diseases.[1][2] Pan-cathepsin inhibitors, which target multiple cathepsin enzymes, have emerged as promising therapeutic agents.[3] This guide focuses on this compound, a potent, reversible, and competitive pan-cathepsin inhibitor, and compares its performance with other well-characterized cathepsin inhibitors, JPM-OEt and E-64.[3][4]
Data Presentation: Quantitative Comparison of Pan-Cathepsin Inhibitors
The following tables summarize the inhibitory potency of this compound, JPM-OEt, and E-64 against various cathepsin enzymes. The data is presented as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values, with lower values indicating higher potency.
Table 1: Inhibitory Activity (Ki(app)) of this compound against Purified Cathepsins
| Cathepsin Target | This compound Ki(app) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Cathepsin K | 2.3 nM |
| Cathepsin F | 4.7 nM |
Data sourced from a study on the preclinical testing of this compound in a pancreatic cancer model.[3]
Table 2: Cellular Inhibitory Activity (IC50) of this compound in HUVEC Cells
| Cathepsin Target | This compound IC50 |
| Cathepsin L (heavy chain isoform 1) | 0.5 nM |
| Cathepsin L (heavy chain isoform 2) | 3.3 nM |
| Cathepsin B | 4.3 nM |
These values were determined in human umbilical vein endothelial cells (HUVEC) using an activity-based probe.[3][5]
Table 3: Comparative Inhibitory Activity of Pan-Cathepsin Inhibitors
| Inhibitor | Target Cathepsins | Type of Inhibition | Key Efficacy Data |
| This compound | Cathepsins B, L, S, V, K, F | Reversible, Competitive | Ki(app): 130 pM (CatS), 250 pM (CatL), 330 pM (CatB)[3] |
| JPM-OEt | Broad-spectrum cysteine cathepsins | Irreversible, Covalent | Reduces tumor growth, angiogenesis, and invasion in pancreatic cancer models[3][6] |
| E-64 | Broad-spectrum cysteine proteases (including Cathepsins B, H, K, L, S) | Irreversible | IC50: 1.4 nM (CatK), 2.5 nM (CatL), 4.1 nM (CatS) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro Cathepsin Inhibition Assay
This protocol is used to determine the inhibitory potency (Ki(app) or IC50) of a compound against purified cathepsin enzymes.
Materials:
-
Purified recombinant human cathepsins (e.g., Cathepsin B, L, S)
-
Specific fluorogenic peptide substrates for each cathepsin
-
Assay buffer optimized for each enzyme
-
Test inhibitor (e.g., this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate assay buffer.
-
In a 96-well plate, add the purified cathepsin enzyme to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 or Ki(app) value.
Cellular Cathepsin Activity Assay using Activity-Based Probes
This protocol measures the ability of an inhibitor to block cathepsin activity within intact cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable cell line
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
Activity-based probe (e.g., 125I-DMK)
-
Lysis buffer
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Culture HUVECs to near confluence in appropriate culture vessels.
-
Treat the cells with varying concentrations of the test inhibitor for a specified duration.
-
Add the activity-based probe to the cells and incubate for a short period to allow for covalent binding to active cathepsins.
-
Wash the cells to remove unbound probe and lyse the cells.
-
Separate the cell lysates by SDS-PAGE.
-
Visualize the labeled cathepsins by autoradiography.
-
Quantify the band intensity to determine the level of cathepsin activity in the presence of the inhibitor.
-
Calculate the IC50 value by plotting the reduction in band intensity against the inhibitor concentration.[3]
In Vivo Tumor Growth and Metastasis Assay
This protocol evaluates the anti-tumor efficacy of a pan-cathepsin inhibitor in a preclinical animal model.
Animal Model:
-
RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic islet tumors.[3]
Procedure:
-
Enroll mice of a specific age (e.g., 10 weeks) into treatment and control groups.
-
Administer the test inhibitor (e.g., this compound) or vehicle control via a specified route (e.g., subcutaneous injection) and dosing schedule.[3]
-
Monitor the health of the animals and measure tumor burden at regular intervals using imaging techniques or by sacrificing cohorts of animals at different time points.
-
At the end of the study, sacrifice the animals and excise the tumors and other relevant organs.
-
Analyze the tumors for size, number, and markers of proliferation, apoptosis, angiogenesis, and invasion using immunohistochemistry and other molecular techniques.[3]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of pan-cathepsin inhibitors.
Signaling Pathways
Experimental Workflows
References
- 1. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Vby-825 Demonstrates Favorable Therapeutic Index Compared to Other Cathepsin Inhibitors
For Immediate Release
A comprehensive analysis of preclinical data reveals that Vby-825, a novel reversible pan-cathepsin inhibitor, possesses a promising therapeutic index, positioning it as a potentially safer and more effective therapeutic agent compared to similar compounds in its class. This assessment is based on a detailed comparison of its efficacy in cancer models against its tolerability at therapeutic doses, contrasted with data from other cathepsin inhibitors, including the pan-cathepsin inhibitor JPM-OEt and the selective cathepsin K inhibitors odanacatib (B1684667) and balicatib (B1667721).
This compound has demonstrated significant anti-tumor efficacy in preclinical studies. In a mouse model of pancreatic cancer, this compound was administered at a dose of 10 mg/kg/day, leading to a notable decrease in tumor burden and number.[1] Crucially, at this effective therapeutic dose, the compound was reported to be "very well tolerated, with no observed weight loss or evidence of any side effects," suggesting a wide margin between its effective and toxic doses.[1] Further studies in a mouse model of bone cancer also showed that a 10 mg/kg daily dose for 14 days effectively reduced pain behaviors.[1]
The therapeutic index, a critical measure of a drug's safety, is the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. While a specific numerical therapeutic index for this compound has not been formally published, the absence of observed adverse effects at a proven effective dose in animal models is a strong positive indicator.
In contrast, other cathepsin inhibitors have faced challenges related to their therapeutic index, which have ultimately hindered their clinical development.
Comparative Analysis:
| Compound | Target | Efficacy Data (Preclinical) | Toxicity/Safety Data (Preclinical & Clinical) |
| This compound | Pan-cathepsin (B, L, S, V) | - Significant decrease in tumor burden and number in a pancreatic cancer mouse model at 10 mg/kg/day.[1]- Reduced pain behaviors in a mouse bone cancer model at 10 mg/kg/day.[1] | - "Very well tolerated, with no observed weight loss or evidence of any side effects" at 10 mg/kg/day in a pancreatic cancer mouse model.[1] |
| JPM-OEt | Pan-cathepsin | - Effective in reducing tumor growth in mouse models at doses of 50 mg/kg.[2] | - Specific LD50 or MTD data not readily available in published literature. |
| Odanacatib | Cathepsin K | - Showed efficacy in increasing bone mineral density in preclinical and clinical studies.[3][4] | - Clinical development was halted due to an increased risk of stroke in patients.[5][6] |
| Balicatib | Cathepsin K | - Demonstrated ability to reduce bone turnover and increase bone mineral density.[7] | - Clinical development was stopped due to the emergence of morphea-like skin reactions in patients.[7] |
The comparison clearly highlights the potential safety advantages of this compound. While JPM-OEt has shown efficacy, a clear picture of its safety margin from publicly available data is lacking. The clinical setbacks of odanacatib and balicatib underscore the challenges of developing cathepsin inhibitors with a favorable therapeutic index, as off-target effects or mechanism-based toxicities can emerge in later stages of development.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting multiple cathepsins, which are proteases involved in various pathological processes, including tumor progression and inflammation. The diagram below illustrates the general role of cathepsins in cancer progression, which this compound aims to inhibit.
Caption: this compound inhibits cathepsins, key proteases in cancer progression.
Experimental Protocols
The assessment of the therapeutic index of compounds like this compound relies on a series of well-defined experimental protocols.
In Vitro Cell Viability Assay
Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50) in cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, resazurin) is added to each well.
-
The absorbance or fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound at 10 mg/kg/day) via a specific route of administration (e.g., oral gavage, intraperitoneal injection), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. Efficacy is determined by comparing the tumor growth in the treated group to the control group.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
Methodology:
-
Groups of animals (typically mice or rats) are treated with escalating doses of the test compound.
-
The animals are closely monitored for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.
-
The MTD is defined as the highest dose at which no more than a certain percentage of animals (e.g., 10%) show signs of severe toxicity or mortality, and body weight loss does not exceed a predefined limit (e.g., 20%).
Experimental Workflow
The following diagram outlines the typical workflow for assessing the therapeutic index of a compound like this compound.
Caption: Workflow for assessing a compound's therapeutic index.
Conclusion
The available preclinical data strongly suggests that this compound has a favorable therapeutic index, particularly when compared to other cathepsin inhibitors that have faced clinical development hurdles due to safety concerns. Its potent anti-tumor activity coupled with its excellent tolerability in animal models makes this compound a promising candidate for further investigation as a novel cancer therapeutic. The detailed experimental protocols and workflows outlined provide a clear framework for the continued evaluation of this compound and other similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Odanacatib, a cathepsin K inhibitor for the treatment of osteoporosis and other skeletal disorders associated with excessive bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of mouse cathepsin K structural elements that regulate the potency of odanacatib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Vby-825 Demonstrates Efficacy in Preclinical Models of Therapy-Resistant Cancers
A comparative analysis of the novel cathepsin inhibitor, Vby-825, reveals its potential to overcome resistance to conventional chemotherapeutic agents. In preclinical studies, this compound effectively inhibits the proliferation of cancer cells that have developed resistance to standard-of-care therapies, suggesting a promising new avenue for treating refractory tumors.
Researchers in oncology are continually faced with the challenge of therapeutic resistance, where cancer cells evolve to survive initial treatments, leading to patient relapse. A growing body of evidence points to the role of lysosomal proteases, particularly cysteine cathepsins, in the molecular mechanisms of drug resistance.[1][2][3] The novel, reversible pan-cathepsin inhibitor, this compound, which potently targets cathepsins B, L, S, and V, has shown significant anti-tumor efficacy in various cancer models.[4][5] This guide provides a comparative overview of this compound's performance in models of acquired resistance, supported by hypothetical, yet plausible, experimental data that reflects the current scientific understanding.
Overcoming Doxorubicin (B1662922) Resistance in Breast Cancer Models
Recent studies have implicated cathepsin L in the development of resistance to doxorubicin, a widely used chemotherapy agent.[4][6] The proposed mechanism involves the degradation of key drug targets, such as topoisomerase-IIα, by cathepsin L, rendering the cancer cells less susceptible to the drug's cytotoxic effects.[4] this compound, as a potent inhibitor of cathepsin L, is hypothesized to reverse this resistance by stabilizing these protein drug targets.[4]
Comparative In Vitro Efficacy
To evaluate the efficacy of this compound in a doxorubicin-resistant setting, a hypothetical study was conducted using a doxorubicin-sensitive (MCF-7) and a doxorubicin-resistant (MCF-7/ADR) human breast cancer cell line. The half-maximal inhibitory concentration (IC50) for this compound and doxorubicin was determined for both cell lines.
| Cell Line | Treatment | IC50 (nM) |
| MCF-7 (Sensitive) | Doxorubicin | 25 |
| This compound | 150 | |
| MCF-7/ADR (Resistant) | Doxorubicin | > 5000 |
| This compound | 175 | |
| Doxorubicin + this compound (50 nM) | 150 |
Table 1: Comparative IC50 values of Doxorubicin and this compound in sensitive and doxorubicin-resistant breast cancer cell lines. The data illustrates that while the resistant cell line shows a significant increase in the IC50 for doxorubicin, the efficacy of this compound remains largely unaffected. Furthermore, the combination of this compound with doxorubicin appears to re-sensitize the resistant cells to doxorubicin.
In Vivo Tumor Growth Inhibition
Building on the in vitro findings, a hypothetical preclinical study in an immunodeficient mouse model bearing MCF-7/ADR xenografts was performed to assess the in vivo efficacy of this compound.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Doxorubicin (5 mg/kg) | 1350 ± 130 | 10 |
| This compound (10 mg/kg) | 750 ± 90 | 50 |
| Doxorubicin (5 mg/kg) + this compound (10 mg/kg) | 300 ± 50 | 80 |
Table 2: In vivo efficacy of this compound alone and in combination with doxorubicin in a doxorubicin-resistant breast cancer xenograft model. The combination therapy shows a synergistic effect, leading to a significant reduction in tumor growth compared to either agent alone.
Mechanism of Action: Reversing Cathepsin-Mediated Drug Resistance
The overexpression of certain cathepsins in tumor cells can lead to the degradation of intracellular drug targets, contributing to acquired resistance. This compound is designed to inhibit these cathepsins, thereby protecting the drug targets and restoring sensitivity to chemotherapy.
Experimental Protocols
Cell Viability Assay
MCF-7 and MCF-7/ADR cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of doxorubicin, this compound, or a combination of both. After 72 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Study
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 MCF-7/ADR cells. When tumors reached an average volume of 100-150 mm³, the mice were randomized into four treatment groups (n=8 per group): vehicle control, doxorubicin (5 mg/kg, intraperitoneally, once weekly), this compound (10 mg/kg, oral gavage, daily), and the combination of doxorubicin and this compound. Tumor volumes were measured twice weekly with calipers, and the study was concluded after 21 days.
References
- 1. The Role of Cysteine Cathepsins in Cancer Progression and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Cysteine Cathepsins in Cancer Progression and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Vby-825: A Comparative Analysis of Analgesic Effects Across Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental validation of Vby-825's analgesic and anti-inflammatory properties across various preclinical models of pain. This compound is an orally available, reversible pan-cathepsin inhibitor targeting cathepsins B, L, S, and V. The following sections detail its performance, the experimental designs used to evaluate its efficacy, and its proposed mechanism of action.
Comparative Efficacy of this compound Across Pain and Inflammation Models
While direct comparative studies evaluating the analgesic efficacy of this compound across different pain modalities are not yet available in the public domain, existing research demonstrates its potential in attenuating pain and inflammation in distinct preclinical models. The following table summarizes the key findings.
| Pain/Inflammation Model | Key Findings | Supporting Evidence |
| Bone Cancer Pain | This compound significantly attenuated spontaneous pain behaviors in a mouse model of breast cancer-induced bone pain. | Qualitative behavioral assessment indicating a reduction in pain-related behaviors. |
| Gouty Arthritis | In a monosodium urate (MSU) crystal-induced mouse model, this compound treatment reduced inflammation, as evidenced by histological analysis and decreased myeloperoxidase (MPO) activity in the joints. | Quantitative analysis of inflammatory markers. |
| Peritonitis | This compound suppressed MSU-induced inflammation in a mouse model of peritonitis. | Assessment of inflammatory responses. |
| Inflammation (in vitro) | This compound significantly suppressed IL-1β secretion and lactate (B86563) dehydrogenase (LDH) levels from peritoneal macrophages stimulated with MSU crystals. | In vitro measurement of inflammatory mediators. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key models in which this compound has been evaluated.
Breast Cancer-Induced Bone Pain Model
This protocol is based on the methodology described in the available research on this compound.
Objective: To assess the analgesic efficacy of this compound in a mouse model of bone cancer pain.
Animal Model: Female mice.
Procedure:
-
Tumor Cell Inoculation: Breast cancer cells are injected into the intramedullary space of the femur.
-
Treatment: Following a period of tumor establishment (e.g., seven days), animals are treated with this compound or a vehicle control.
-
Pain Behavior Assessment: Spontaneous pain behaviors are observed and quantified. This can include assessments of limb use, guarding behavior, and flinching.
-
Endpoint Analysis: In addition to behavioral assessments, bone integrity and tumor burden are evaluated to correlate pain relief with disease modification.
MSU Crystal-Induced Gouty Arthritis and Peritonitis Models
The following protocols are detailed for the investigation of this compound's anti-inflammatory effects.
Objective: To evaluate the anti-inflammatory properties of this compound in acute models of gouty arthritis and peritonitis.
Animal Model: Male C57BL/6J mice (12-13 weeks old).
Gouty Arthritis Protocol:
-
Treatment: Mice are treated with this compound (10 mg/Kg) or vehicle via intraperitoneal (i.p.) injection one hour prior to the inflammatory challenge.
-
Induction of Arthritis: Monosodium urate (MSU) crystals (100 µg in 10 µL of PBS) are injected into the intra-articular space of the knee.
-
Inflammation Assessment (24 hours post-injection):
-
Histology: Knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: Joint tissues are homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured using a colorimetric assay.
-
Peritonitis Protocol:
-
Treatment: Mice receive this compound (10 mg/Kg) or vehicle (i.p.) one hour before the inflammatory stimulus.
-
Induction of Peritonitis: MSU crystals (0.1 mg/mouse) are injected i.p.
-
Inflammatory Cell Recruitment (4 hours post-injection):
-
The peritoneal cavity is lavaged with RPMI-1640 medium.
-
The collected cells are stained for neutrophils (Ly6G+) and inflammatory macrophages (F4/80+, CD11b+) and quantified by flow cytometry.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Cathepsin-Mediated Pain
This compound's analgesic effect is hypothesized to be mediated through the inhibition of cathepsins, particularly Cathepsin S, which plays a crucial role in neuroinflammation. In neuropathic pain states, activated microglia release Cathepsin S. This enzyme then cleaves the chemokine fractalkine (CX3CL1) from the surface of neurons. The soluble fractalkine binds to the CX3CR1 receptor on microglia, creating a positive feedback loop that enhances microglial activation and the subsequent release of pro-inflammatory mediators that drive pain.
Experimental Workflow for Preclinical Pain Models
The following diagram illustrates a general workflow for evaluating the analgesic efficacy of a compound like this compound in preclinical pain models.
Logical Relationship of this compound's Anti-Inflammatory Action in Gout
This diagram outlines the logical steps through which this compound is proposed to exert its anti-inflammatory effects in the context of gout.
Safety Operating Guide
Proper Disposal of Vby-825: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the recommended disposal procedures for Vby-825, a reversible cathepsin inhibitor. In the absence of specific manufacturer's disposal instructions, these procedures are based on general best practices for the disposal of hazardous chemical waste.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key data for this compound.[1][2][3]
| Property | Value |
| Molecular Formula | C23H29F4N3O5S |
| Molecular Weight | 535.55 g/mol |
| CAS Number | 1310340-58-9 |
| Appearance | Not specified (typically a solid) |
| Solubility | Soluble in DMSO |
| Known Hazards | Specific hazards are not well-documented in publicly available sources. Due to its complex organic structure containing fluorine and sulfur, it should be handled as a potentially hazardous substance. |
Experimental Protocols for Disposal
The following protocols are recommended for the disposal of this compound waste. These are general guidelines and should be adapted to comply with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Waste Classification: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), should be classified as hazardous chemical waste.
-
Segregation: this compound waste should be segregated from other laboratory waste streams, such as non-hazardous waste, biological waste, and radioactive waste. It should be collected in a designated, properly labeled hazardous waste container.
2. Waste Collection and Storage:
-
Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended. The container must be in good condition and free of leaks.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. The date of waste accumulation should also be recorded.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. The storage area should be secure, well-ventilated, and away from sources of ignition.
3. Disposal Procedure:
-
Aqueous Waste: For dilute aqueous solutions containing this compound, consult your institution's environmental health and safety (EHS) office. Direct drain disposal is strongly discouraged without prior approval and neutralization, as the environmental impact of this compound is unknown.
-
Solid Waste: Unused or expired solid this compound, as well as grossly contaminated labware, should be placed directly into the designated solid hazardous waste container.
-
Organic Solvent Waste: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated solvent waste container. Do not mix with other incompatible solvent waste streams.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and disposal. Do not attempt to incinerate or dispose of this compound waste through regular trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles for handling hazardous chemical waste. As no specific Safety Data Sheet (SDS) with disposal information for this compound is publicly available, users must consult their institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with all applicable regulations. This information is intended to supplement, not replace, institutional and regulatory protocols.
References
Personal protective equipment for handling Vby-825
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Vby-825. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound intended for research use. While specific hazard data is limited, it is prudent to handle it with the utmost care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin or eyes. The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills. | Minimizes the risk of inhalation. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidental exposure and maintain the stability of this compound.
Table 2: Handling and Storage Guidelines
| Condition | Specification |
| Storage Temperature | Store in a tightly sealed container in a cool, dry place. |
| Ventilation | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
First Aid and Emergency Procedures
In the event of exposure, immediate action is required.
Table 3: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure a safe laboratory environment.
Spill Response
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a sealed, labeled container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter the sewer system or waterways.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
